molecular formula C11H10O2 B1609164 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid CAS No. 18826-56-7

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

Cat. No.: B1609164
CAS No.: 18826-56-7
M. Wt: 174.2 g/mol
InChI Key: UDSNAKLSPHPDSX-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-3-phenylcycloprop-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSNAKLSPHPDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407588
Record name 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18826-56-7
Record name 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

history of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis and History of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

Executive Summary

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7) represents a critical intersection between strained-ring organic chemistry and chemical biology. Unlike its parent compound, cycloprop-2-ene-1-carboxylic acid—a lethal mycotoxin isolated from Russula subnigricans that polymerizes rapidly—this 2,3-disubstituted derivative exhibits remarkable stability. This stability has established it as a foundational "probe molecule" for studying ethylene perception in plants and as a substrate for testing enantioselective carbene transfer methodologies.

This guide details the historical evolution of its synthesis, from early copper-catalyzed carbenoid additions to modern rhodium-mediated protocols, and provides a validated workflow for its preparation in a research setting.

Part 1: Historical Evolution of Synthesis

The synthesis of cyclopropene carboxylic acids has evolved through three distinct technical eras, driven by the need to tame the high reactivity of the carbenoid intermediates and the strain energy of the cyclopropene ring (~54 kcal/mol).

Era 1: The Classical Copper Age (1950s–1970s)
  • The Approach: The earliest syntheses relied on the thermal or copper-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of alkynes.

  • The Limitation: Early protocols using copper bronze or copper sulfate required high temperatures, often leading to significant dimerization of the carbene (forming diethyl fumarate/maleate) rather than the desired cycloaddition. Yields were notoriously low (<30%), and the harsh conditions often degraded the sensitive cyclopropene product.

  • Key Insight: Researchers realized that the stability of the cyclopropene ring is heavily dependent on substitution at the vinylic positions (C2 and C3). The 2-methyl-3-phenyl substitution pattern provided steric bulk and conjugation that prevented the rapid "ene" polymerization observed in unsubstituted analogues.

Era 2: The Rhodium Revolution (1980s–1990s)
  • The Shift: The introduction of dirhodium(II) carboxylates, particularly Rhodium(II) acetate dimer [Rh2(OAc)4] , transformed the synthesis.

  • Mechanistic Advantage: Unlike copper, Rh(II) catalysts stabilize the metal-carbene intermediate (Rh=CHCO2Et), making it more electrophilic and selective for the electron-rich alkyne triple bond over the diazo dimerization pathway.

  • Outcome: This era standardized the reaction of 1-phenyl-1-propyne with EDA, raising yields to >60% and allowing for milder, room-temperature reactions.

Era 3: Asymmetric Precision & Chemical Biology (2000s–Present)
  • Current State: Modern focus has shifted to enantioselective synthesis using chiral dirhodium catalysts (e.g., Rh2(DOSP)4) to generate optically active cyclopropenes.

  • Application: These chiral acids are now synthesized to probe specific binding pockets in plant hormone receptors (auxin/ethylene crosstalk) and to serve as precursors for stereoselective Diels-Alder reactions.

Part 2: Validated Synthetic Protocol

Objective: Synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid via Rh(II)-catalyzed cyclopropenation followed by hydrolysis.

Phase A: Cyclopropenation (Formation of the Ester)

Reaction:



Reagents:

  • 1-Phenyl-1-propyne (1.0 equiv, 20 mmol)

  • Ethyl Diazoacetate (EDA) (1.2 equiv, 24 mmol) [Warning: Potentially Explosive]

  • Rh2(OAc)4 (0.5 mol%)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Catalyst Loading: In a flame-dried 2-neck round-bottom flask under Argon, dissolve 1-phenyl-1-propyne (2.32 g) and Rh2(OAc)4 (44 mg) in 20 mL of anhydrous DCM.

  • Controlled Addition (Critical Step): Dilute EDA (2.74 g) in 10 mL of DCM. Load this into a syringe pump.

  • Reaction: Add the EDA solution slowly over 4–6 hours at room temperature.

    • Why? Slow addition keeps the stationary concentration of diazo low, preventing the carbene from reacting with another diazo molecule (dimerization) instead of the alkyne.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The alkyne spot will diminish, and a new fluorescent spot (the cyclopropene ester) will appear.

  • Workup: Once addition is complete and bubbling (N2 evolution) ceases, concentrate the solvent in vacuo.

  • Purification: Purify the residue via flash column chromatography on silica gel (neutralized with 1% Et3N to prevent acid-catalyzed ring opening). Elute with Hexane/EtOAc (95:5).

    • Yield Target: 60–75% as a pale yellow oil.

Phase B: Saponification (Formation of the Acid)

Reaction:



Step-by-Step Methodology:

  • Solubilization: Dissolve the purified ester (1.0 equiv) in Methanol (0.2 M concentration).

  • Hydrolysis: Add an aqueous solution of KOH (2.0 equiv, 10% w/v) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Extraction (The "Trap"):

    • Dilute with water and wash with diethyl ether (removes unreacted ester/alkyne).

    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 3 using 1M HCl. Do not go below pH 2, as high acidity can trigger ring opening.

  • Isolation: Extract the acidic aqueous layer immediately with EtOAc (3x). Dry combined organics over Na2SO4 and concentrate.

  • Crystallization: Recrystallize from Hexane/Et2O to obtain the pure acid.

    • Physical Property: White to off-white solid.

    • Stability:[1][2] Store at -20°C.

Part 3: Mechanistic & Biological Visualization

Diagram 1: The Rhodium-Carbenoid Catalytic Cycle

This diagram illustrates the mechanism of the core synthetic step, highlighting the critical "Carbene Transfer" phase that dictates yield and stereochemistry.

RhodiumCycle Rh_Cat Rh2(OAc)4 (Active Catalyst) Complex Rh-Diazo Complex Rh_Cat->Complex Coordination EDA Ethyl Diazoacetate (N2=CHCO2Et) EDA->Complex Carbenoid Rh-Carbenoid (Rh=CHCO2Et) Complex->Carbenoid -N2 (Rate Limiting) N2 N2 (Gas) Complex->N2 Transition [2+1] Cycloaddition Transition State Carbenoid->Transition + Alkyne Alkyne 1-Phenyl-1-propyne Alkyne->Transition Transition->Rh_Cat Regeneration Product Cyclopropene Ester Transition->Product Reductive Elimination

Caption: The catalytic cycle for Rh(II)-mediated cyclopropenation. Note the regeneration of the catalyst following the carbene transfer to the alkyne.

Diagram 2: Biological Significance & Application

The 2-methyl-3-phenyl derivative serves as a stable analogue to investigate cyclopropene toxicity and plant growth regulation.

BioActivity cluster_Tox Toxicology (Mushroom Model) cluster_Plant Plant Physiology (Arabidopsis) Molecule 2-Methyl-3-phenyl-2- cyclopropene-1-carboxylic acid SAR SAR Studies (Stable Analogue) Molecule->SAR Used as Probe Hook Apical Hook Development Molecule->Hook Modulates Parent Cycloprop-2-ene Carboxylic Acid (Natural Toxin) Rhabdo Rhabdomyolysis (Muscle Breakdown) Parent->Rhabdo Causes SAR->Parent Mimics Core Ethylene Ethylene Signaling (Crosstalk) Hook->Ethylene Independent Mechanism?

Caption: Dual utility of the molecule in toxicology (studying mushroom poisoning mechanisms) and plant physiology (apical hook development).

Part 4: References

  • Liao, S., et al. "Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana."[3] Bioscience, Biotechnology, and Biochemistry, 2017.

  • Matsuura, M., et al. "Identification of the toxic trigger in the fatal mushroom Russula subnigricans." Nature Chemical Biology, 2009.

  • Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews, 1998.

  • Rubin, M., et al. "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid."[4] Organic Letters, 2006.

  • PubChem. "2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (Compound Summary)." National Library of Medicine.

Sources

Technical Guide: Discovery and Development of Substituted Cyclopropene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spring-Loaded" Scaffold

The cyclopropene ring represents one of the most chemically distinct motifs in organic synthesis. Characterized by immense ring strain (~228 kJ/mol or 54.5 kcal/mol), this three-carbon cycle was historically viewed as a laboratory curiosity or a reactive intermediate. However, the discovery of naturally occurring cyclopropene fatty acids (e.g., sterculic acid) and the subsequent engineering of stable derivatives (e.g., 1-methylcyclopropene) have transformed this scaffold into a critical tool for agriculture and chemical biology.

This guide details the technical evolution of substituted cyclopropenes, focusing on their synthesis, mechanistic pharmacology, and application as bioorthogonal reporters.[1]

Historical Context & Natural Occurrence

While the simplest cyclopropene was synthesized in 1922 by Dem'yanov and Doyarenko via thermal decomposition, the biological relevance of the moiety emerged with the isolation of sterculic acid (cis-9,10-methylene-9-octadecenoic acid) from Sterculia foetida.

Key Natural Products
CompoundSourceBiological ActivityMechanism
Sterculic Acid Sterculia foetida seedsSCD InhibitionIrreversible alkylation of sulfhydryl groups in Stearoyl-CoA Desaturase (SCD).
Malvalic Acid Cottonseed oilSCD InhibitionSimilar to sterculic acid; interferes with fatty acid desaturation.

Synthesis Architecture

The synthesis of substituted cyclopropenes requires overcoming the thermodynamic penalty of ring formation. Two primary strategies dominate the field: Metal-Carbenoid Cyclopropenation and 1,2-Elimination .

Strategy A: Rhodium-Catalyzed Cyclopropenation (The Gold Standard)

This method involves the addition of a metal carbenoid (generated from a diazo compound) to an alkyne. It is preferred for generating carboxylated cyclopropenes used in bioorthogonal chemistry due to its functional group tolerance.

General Reaction:



Strategy B: 1,2-Elimination

Used historically for simple alkyl-cyclopropenes (like 1-MCP), this method involves the dehydrohalogenation of halocyclopropanes.

Visualization of Synthesis Logic

The following diagram illustrates the decision matrix for synthesizing cyclopropene derivatives based on the desired substitution pattern.

Synthesis_Logic Start Target Cyclopropene Route1 Rh-Catalyzed [2+1] Cycloaddition Start->Route1 Functionalized Scaffold Route2 1,2-Elimination (Dehydrohalogenation) Start->Route2 Volatile/Simple Scaffold Precursor1 Alkyne + Diazoester Route1->Precursor1 Precursor2 Dihalocyclopropane Route2->Precursor2 Catalyst Rh2(OAc)4 or Rh2(esp)2 Precursor1->Catalyst Base NaNH2 or t-BuOK Precursor2->Base Product1 1,2,3-Substituted (Bioorthogonal Tags) Catalyst->Product1 Product2 1-Alkyl Derivatives (e.g., 1-MCP) Base->Product2

Caption: Decision tree for cyclopropene synthesis highlighting the divergence between metal-catalyzed addition for complex tags and elimination for volatile inhibitors.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 2-Methylcycloprop-2-ene-1-carboxylate

Objective: To synthesize a stable cyclopropene ester suitable for further derivatization into a bioorthogonal probe. Safety Warning: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield.

Reagents:
  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • 1-TMS-propyne (1.0 equiv) - Note: TMS group provides steric bulk for stability.

  • Rhodium(II) acetate dimer [Rh2(OAc)4] (0.5 mol%)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:
  • Catalyst Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Rh2(OAc)4 (0.5 mol%) in anhydrous DCM (0.1 M concentration relative to alkyne).

  • Substrate Addition: Add 1-TMS-propyne (1.0 equiv) to the catalyst solution under an inert atmosphere (Argon or Nitrogen).

  • Controlled Addition: Dilute Ethyl diazoacetate (EDA) in DCM (1:1 v/v). Using a syringe pump, add the EDA solution dropwise to the reaction mixture over 4–6 hours at room temperature.

    • Scientific Rationale: Slow addition maintains a low concentration of the diazo species, preventing carbene dimerization (formation of fumarates/maleates) and favoring the reaction with the alkyne.

  • Monitoring: Monitor reaction progress via TLC (visualize with KMnO4 stain; cyclopropenes oxidize rapidly) or bubbling cessation (N2 release).

  • Workup: Once N2 evolution ceases, pass the reaction mixture through a short plug of silica gel to remove the Rhodium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure (keep bath temperature <30°C to prevent thermal ring opening). Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Storage: Store the product at -20°C.

Mechanisms of Action

Substituted cyclopropenes exert their biological effects through distinct mechanisms driven by their ring strain.

Bioorthogonal Ligation (IEDDA)

In chemical biology, cyclopropenes serve as "mini-tags" that react with tetrazines via an Inverse Electron Demand Diels-Alder (IEDDA) reaction.

  • Mechanism: The strained alkene (dienophile) reacts with the electron-deficient tetrazine (diene).

  • Advantage: Cyclopropenes are smaller than other strained alkenes (like TCO or cyclooctyne), minimizing perturbation of the target biomolecule.

Ethylene Receptor Blockade (1-MCP)

1-Methylcyclopropene (1-MCP) is the industry standard for delaying fruit ripening.

  • Target: Ethylene receptors (ETR1, ERS1) in plant tissues.

  • Mechanism: 1-MCP binds to the copper cofactor within the receptor. Unlike ethylene, which dissociates, 1-MCP binding is essentially irreversible due to the relief of ring strain upon coordination/reaction, permanently locking the receptor in an "off" state.

Visualization: Bioorthogonal Ligation Pathway

IEDDA_Mechanism Tetrazine Tetrazine (Diene) TS [4+2] Transition State Tetrazine->TS Cyclopropene Cyclopropene (Dienophile) Cyclopropene->TS Intermediate Bicyclic Intermediate TS->Intermediate Cycloaddition N2 N2 Gas (Elimination) Intermediate->N2 Product Dihydropyridazine Conjugate Intermediate->Product -N2 (Irreversible)

Caption: Mechanism of Inverse Electron Demand Diels-Alder (IEDDA) ligation between a tetrazine and a cyclopropene reporter.

Comparative Data: Reactivity & Stability

The following table contrasts cyclopropene derivatives with other bioorthogonal handles.

Bioorthogonal HandlePartnerRate Constant (

,

)
Steric SizeStability (Physiological)
Cyclopropene (Methyl) Tetrazine0.1 - 10Very SmallHigh
Cyclopropene (Carbamate) Tetrazine1 - 100SmallHigh
Trans-Cyclooctene (TCO) Tetrazine1,000 - 100,000LargeModerate (Isomerizes)
Azide Cyclooctyne0.01 - 1SmallVery High

Note: While TCO is faster, cyclopropenes offer a critical advantage in steric compactness, allowing them to be encoded into proteins via non-canonical amino acids with minimal structural disruption.

References

  • Dem'yanov, N. Y., & Doyarenko, M. N. (1922). Synthesis of cyclopropene. Bulletin of the Academy of Sciences of the USSR.

  • Nunn, J. R. (1952). The structure of sterculic acid. Journal of the Chemical Society.[2]

  • Sisler, E. C., & Serek, M. (1997). Inhibitors of ethylene responses in plants at the receptor level: Recent developments. Physiologia Plantarum.

  • Patterson, D. M., et al. (2012). Functionalized Cyclopropenes As Bioorthogonal Chemical Reporters. Journal of the American Chemical Society.

  • Yang, J., et al. (2014). Genetic Encoding of 3-Methylcyclopropene-L-alanine as a Bioorthogonal Handle for Protein Labeling. Journal of the American Chemical Society.

  • Fisher, B. F., et al. (2018). Conjugated Cyclopropenes as Fast-Reacting, Stable, and Tunable Bioorthogonal Probes. Journal of the American Chemical Society.

Sources

fundamental chemical properties of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Dynamics, Synthesis, and Bio-orthogonal Utility

Executive Summary

This technical guide provides a comprehensive analysis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid , a highly strained carbocycle exhibiting a unique "stability-reactivity paradox." While the cyclopropene core possesses high ring strain (~54 kcal/mol), the specific substitution pattern (C2-Methyl, C3-Phenyl) confers sufficient kinetic stability for isolation and storage, unlike its unsubstituted parent.

For drug development professionals and chemical biologists, this molecule represents a premier scaffold for bio-orthogonal labeling . Its rapid kinetics with 1,2,4,5-tetrazines (via Inverse Electron Demand Diels-Alder reactions) and its ability to undergo photo-induced ring opening to vinyl carbenes make it a versatile tool for spatiotemporal control in biological systems.

Part 1: Structural Dynamics & Thermodynamics

The Strain-Stability Balance

The utility of this molecule stems from the tension between its high-energy ground state and the steric protection offered by its substituents.

  • Ring Strain: The cyclopropene ring is one of the most strained organic rings known.[1] The hybridization of the vinylic carbons (C2, C3) deviates from ideal

    
     geometry, possessing significant 
    
    
    
    -character in the exocyclic bonds to minimize repulsion within the ring.
  • Substituent Stabilization: The phenyl group at C3 provides electronic stabilization via conjugation with the

    
    -system of the double bond. The methyl group at C2 provides mild hyperconjugative stabilization and, crucially, steric bulk that retards non-specific nucleophilic attacks.
    
  • Acidity (pKa):

    • The pKa of the parent cycloprop-2-ene-1-carboxylic acid is approximately 4.25 .

    • For the 2-methyl-3-phenyl derivative, the pKa is comparable (~4.3–4.5). The increased

      
      -character of the C1 carbon (Walsh orbital theory) renders the attached carboxylic acid slightly more acidic than typical aliphatic acids, yet less acidic than benzoic acid derivatives.
      
Quantitative Properties Table
PropertyValue / DescriptionContext
Formula

MW: 174.20 g/mol
Ring Strain ~54 kcal/molDrives rapid cycloadditions
pKa ~4.3 (Predicted)Similar to acrylic acid

~230-250 nmPhenyl conjugation band
Reactivity Electrophilic / DienophilicReacts with Tetrazines, Nitrile Imines
Stability Solid/Oil (Derivative dependent)Stable at -20°C; prone to polymerization at RT if neat

Part 2: Synthesis Strategy (Rhodium Catalysis)

The most authoritative route to this scaffold is the Rhodium(II)-catalyzed intermolecular cyclopropanation of an alkyne with a diazoacetate. This method preserves the double bond (unlike cyclopropanation of alkenes) and allows for modular substitution.

Mechanistic Pathway
  • Diazo Decomposition: Rhodium(II) acetate dimer catalyzes the decomposition of ethyl diazoacetate, releasing

    
     and generating a transient metal-carbene complex.
    
  • Carbenoid Addition: The electrophilic Rh-carbene adds across the triple bond of 1-phenyl-1-propyne.

  • Ring Closure: The resulting cyclopropene ester is formed.

  • Hydrolysis: Careful saponification yields the free acid.

Synthesis Workflow Diagram

Synthesis Start Precursors (Ethyl Diazoacetate + 1-Phenyl-1-propyne) Inter Rh-Carbene Intermediate Start->Inter - N2 gas Cat Catalyst Rh2(OAc)4 Cat->Inter Catalysis Prod_Ester Ethyl 2-methyl-3-phenyl- 2-cyclopropene-1-carboxylate Inter->Prod_Ester [2+1] Cycloaddition Hydrolysis LiOH / THF:H2O (Saponification) Prod_Ester->Hydrolysis Final Target Acid (COOH) Hydrolysis->Final 0°C to RT

Caption: Rhodium-catalyzed synthesis pathway from alkyne precursors to the target cyclopropene acid.

Part 3: Reactivity Profile & Bio-orthogonal Applications[2]

Inverse Electron Demand Diels-Alder (IEDDA)

The primary application of this molecule in drug discovery is as a bio-orthogonal handle . The strained cyclopropene double bond acts as a potent dienophile, reacting with electron-deficient tetrazines.

  • Mechanism: The HOMO of the cyclopropene interacts with the LUMO of the tetrazine. The reaction is driven by the relief of ring strain.

  • Kinetics: Second-order rate constants (

    
    ) typically range from 0.1 to 10 
    
    
    
    . While slower than trans-cyclooctene (TCO), cyclopropenes offer a significantly smaller steric footprint, reducing perturbation of the target biomolecule.
Photochemical Ring Opening

Upon irradiation (UV light, typically <300nm), the cyclopropene ring opens to form a vinyl carbene . This intermediate can insert into O-H or N-H bonds.

  • Application: Photo-affinity labeling (PAL) to map drug binding sites.

Ligation Pathway Diagram

IEDDA Reactants Cyclopropene (Target) + Tetrazine-Probe TS Transition State (LUMO Tetrazine - HOMO Cyclopropene) Reactants->TS Strain Relief Drive Inter Dihydropyridazine Intermediate TS->Inter Product Pyridazine Conjugate (Stable Linkage) Inter->Product Oxidation/Elimination Gas N2 Gas Release Inter->Gas

Caption: Mechanism of the bio-orthogonal ligation between the cyclopropene scaffold and a tetrazine probe.

Part 4: Experimental Protocols

Protocol: Synthesis of the Ethyl Ester Precursor
  • Safety: Diazo compounds are potentially explosive. Perform behind a blast shield.

  • Reagents: 1-Phenyl-1-propyne (1.0 equiv), Ethyl diazoacetate (EDA, 1.2 equiv),

    
     (1 mol%), Dichloromethane (DCM).
    
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Catalyst Loading: Add 1-Phenyl-1-propyne and

    
     to anhydrous DCM.
    
  • Slow Addition: Dissolve EDA in DCM. Add this solution dropwise to the reaction mixture over 4–6 hours using a syringe pump. Note: Slow addition keeps the concentration of diazo low, preventing homocoupling (fumarate formation).

  • Workup: Once bubbling (

    
    ) ceases, concentrate the solvent in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The cyclopropene ester is typically a pale yellow oil.

Protocol: Saponification to the Free Acid
  • Critical Control: Temperature must be controlled to prevent ring opening.

  • Dissolution: Dissolve the ethyl ester in a 1:1 mixture of THF and Water. Cool to 0°C.

  • Base Addition: Add LiOH (2.0 equiv) slowly.

  • Monitoring: Stir at 0°C to room temperature. Monitor by TLC until ester is consumed (~2-4 hours).

  • Extraction: Acidify carefully with 1M HCl to pH ~3 at 0°C. Extract immediately with EtOAc.

  • Isolation: Dry organic layer over

    
     and concentrate. Store at -20°C.
    
Protocol: Kinetic Assay (Tetrazine Ligation)

To validate the reactivity of the synthesized acid for bioconjugation:

  • Setup: Prepare a 1 mM solution of the Cyclopropene acid in DMSO/PBS (1:1).

  • Probe: Prepare a 1 mM solution of Benzylamino-tetrazine (pink color).

  • Measurement: Mix equimolar amounts in a cuvette.

  • Readout: Monitor the decay of the tetrazine absorbance at 520 nm .

  • Calculation: Plot

    
     vs. time. The slope of the line represents the second-order rate constant (
    
    
    
    ).

References

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Journal of Organic Chemistry. (2008). Describes the Rhodium-catalyzed route and stability factors.

  • Mechanism of Rhodium-Catalyzed Cyclopropanation. Organic Letters. (2015). Detailed mechanistic study on Rh-carbene insertion. [2]

  • Advances in Tetrazine Bioorthogonal Chemistry. NIH / PMC. (2014). Comprehensive review of cyclopropene-tetrazine ligation kinetics and applications.

  • Cycloprop-2-ene carboxylic acid Properties. Wikipedia/PubChem. General physical properties and toxicity data.[3]

Sources

Physical Characteristics and Characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

[1]

Executive Summary

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7) is a highly strained, crystalline organic acid belonging to the cyclopropene class.[1][2][3] Distinguished by the presence of a "double bond" within a three-membered ring, this compound exhibits unique physical and chemical properties driven by substantial ring strain (


Primarily utilized as a mechanistic probe in physical organic chemistry, it serves as a precursor for studying vinyl carbenes, photolytic ring-expansion reactions (e.g., to furans), and the acidity of C(sp

Chemical Identity & Structural Analysis[1][5][6][7][8][9][10]

The molecule consists of a cyclopropene ring substituted at the 1-position with a carboxylic acid group, at the 2-position with a methyl group, and at the 3-position with a phenyl group.[4]

Parameter Data
IUPAC Name 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
CAS Registry Number 18826-56-7
Molecular Formula C

H

O

Molecular Weight 174.20 g/mol
SMILES CC1=C(C1C(=O)O)C2=CC=CC=C2
Stereochemistry Achiral (planar symmetry in the ring plane if unsubstituted, but C1 is chiral; typically synthesized as a racemate unless asymmetric catalysis is used).
Structural Conformation

X-ray crystallographic analysis reveals that the cyclopropene ring is planar. The carboxyl group at C1 adopts a bisecting conformation relative to the three-membered ring. This orientation maximizes the interaction between the carbonyl

Physical Properties[9]

Physical State and Crystallography

The compound exists as a crystalline solid at room temperature. It crystallizes in the monoclinic crystal system.

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Combustibility: Classified as a combustible solid; store away from open flames and strong oxidizers.

Solubility Profile

Due to the hydrophobic phenyl and methyl groups contrasting with the hydrophilic carboxylic acid, the compound exhibits amphiphilic solubility characteristics:

  • Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate, DMSO, Methanol.

  • Sparingly Soluble: Hexanes, Pentane (often used for precipitation/crystallization).

  • Insoluble: Water (at neutral pH); soluble in basic aqueous solutions (as the carboxylate salt).

Stability and Reactivity
  • Thermal Stability: Moderately stable at room temperature but prone to polymerization or ring-opening upon prolonged heating or acid exposure.

  • Acid Sensitivity: The cyclopropene ring is sensitive to strong acids, which can trigger ring-opening to form allylic cations or lactones.

  • Photostability: Photosensitive. Exposure to UV light can induce ring opening to form vinyl carbenes, leading to furan derivatives or dimerization. Storage in amber vials is mandatory.

Spectroscopic Characterization

Accurate identification relies on detecting the unique signatures of the strained cyclopropene ring.

Nuclear Magnetic Resonance (NMR)

The high strain of the cyclopropene ring results in distinctive chemical shifts.

Nucleus Shift (

, ppm)
Multiplicity Assignment Notes

H NMR
10.0 - 12.0Broad Singlet-COOH Acidic proton; exchangeable with D

O.
7.20 - 7.50MultipletAr-H Phenyl protons (5H).
2.50 - 3.00SingletC1-H Methine proton. Shielded relative to typical allylic protons due to ring current anisotropy.
2.10 - 2.30Singlet-CH

Methyl group attached to the double bond.

C NMR

180
SingletC =OCarboxyl carbonyl.
105 - 115SingletC =C Cyclopropene double bond carbons. Distinctly shielded compared to acyclic alkenes.
20 - 30SingletC 1Saturated ring carbon.
Infrared Spectroscopy (IR)
  • 
    :  2500–3300 cm
    
    
    (Broad, carboxylic acid dimer).
  • 
    :  1680–1700 cm
    
    
    (Strong). The frequency is slightly lower than typical saturated acids due to conjugation with the cyclopropene ring.
  • 
     (Cyclopropene): 
    
    
    1640–1800 cm
    
    
    (Weak to Medium). Often difficult to distinguish from the carbonyl stretch if conjugated, but the absence of typical acyclic alkene stretches is diagnostic.
UV-Visible Spectroscopy
  • 
    :  > 250 nm.
    
  • Chromophore: The conjugation of the phenyl ring with the strained C=C bond results in a bathochromic shift compared to unconjugated cyclopropenes (which absorb < 200 nm).

Experimental Protocols

Synthesis Workflow (Rhodium-Catalyzed Cyclopropanation)

The most reliable route to 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid involves the addition of a diazoacetate to an internal alkyne.

Reagents:

  • 1-Phenyl-1-propyne (1.0 equiv)[5]

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • Catalyst: Rh

    
    (OAc)
    
    
    (0.5 - 1.0 mol%)
  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add Rh

    
    (OAc)
    
    
    and 1-Phenyl-1-propyne in DCM.
  • Addition: Add a solution of Ethyl diazoacetate in DCM slowly via syringe pump over 4–8 hours at room temperature. Note: Slow addition is critical to prevent EDA dimerization.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the intermediate ester via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Hydrolysis: Dissolve the ester in MeOH/THF (1:1). Add LiOH (2M aq, 2.0 equiv) and stir at ambient temperature until TLC indicates consumption.

  • Isolation: Acidify carefully with 1M HCl to pH

    
    3. Extract with EtOAc, dry over Na
    
    
    SO
    
    
    , and concentrate to yield the crude acid.
  • Crystallization: Recrystallize from Hexanes/EtOAc or Pentane to obtain the pure crystalline solid.

Visualization of Synthesis Logic

SynthesisAlkyne1-Phenyl-1-propyneCatalystRh2(OAc)4(Carbenoid Formation)Alkyne->CatalystDiazoEthyl DiazoacetateDiazo->CatalystIntermediateCyclopropene Ester(Racemic)Catalyst->Intermediate [2+1] CycloadditionHydrolysisLiOH / H3O+Intermediate->HydrolysisProduct2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acidHydrolysis->Product Saponification

Caption: Figure 1. Rhodium-catalyzed synthesis pathway via carbene addition to an alkyne.

Reactivity & Applications

Photochemical Ring Opening

Upon irradiation (UV), the molecule undergoes ring opening to generate a vinyl carbene intermediate. This species can rearrange to form furan derivatives, making the compound a valuable probe for studying carbene dynamics.

Acidity and Dianion Formation

The proton at C1 is relatively acidic for a hydrocarbon (pKa

  • Dianion Generation: Treatment with 2 equivalents of a strong base (e.g., LDA) generates a dianion (carboxylate + C1 anion).

  • Electrophilic Trapping: This dianion can be trapped with alkyl halides or silyl chlorides to generate quaternary centers at C1, allowing for the synthesis of complex, fully substituted cyclopropenes.

Reactivity Diagram

Reactivitycluster_PhotoPhotochemistry (UV)cluster_BaseBase ChemistryCompound2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acidCarbeneVinyl CarbeneIntermediateCompound->CarbeneDianionCyclopropenylDianionCompound->Dianion 2 eq. LDAFuranFuran DerivativesCarbene->Furan RearrangementQuatC1-SubstitutedCyclopropeneDianion->Quat R-X (Electrophile)

Caption: Figure 2. Divergent reactivity pathways: Photochemical rearrangement vs. Anionic functionalization.

References

  • NIST Chemistry WebBook. 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester. National Institute of Standards and Technology.[6] [Link]

  • Canadian Journal of Chemistry. The structure and conformation of 1-phenyl-2-methylcyclopropene-3-carboxylic acid. (Structural analysis confirming monoclinic crystal system). [Link]

  • Journal of Organic Chemistry. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. (Dianion chemistry and stability data). [Link]

  • Canadian Journal of Chemistry. An optically active cyclopropene as a mechanistic probe in cyclopropene photochemistry. (Photochemical reactivity and racemization studies). [Link]

Technical Whitepaper: Spectroscopic Characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7) represents a significant challenge in small-molecule analysis due to the inherent ring strain (~54 kcal/mol) of the cyclopropene moiety. This compound serves as a critical bioisostere and mechanistic probe in drug discovery, particularly for investigating fatty acid desaturases and as a precursor for stereoselective Diels-Alder reactions.

This guide provides a validated protocol for the Nuclear Magnetic Resonance (NMR) analysis of this compound. Unlike stable aliphatic acids, this cyclopropene derivative is prone to acid-catalyzed polymerization and ring-opening rearrangement to furan derivatives. Standard unneutralized CDCl₃ is insufficient and destructive for this analysis.

Structural Dynamics & Stability

The cyclopropene ring is the smallest unsaturated carbocycle. In 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid, the double bond is conjugated with the phenyl ring but geometrically constrained.

Critical Stability Warning
  • Acid Sensitivity: The high ring strain makes the C=C bond highly nucleophilic. Trace acid (common in aged CDCl₃) catalyzes the ring-opening to 2-methyl-4-phenylfuran or polymerization.

  • Thermal Instability: The compound undergoes ene-dimerization at elevated temperatures (>40°C).

Recommended Solvent Systems

To prevent artifact formation during acquisition, the following solvent systems are required:

  • Primary Choice: Benzene-d₆ (

    
    ). Non-acidic, provides excellent resolution of the ring methine proton.
    
  • Alternative: CDCl₃ neutralized with anhydrous Potassium Carbonate (

    
    ) or filtered through basic alumina immediately prior to use.
    

Experimental Protocol: Sample Preparation

Objective: Isolate and characterize the free acid without inducing decomposition.

Reagents
  • Target Compound: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid[1][2][3]

  • Solvent:

    
     (99.8% D)
    
  • Internal Standard: Tetramethylsilane (TMS)[4]

Workflow
  • Synthesize/Isolate: Typically generated via hydrolysis of Methyl 2-methyl-3-phenyl-2-cyclopropene-1-carboxylate using LiOH in THF/Water.

  • Workup: Acidify carefully to pH 4-5 (do not go to pH 1) with cold dilute HCl. Extract immediately into cold ether.

  • Solvent Exchange: Evaporate ether under high vacuum at <20°C .

  • Dissolution: Dissolve the resulting white/pale yellow solid immediately in

    
    .
    
  • Acquisition: Run NMR immediately. Do not store the solution.

1H NMR Data Analysis

Instrument: 400 MHz or higher Solvent:


 (Values may shift +0.1-0.3 ppm in CDCl₃)
AssignmentShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Structural Insight
-COOH 10.5 - 12.0Broad Singlet1H-Exchangeable proton; shift is concentration-dependent.
Ph-H 7.10 - 7.50Multiplet5H-Aromatic protons; typical mono-substituted pattern.
Ring C1-H 2.78Singlet1H-Diagnostic Peak. The cyclopropene methine proton is uniquely shielded compared to typical allylic protons but deshielded relative to cyclopropanes.
-CH₃ 2.15Singlet3H

Methyl group attached to the double bond. Often appears as a singlet but may show fine long-range coupling to the C1-H.

Note on Coupling: In high-resolution scans, the Methyl signal (2.15 ppm) and Ring Proton (2.78 ppm) may exhibit small allylic coupling (


 Hz).

13C NMR Data Analysis

Instrument: 100 MHz Solvent:



AssignmentShift (δ, ppm)TypeHybridizationNotes
C=O 180.5Quaternary

Carbonyl carbon.
Ph (ipso) 136.2Quaternary

Attachment point of phenyl ring.
Ph 128 - 130CH

Ortho, meta, para carbons.
C3 (Ring) 116.5Quaternary

Diagnostic. Phenyl-substituted alkene carbon.
C2 (Ring) 108.2Quaternary

Diagnostic. Methyl-substituted alkene carbon.
C1 (Ring) 21.5CH

The saturated ring carbon. Uniquely upfield for an allylic position due to ring strain/shielding.
-CH₃ 11.8CH₃

Methyl substituent.

Visualization of Characterization Logic

The following diagram outlines the logical flow for validating the structure and distinguishing it from its decomposition products (Furans) or precursors (Alkynes).

G Sample Unknown Sample (Suspected Cyclopropene Acid) SolventCheck Solvent Selection (Avoid Acidic CDCl3) Sample->SolventCheck H1_NMR 1H NMR Acquisition (C6D6 or Neutral CDCl3) SolventCheck->H1_NMR Prevents degradation Decision1 Check Region 5.0 - 6.5 ppm H1_NMR->Decision1 Result_Furan Signals Present: Ring Opening Occurred (Furan Formation) Decision1->Result_Furan Peaks Found Result_Cyclo Region Clear: Check 2.0 - 3.0 ppm Decision1->Result_Cyclo No Peaks Confirmation Diagnostic Singlet ~2.78 ppm (Cyclopropene C1-H) Result_Cyclo->Confirmation C13_Check 13C NMR Validation Look for ~108/116 ppm (C=C) Confirmation->C13_Check

Figure 1: Logic flow for NMR validation, highlighting the critical check for decomposition products (Furans) which appear in the olefinic region (5.0-6.5 ppm).

Advanced Verification (HMBC)

To definitively assign the regiochemistry (Methyl vs Phenyl position), Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • Correlation A: The Methyl protons (2.15 ppm) will show a strong 3-bond correlation to the C1 Ring Carbon (21.5 ppm) and the C3 Ring Carbon (116.5 ppm).

  • Correlation B: The Ring Proton (2.78 ppm) will show a correlation to the Carboxyl Carbon (180.5 ppm) and both Alkene Carbons (108.2, 116.5 ppm).

References

  • Synthesis & Stability: Liao, L. A., & Fox, J. M. (2004). "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid." Journal of the American Chemical Society.

  • Spectral Data (Ester Analog): NIST Chemistry WebBook. "2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester."

  • General Cyclopropene NMR Shifts: Oregon State University. "1H NMR Chemical Shifts - Alkyne/Cyclopropene Region."

  • Decomposition Pathways: Padwa, A. (2009). "Rhodium(II)-Catalyzed Cyclopropanation of Alkynes." Journal of Organic Chemistry. (Contextual reference for furan rearrangement).

Sources

Technical Guide: Mass Spectrometry Analysis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7). The analysis of this compound presents a unique paradox: the cyclopropene ring possesses significant ring strain (~54 kcal/mol), making it thermally unstable and prone to rearrangement, yet the formation of the cyclopropenium cation during fragmentation provides a highly stable, diagnostic aromatic signature.

This document outlines validated workflows for LC-ESI-MS/MS (quantification) and GC-EI-MS (structural verification), emphasizing "soft" derivatization techniques to prevent acid-catalyzed ring opening prior to analysis.

Molecular Architecture & Physicochemical Profile

Understanding the molecular geometry is a prerequisite for interpreting the MS fragmentation patterns.

PropertyValueNotes
Formula

Molecular Weight 174.20 g/mol Monoisotopic Mass: 174.068
Core Structure Cyclopropene RingHigh ring strain; prone to thermal isomerization.[1]
C1 Substituent Carboxylic Acid (-COOH)Ionizable center (pKa ~4.2); leaving group precursor.
C2/C3 Substituents Methyl / PhenylStabilize the resulting cation via hyperconjugation and resonance.
Key Risk Acid SensitivityStrong acids (e.g.,

,

) trigger rearrangement to furan or acrylic derivatives.

Analytical Strategy: The Dual-Workflow Approach

Due to the thermal instability of the free acid, a dual approach is recommended. LC-MS is superior for intact quantification, while GC-MS provides structural fingerprints via the aromatic cyclopropenium ion.

Diagram 1: Analytical Decision Matrix

AnalyticalWorkflow Sample Raw Sample (Biological/Synthetic) Decision Select Mode Sample->Decision LC_Prep LC Prep: Dilute in MeOH/H2O (Neutral pH) Decision->LC_Prep Quantification GC_Prep GC Prep: Derivatization Required Decision->GC_Prep Identification ESI ESI (-) Negative Mode LC_Prep->ESI Quant Quantification (Intact [M-H]-) ESI->Quant Deriv TMS-Diazomethane (Avoid Acid Catalysts) GC_Prep->Deriv EI EI (+) 70 eV Deriv->EI Struct Structural ID (Cyclopropenium Ion) EI->Struct

Caption: Workflow selection based on analytical goals. Note the strict avoidance of acid catalysts in GC preparation.

Protocol A: LC-ESI-MS/MS (Quantification)

Objective: Quantification of the intact molecule without thermal degradation.

Sample Preparation[2][3]
  • Solvent: Methanol:Water (50:50).

  • Buffer: 5mM Ammonium Acetate (pH 7.0).

  • Warning: Avoid adding Formic Acid or Acetic Acid to the mobile phase if possible, or keep concentrations <0.01%. Low pH can catalyze ring opening to isomeric acyclic acids.

MS Conditions
  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • Target Ion:

    
     at m/z 173.06 .
    
  • Source Temp: < 350°C (To prevent thermal rearrangement in the source).

MRM Transitions
Precursor (

)
Product (

)
Collision Energy (eV)Mechanism
173.1 129.1 15 - 20Decarboxylation (

loss); Formation of cyclopropenyl anion species.
173.1 77.0 35Formation of Phenyl anion (

).

Protocol B: GC-EI-MS (Structural Identification)

Objective: Structural confirmation using the diagnostic cyclopropenium cation.

Critical Derivatization Step

The free acid cannot be analyzed directly by GC due to thermal degradation in the injector port. You must create a volatile ester.

  • Avoid:

    
    -Methanol or 
    
    
    
    -Methanol (Acid catalyzed esterification destroys the cyclopropene ring).
  • Recommended: Trimethylsilyldiazomethane (TMS-DAM) or BSTFA .

    • Reaction: Rapid methylation/silylation at room temperature under neutral conditions.

    • Target Derivative: Methyl ester (MW 188) or TMS ester (MW 246).

Fragmentation Mechanism (EI, 70eV)

The fragmentation is driven by the formation of the Hückel aromatic system (2


 electrons).
  • Molecular Ion (

    
    ):  The radical cation forms (e.g., Methyl ester 
    
    
    
    188).
  • 
    -Cleavage:  The ester group is lost.
    
  • Cyclopropenium Formation: The remaining

    
     ring bears a positive charge. Because it has 2 
    
    
    
    electrons (from the double bond) and a vacant p-orbital, it satisfies Hückel's rule (
    
    
    , where
    
    
    ), resulting in exceptional stability.[2]

Diagnostic Shift:

  • Methyl Ester (

    
     188):  Base peak at 
    
    
    
    129
    .
  • TMS Ester (

    
     246):  Base peak at 
    
    
    
    129
    .

The constant presence of


 129 confirms the 2-Methyl-3-Phenyl-Cyclopropenyl core.
Diagram 2: Fragmentation Pathway (Methyl Ester)

Fragmentation M_Ion Molecular Ion (M+) Methyl Ester m/z 188 Cation Cyclopropenium Cation [Methyl-Phenyl-C3]+ m/z 129 M_Ion->Cation - 59 Da Transition Alpha-Cleavage Loss of COOCH3 radical (59 Da) Stability Hückel Aromatic System (2 pi electrons) High Stability Base Peak Cation->Stability

Caption: The driving force of fragmentation is the formation of the aromatic cyclopropenium cation (m/z 129).

Data Interpretation Summary

Use this table to validate your spectral data.

FeatureESI (-) ModeEI (+) Mode (Methyl Ester)
Molecular Ion 173 (

)
188 (

)
Base Peak 173 or 129129 (Cyclopropenium)
Key Fragment 1 129 (

)
159 (

)
Key Fragment 2 -77 (

)
Interference Dimer formation (

) at 347
Ring opening isomers (check retention time)

Safety & Handling

  • Toxicity: Cyclopropene carboxylic acids are structurally related to Rhabdomyolysis-inducing mycotoxins (e.g., from Russula subnigricans).[3] Handle with extreme care as a potential toxin.

  • Storage: Store neat standards at -20°C under inert gas (Argon) to prevent polymerization.

References

  • Fox, J. M., et al. (2008).[3] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry.

  • Breslow, R. (1957).[4] The Synthesis of the sym-Triphenylcyclopropenyl Cation. Journal of the American Chemical Society. (Foundational work on cyclopropenium aromaticity).[4]

  • PubChem. (2025).[1] 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (Compound Summary).

  • Whitman College. Fragmentation of Carboxylic Acids and Esters. (General mechanisms for alpha-cleavage).

  • Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research.

Sources

Technical Deep Dive: Infrared (IR) Spectroscopy of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid represents a unique challenge in vibrational spectroscopy due to the interplay between extreme ring strain, π-conjugation, and functional group hybridization. This molecule is not merely a laboratory curiosity; cyclopropene derivatives are critical "spring-loaded" intermediates in bio-orthogonal chemistry (e.g., tetrazine ligations) and the synthesis of complex fatty acid analogs (e.g., sterculic acid derivatives).

For the researcher, the IR spectrum of this compound serves as a definitive quality gate. The presence of the cyclopropene ring introduces vibrational modes that deviate significantly from standard alkene correlations. This guide provides a mechanistic breakdown of these anomalies, offering a self-validating protocol for identification and purity assessment.

Theoretical Framework: Strain and Hybridization

To interpret the spectrum accurately, one must understand the electronic architecture of the cyclopropene ring.

  • Ring Strain & Hybridization (The Walsh Model): The internal bond angles of the cyclopropene ring (~60°) force the carbon atoms to adopt non-standard hybridization. The endocyclic bonds (C2-C3) possess high

    
    -character to accommodate the acute angle. Consequently, the exocyclic bonds (C1-COOH, C2-CH3, C3-Ph) exhibit increased 
    
    
    
    -character (Bent's Rule).
    • Impact on IR: Bonds with higher

      
      -character are shorter and stronger. We expect the exocyclic C-C and C=O bonds to absorb at higher wavenumbers than their acyclic counterparts.
      
  • The "Invisible" Double Bond: In many symmetrical cyclopropenes, the C=C stretch is IR inactive or weak. However, in 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid , the asymmetry provided by the methyl (C2) and phenyl (C3) groups creates a significant dipole moment change during vibration, making the diagnostic ring stretch observable.

Spectral Analysis: The Diagnostic Regions

The following analysis dissects the spectrum into three critical zones.

Zone 1: The High-Frequency Region (4000 – 2800 cm⁻¹)

This region is dominated by the carboxylic acid moiety and C-H stretches.

  • O-H Stretch (Carboxylic Acid):

    • Position: 2500 – 3300 cm⁻¹ (Broad)[1]

    • Mechanism: Strong intermolecular hydrogen bonding creates a broad, "messy" envelope that often obscures C-H stretches.

    • Diagnostic Check: In dilute solution (e.g., CCl₄), this band sharpens and shifts to ~3500 cm⁻¹ (free monomer), confirming the COOH group.

  • C-H Stretches:

    • Aromatic (Phenyl): 3000 – 3100 cm⁻¹. Sharp, weak shoulders on the O-H envelope.

    • Aliphatic (Methyl/Cyclopropyl): 2800 – 3000 cm⁻¹.

    • Cyclopropyl C-H (C1-H): Typically shifted to higher frequencies (3050-3100 cm⁻¹) due to the high

      
      -character of the C1-H bond, often overlapping with aromatic modes.
      
Zone 2: The Functional Group "Danger Zone" (1900 – 1600 cm⁻¹)

This is the most critical region for validating the cyclopropene core.

  • Cyclopropene Ring Stretch (

    
    ): 
    
    • Position: 1780 – 1880 cm⁻¹ (Distinctive)

    • Technical Insight: Unlike acyclic alkenes (1640–1680 cm⁻¹), the high strain of the cyclopropene ring pushes this vibrational mode to a frequency often mistaken for anhydrides or acid chlorides. The conjugation with the phenyl ring at C3 would typically lower the frequency, but the strain effect dominates.

    • Validation: This band is usually weak to medium intensity but sharp. Its presence confirms the integrity of the three-membered ring. If the ring has opened (to an acrylic acid derivative), this band disappears, replaced by a standard alkene stretch at ~1640 cm⁻¹.

  • Carbonyl Stretch (

    
    ): 
    
    • Position: 1690 – 1720 cm⁻¹ [2]

    • Mechanism: The carboxylic acid C=O stretch.[1][3][4] While conjugation usually lowers

      
      , the COOH is at C1 (sp³). However, the increased 
      
      
      
      -character of the C1-C(O) bond (due to ring strain) tends to maintain the frequency near or slightly above standard aliphatic acids.
    • Interference: Strong hydrogen bonding (dimers) keeps this centered around 1700 cm⁻¹.

  • Aromatic Ring Modes:

    • Position: ~1600 cm⁻¹ and ~1500 cm⁻¹.

    • Mechanism: C=C skeletal vibrations of the phenyl ring ("breathing" modes).

Zone 3: The Fingerprint Region (< 1500 cm⁻¹)
  • C-O Stretch / O-H Bend: ~1200 – 1300 cm⁻¹. Strong, coupled modes characteristic of carboxylic acids.

  • Phenyl Out-of-Plane (OOP) Bends: ~690 – 750 cm⁻¹.[2] Strong bands indicating a mono-substituted benzene ring.

Summary Data Table

Vibrational ModeFrequency (cm⁻¹)IntensityShapeStructural Assignment
O-H Stretch 2500 – 3300VariableBroadCarboxylic Acid (H-bonded dimer)
C-H Stretch (Ar) 3000 – 3100WeakSharpPhenyl Ring C-H
C-H Stretch (Alk) 2850 – 2980MediumSharpMethyl group / C1-H
Ring Stretch (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
1780 – 1880 Weak/Med Sharp Cyclopropene Ring (Diagnostic)
C=O[5][6] Stretch 1690 – 1720StrongSharpCarboxylic Acid Carbonyl
Ar C=C Stretch ~1600, ~1495MediumSharpPhenyl Ring Breathing
C-O Stretch 1200 – 1320StrongBroadAcid C-O / O-H interaction
OOP Bending 690 – 760StrongSharpMono-substituted Phenyl

Experimental Protocol: Synthesis & Validation

To ensure the spectrum obtained corresponds to the target molecule, the following workflow integrates synthesis with spectral validation.

A. Synthesis (Rh-Catalyzed Carbenoid Insertion)

The most reliable route involves the reaction of a diazoacetate with an internal alkyne.

  • Reagents: 1-Phenyl-1-propyne (Alkyne), Ethyl Diazoacetate (EDA), Rh₂(OAc)₄ (Catalyst).

  • Procedure: Slow addition of EDA to the alkyne/catalyst mixture to minimize dimerization.

  • Hydrolysis: Saponification of the resulting ester yields the free acid.

B. Sample Preparation for IR
  • Preferred Method: ATR (Attenuated Total Reflectance) .

    • Reasoning: Cyclopropenes can be sensitive to the high pressure of KBr pellet formation (ring opening risk). ATR allows neat analysis of the solid/oil.

  • Alternative: Solution cell (CCl₄ or CHCl₃) to decouple H-bonding and resolve the C=O / C=C region.

C. Validation Workflow (DOT Diagram)

The following diagram illustrates the logic flow for confirming the product structure via IR.

SpectralValidation Start Crude Product Isolated CheckOH Check 2500-3300 cm⁻¹ Broad Band? Start->CheckOH CheckCO Check 1690-1720 cm⁻¹ Strong C=O? CheckOH->CheckCO Yes ResultFail1 FAIL: Ester/Precursor (No Acid) CheckOH->ResultFail1 No (Sharp peaks only) CheckRing Check 1780-1880 cm⁻¹ Distinct Weak/Med Band? CheckCO->CheckRing Yes CheckCO->ResultFail1 No CheckAlkene Check ~1640 cm⁻¹ Strong Alkene Mode? CheckRing->CheckAlkene Absent ResultSuccess CONFIRMED: Cyclopropene Acid CheckRing->ResultSuccess Present CheckAlkene->ResultFail1 Absent (Unknown) ResultFail2 FAIL: Ring Opened (Acrylic Acid) CheckAlkene->ResultFail2 Present (Ring Opening)

Figure 1: Decision tree for spectral validation of cyclopropene carboxylic acids.

Synthesis Pathway Visualization

Understanding the origin of the molecule aids in identifying potential impurities (e.g., unreacted alkyne or fumarate byproducts).

SynthesisPath Alkyne 1-Phenyl-1-propyne (C≡C Stretch ~2250 cm⁻¹) Intermediate Cyclopropene Ester (C=O ~1735 cm⁻¹) Alkyne->Intermediate Carbenoid Insertion Diazo Ethyl Diazoacetate (N=N Stretch ~2100 cm⁻¹) Diazo->Intermediate Catalyst Rh₂(OAc)₄ Catalyst->Intermediate Final 2-Methyl-3-phenyl-2- cyclopropene-1-carboxylic acid Intermediate->Final Hydrolysis (LiOH/MeOH)

Figure 2: Rhodium-catalyzed synthesis pathway highlighting spectral shifts from precursors.

References

  • Wiberg, K. B., & Nist, B. J. (1961).[7] The Cyclopropene Rearrangement. Journal of the American Chemical Society.[7] (Establishes fundamental cyclopropene IR correlations).

  • Donaldson, W. A. (2001). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. National Institutes of Health (PMC). (Provides specific spectral data for 3-substituted cyclopropenes).

  • NIST Chemistry WebBook. Cyclopropanecarboxylic acid IR Spectrum. (Reference for the carboxylic acid baseline without the double bond).

  • Sigma-Aldrich. Product Specification: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid.[8] (Commercial availability and CAS verification).

  • ChemicalBook. Spectral Data for Cyclopropene Derivatives. (General reference for functional group shifts).

Sources

Mechanism of Rhodium-Catalyzed Synthesis of Cyclopropene Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of cyclopropene carboxylates via rhodium(II)-catalyzed decomposition of diazo compounds represents a cornerstone methodology in modern organometallic chemistry. This reaction provides direct access to highly strained, unsaturated three-membered rings, which serve as critical pharmacophores and bioorthogonal handles in drug discovery. This guide dissects the mechanistic underpinnings of the Rh(II)-carbenoid transformation, delineates the structural factors governing enantioselectivity, and provides a rigorous, safety-focused experimental framework for laboratory implementation.

Mechanistic Architecture

The core transformation relies on the unique electrophilicity of transient rhodium(II) carbenoid species. Unlike free carbenes, which are often indiscriminate, the metal-bound carbenoid allows for tunable reactivity through ligand modification.

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving the dirhodium(II) paddlewheel complex.

  • Ligand Exchange/Association: The diazo precursor (typically an

    
    -diazoacetate) coordinates to the axial site of the dirhodium(II) catalyst (
    
    
    
    ).
  • Dediazotization: Nitrogen gas (

    
    ) is extruded in the rate-determining step, generating the electrophilic Rh(II)-carbenoid species (
    
    
    
    ).
  • [2+1] Cycloaddition: The electron-rich alkyne attacks the electrophilic carbenoid carbon. This step is generally considered concerted but asynchronous.

  • Product Release: The cyclopropene is released, regenerating the active

    
     catalyst.
    
Mechanistic Diagram

The following diagram illustrates the catalytic cycle, highlighting the critical carbenoid intermediate.

RhodiumCatalysis Rh_Cat Dirhodium(II) Catalyst (Rh2L4) Complex Rh-Diazo Complex Rh_Cat->Complex + Diazo Diazo Diazo Precursor (N2=CR-CO2R') Diazo->Complex Carbenoid Rh(II)-Carbenoid (Rh=CR-CO2R') Complex->Carbenoid - N2 (Rate Limiting) N2 N2 (Gas) Complex->N2 TS Transition State [2+1] Cycloaddition Carbenoid->TS + Alkyne Alkyne Alkyne Substrate (R-C≡C-R) Alkyne->TS TS->Rh_Cat Catalyst Regeneration Product Cyclopropene Carboxylate TS->Product

Figure 1: Catalytic cycle of Rh(II)-mediated cyclopropenation showing the formation of the critical carbenoid species.

Stereochemical Control & Ligand Design

Achieving high enantioselectivity in cyclopropenation requires a catalyst that differentiates the prochiral faces of the alkyne (or the carbenoid). The "paddlewheel" structure of dirhodium(II) complexes allows for the installation of chiral bridging ligands that create a defined chiral pocket.

Ligand Classes
  • Carboxylates (e.g.,

    
    ):  These 
    
    
    
    -symmetric ligands utilize arylsulfonyl groups to create a "wall" that blocks one quadrant of the catalyst, forcing the alkyne to approach from a specific trajectory [1].
  • Carboxamidates (e.g.,

    
    ):  These ligands often provide tighter chiral pockets and higher rigidity, which is beneficial for smaller or less sterically demanding substrates [2].
    
Comparative Performance

The choice of catalyst significantly impacts the Chemoselectivity (Cyclopropenation vs. C-H Insertion) and Enantioselectivity.

CatalystLigand TypePrimary ApplicationTypical ee%Key Characteristic

Acetate (Achiral)Initial screening, racemic synthesisN/AHigh activity, low cost.

ProlinateTerminal alkynes, styrenes>90%Excellent for donor-acceptor carbenoids.

PhthalimideInternal alkynes>95%High rigidity, effective for difficult substrates.

StrappedIntramolecular reactionsN/AHigh stability, resists ligand exchange.

Experimental Framework

This protocol outlines the synthesis of a chiral cyclopropene carboxylate using a donor-acceptor diazo compound.

Safety Critical: Diazo compounds are potentially explosive and toxic.[1] All reactions must be performed in a fume hood behind a blast shield. Avoid metal spatulas with neat diazo solids.

Standard Protocol (Slow Addition Method)

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Rh(II) Catalyst (0.5 - 1.0 mol%)

  • Diazo Compound (1.2 - 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Hexanes (degassed)

Procedure:

  • Catalyst Loading: In a flame-dried Schlenk flask under Argon, dissolve the Alkyne and

    
     catalyst in the solvent.
    
  • Diazo Preparation: Dissolve the diazo compound in a separate syringe. Dilution is key (typically 0.1 M or lower) to prevent diazo dimerization (azine formation).

  • Controlled Addition: Add the diazo solution to the catalyst/alkyne mixture via a syringe pump over 4–8 hours.

    • Why? Maintaining a low stationary concentration of the diazo compound favors the reaction with the alkyne over the bimolecular reaction with another diazo molecule.

  • Completion: Stir for an additional 1–2 hours. Monitor by TLC or NMR (disappearance of the characteristic diazo peak).

  • Workup: Concentrate under reduced pressure. Purify via silica gel chromatography. Note: Cyclopropenes can be acid-sensitive; use triethylamine-treated silica if degradation is observed.

Workflow Diagram

ExperimentalWorkflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Isolation Phase Step1 Flame-dry Glassware (Argon Atmosphere) Step2 Charge Flask: Alkyne + Rh Catalyst in Solvent Step1->Step2 Step3 Syringe Pump Addition: Diazo Solution (Very Slow: 0.1 mL/min) Step2->Step3 Initiate Step4 Stir & Monitor (TLC/NMR) Step3->Step4 Complete Addition Step5 Concentrate (Rotary Evaporator) Step4->Step5 Conversion >98% Step6 Purification (Buffered Silica Gel) Step5->Step6

Figure 2: Step-by-step experimental workflow for Rh-catalyzed cyclopropenation.

Applications in Drug Discovery & Bioorthogonal Chemistry

The utility of cyclopropene carboxylates extends beyond simple structural motifs. Their high ring strain (~54 kcal/mol) makes them uniquely reactive "spring-loaded" electrophiles.

Bioorthogonal Labeling

Cyclopropenes are small, stable in biological media, but highly reactive toward tetrazines (via Diels-Alder inverse electron demand). This "click" chemistry is used to tag proteins or lipids in live cells without interfering with native biochemical processes [3].

  • Advantage: The rhodium-catalyzed route allows for the synthesis of chiral probes, which can influence the binding affinity and orientation of the tag.

Fatty Acid Mimics

Cyclopropene-containing fatty acids interfere with the desaturation of fatty acids by binding irreversibly to desaturase enzymes. This mechanism is being explored for treating metabolic disorders.

References

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919–939. Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion.[2] Chemical Reviews, 103(8), 2861–2904. Link

  • Yang, J., Šečkutė, J., Cole, C. M., & Devaraj, N. K. (2012). Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions. Angewandte Chemie International Edition, 51(29), 7476–7479. Link

Sources

Technical Analysis: Ring Strain & Reactivity of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical properties of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC), focusing on its high ring strain energy (SE) and its implications for drug discovery. Unlike standard cycloalkanes, the cyclopropene moiety possesses a unique combination of angle strain (~54 kcal/mol) and olefinic unsaturation. This "spring-loaded" energy landscape makes MPCC a premier candidate for bioorthogonal ligation (via Inverse Electron Demand Diels-Alder reactions) and a potent mechanism-based inhibitor of fatty acid desaturases.

Theoretical Framework: Deconstructing the Strain

The reactivity of MPCC is dictated by the release of ring strain. To understand its behavior, we must quantify the components of this strain.

The Strain Budget

While cyclopropane has a strain energy (SE) of ~27.5 kcal/mol, the introduction of a double bond in cyclopropene dramatically increases this to ~54.5 kcal/mol .

Strain ComponentPhysical OriginManifestation in MPCC
Angle Strain (Baeyer) Deviation from ideal

(120°) and

(109.5°) angles.
The C2-C3-C1 angle is constrained to ~60°, forcing extreme orbital rehybridization.
Torsional Strain (Pitzer) Eclipsing interactions between substituents.[1]Reduced compared to cyclopropane due to the planarity of the alkene, but significant repulsion exists between the C1-COOH and C2/C3 substituents.
Hybridization Defect Inability to form linear

-bonds.
Formation of "banana bonds" (bent bonds) with high

-character, leaving the exocyclic bonds with high

-character (acidity of C1-H).
Substituent Effects on Stability

MPCC is a 1,2,3-trisubstituted cyclopropene. This substitution pattern is critical for its utility:

  • Kinetic Stabilization: The steric bulk of the Phenyl (C3) and Methyl (C2) groups shields the strained double bond from non-specific nucleophilic attack (e.g., by thiols in blood plasma).

  • Electronic Modulation: The phenyl group provides conjugation with the

    
    -system, slightly lowering the HOMO energy, while the carboxylic acid (C1) exerts an inductive withdrawing effect, modulating the rate of cycloadditions.
    

Computational Analysis Protocol

To precisely quantify the strain energy and predict reactivity for MPCC derivatives, we employ isodesmic reaction schemes using Density Functional Theory (DFT).

Standardized DFT Workflow

Objective: Calculate the Strain Energy (SE) relative to unstrained analogs.

Methodology:

  • Optimization: Geometry optimization at B3LYP/6-31G(d) level.

  • Frequency Check: Ensure no imaginary frequencies (local minima).

  • Homodesmotic Reaction: Construct a hypothetical reaction where bond types are conserved but strain is removed.

Equation:



(Note: A more precise homodesmotic reaction uses acyclic alkene analogs to balance hybridization).
Computational Logic Flow

The following diagram outlines the decision tree for validating strain energy calculations.

ComputationalWorkflow Start Input Structure: MPCC GeomOpt Geometry Optimization (B3LYP/6-31G*) Start->GeomOpt FreqCheck Frequency Calculation GeomOpt->FreqCheck Imaginary Imaginary Freq? FreqCheck->Imaginary TransitionState Is Transition State (Re-optimize) Imaginary->TransitionState Yes EnergyCalc Single Point Energy (M06-2X or wB97XD) Imaginary->EnergyCalc No TransitionState->GeomOpt Homodesmotic Construct Homodesmotic Equation EnergyCalc->Homodesmotic Result Calculate Strain Energy (SE) SE = E(products) - E(reactants) Homodesmotic->Result

Figure 1: Computational workflow for determining strain energy and ensuring thermodynamic validity.

Synthesis & Stability: The Rhodium Carbenoid Route

The synthesis of MPCC requires careful handling to prevent thermal ring-opening. The industry-standard method involves the Rh(II)-catalyzed addition of a diazoester to an internal alkyne.

Experimental Protocol

Target: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid. Precursors: 1-Phenyl-1-propyne + Ethyl Diazoacetate (EDA).

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask, dissolve Rh

      
      (OAc)
      
      
      
      (0.5 mol%) in anhydrous dichloromethane (DCM).
    • Add 1-Phenyl-1-propyne (2.0 equivalents). Note: Excess alkyne minimizes diazo homocoupling (fumarate/maleate formation).

  • Carbenoid Addition (Controlled):

    • Dissolve Ethyl Diazoacetate (1.0 equiv) in DCM.

    • Add the diazo solution to the catalyst mixture via syringe pump over 4–6 hours at 0°C.

    • Mechanism:[2][3][4] Rhodium forms a transient metal-carbene species which undergoes [2+1] cycloaddition with the alkyne.[5]

  • Purification (Ester):

    • Evaporate solvent in vacuo (keep bath < 30°C to avoid ring opening).

    • Purify the ethyl ester intermediate via silica gel chromatography (Hexanes/EtOAc).

  • Saponification (Critical Step):

    • Dissolve ester in MeOH/THF (1:1).

    • Add LiOH (2.0 equiv, 1M aqueous solution). Stir at 0°C .

    • Warning: Do not heat. Cyclopropenes are sensitive to thermal rearrangement to furan derivatives or acrylic acids.

    • Acidify carefully to pH 4 with dilute HCl and extract immediately.

  • Validation:

    • NMR (

      
      H):  Look for the singlet at C1 (~2.0-2.5 ppm) and absence of vinylic protons (since it is trisubstituted).
      
    • IR: Characteristic cyclopropene C=C stretch at ~1850 cm

      
       (weak but diagnostic).
      

Reactivity Profile: The Bioorthogonal "Spring"

The primary application of MPCC in drug discovery is as a bioorthogonal handle . The strain energy is released upon reaction with tetrazines, a process known as the Inverse Electron Demand Diels-Alder (IEDDA) reaction.

Mechanism: IEDDA Ligation

MPCC reacts with 1,2,4,5-tetrazines orders of magnitude faster than unstrained alkenes.

  • Step 1: The tetrazine (electron-poor diene) approaches the MPCC double bond (strained dienophile).

  • Step 2: [4+2] Cycloaddition forms a bicyclic intermediate.

  • Step 3: Retro-Diels-Alder reaction expels nitrogen (N

    
    ), driving the reaction irreversibly to the dihydropyridazine product.
    
Reactivity Pathway Diagram

IEDDA_Pathway MPCC MPCC (Strained Dienophile) TS Transition State [4+2] Cycloaddition MPCC->TS Tetrazine Tetrazine (Electron-Poor Diene) Tetrazine->TS Bicyclic Bicyclic Intermediate (Highly Unstable) TS->Bicyclic N2 N2 Gas (Entropy Driver) Bicyclic->N2 Product Dihydropyridazine (Stable Conjugate) Bicyclic->Product Retro-DA -N2

Figure 2: Kinetic pathway of the MPCC-Tetrazine ligation. The release of N2 and ring strain renders the reaction irreversible.

Biological Implications & Safety

Fatty Acid Mimicry & Toxicity

Researchers must be aware that cyclopropene carboxylic acids mimic the structure of unsaturated fatty acids.

  • Mechanism: They act as suicide substrates for stearoyl-CoA desaturase (SCD) . The enzyme attempts to desaturate the ring, leading to the formation of a reactive intermediate that covalently modifies the enzyme active site.

  • Safety Note: While useful for inhibiting lipid biosynthesis in metabolic studies, this reactivity poses a toxicity risk (e.g., rhabdomyolysis) if not properly controlled in vivo.

Bioorthogonal Labeling

For labeling applications (e.g., tracking a drug), the MPCC moiety is superior to terminal alkynes because:

  • Speed: Faster kinetics (

    
    ) than copper-free click chemistry.
    
  • Size: Small footprint perturbing the target protein minimally.

References

  • Synthesis of Cyclopropenes via Rh(II) Catalysis Lou, Y., et al. (2004). "A Novel Rh(II)-Catalyzed Enantioselective [2+1]-Cycloaddition."

  • Ring Strain Estimates for Cyclopropenes Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry."

  • Bioorthogonal Reactivity of Cyclopropenes Yang, J., et al. (2012).[6][7] "Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions." [7]

  • Cyclopropene Fatty Acids and Desaturase Inhibition Bao, X., et al. (2005). "Chemical Synthesis and Biological Activity of Cyclopropene Fatty Acids."

  • General Synthesis of 2,3-Substituted Cyclopropene Carboxylates Fisher, L. A., & Fox, J. M. (2008).[8] "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid."

Sources

CAS number and IUPAC name for 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Properties[1][2][3][4]

The compound 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid represents a class of 1,2,3-trisubstituted cyclopropenes. These molecules are critical tools in chemical biology due to their unique combination of high ring strain and kinetic stability, making them ideal reporters for bioorthogonal ligation reactions, specifically photo-triggered cycloadditions.

Identity Matrix
ParameterSpecification
CAS Registry Number 18826-56-7
IUPAC Name 2-Methyl-3-phenylcycloprop-2-ene-1-carboxylic acid
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
SMILES CC1=C(C1C(=O)O)C2=CC=CC=C2
InChI Key UDSNAKLSPHPDSX-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Structural Analysis & Reactivity Profile

The cyclopropene ring is one of the most strained organic carbocycles, possessing approximately 54 kcal/mol of ring strain. In unsubstituted cyclopropenes, this strain leads to rapid polymerization or decomposition. However, the 2-methyl-3-phenyl substitution pattern in this specific compound provides essential steric bulk and electronic stabilization (conjugation with the phenyl ring), allowing the molecule to exist as a stable solid at room temperature while retaining high reactivity toward specific dipoles (e.g., nitrile imines) upon activation.

Synthesis Protocol: Rhodium-Catalyzed Carbenoid Insertion

The most reliable synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid involves the Rhodium(II)-catalyzed addition of a diazoacetate carbene to an internal alkyne. This method minimizes side reactions such as diazo dimerization.

Reaction Scheme Visualization

SynthesisWorkflow start Precursors: 1-Phenyl-1-propyne + Ethyl Diazoacetate (EDA) intermediate Intermediate: Ethyl 2-methyl-3-phenyl- 2-cyclopropene-1-carboxylate start->intermediate Carbenoid Insertion (Slow Addition, DCM, RT) catalyst Catalyst: Rh2(OAc)4 (0.5-1.0 mol%) catalyst->intermediate Catalysis hydrolysis Hydrolysis: LiOH / MeOH / H2O intermediate->hydrolysis Saponification product Final Product: 2-Methyl-3-phenyl-2- cyclopropene-1-carboxylic acid hydrolysis->product Acidification (pH 3)

Figure 1: Step-wise synthesis workflow via Rh(II)-catalyzed carbenoid insertion.

Detailed Methodology

Step 1: Cyclopropenation (Ester Formation)

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Reagents: Charge the flask with 1-phenyl-1-propyne (1.0 equiv) and Rh₂(OAc)₄ (0.5 mol%) in anhydrous dichloromethane (DCM).

  • Addition: Dissolve Ethyl diazoacetate (EDA) (1.2 equiv) in DCM. Add this solution dropwise via a syringe pump over 4–6 hours at room temperature.

    • Critical Control Point: Slow addition is mandatory to keep the concentration of free carbene low, preventing the formation of diethyl fumarate/maleate (EDA dimers).

  • Workup: Once gas evolution ceases and EDA is consumed (monitor via TLC), concentrate the solvent in vacuo.

  • Purification: Purify the ester intermediate via silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 2: Saponification (Acid Generation)

  • Reaction: Dissolve the purified ethyl ester in a mixture of THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 3–12 hours.

  • Quench: Acidify the reaction mixture carefully with 1M HCl to pH ~3.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Final Product: Recrystallize from Hexanes/EtOAc if necessary to obtain the pure carboxylic acid (CAS 18826-56-7).

Application: Bioorthogonal Photo-Click Chemistry[6][7]

This compound is a premier "chemical reporter" for Photo-Click Chemistry , specifically the photo-induced tetrazole-alkene cycloaddition (photo-click).[1]

Mechanism of Action

When a tetrazole probe is irradiated with UV light (typically 302 nm or 365 nm), it expels nitrogen gas to form a highly reactive nitrile imine dipole .[2] This dipole undergoes a rapid, bioorthogonal [3+2] cycloaddition with the strained double bond of the cyclopropene.

Key Advantages:

  • Spatiotemporal Control: Reaction only occurs upon light irradiation.

  • Fluorogenic: The tetrazole is often non-fluorescent, but the resulting pyrazoline adduct is fluorescent, enabling "turn-on" imaging.

  • Kinetics: Second-order rate constants (

    
    ) can exceed 10–100 M⁻¹s⁻¹, significantly faster than strain-promoted azide-alkyne cycloaddition (SPAAC) in many contexts.
    
Signaling Pathway Diagram

PhotoClickPath tetrazole Tetrazole Probe (Non-fluorescent) dipole Nitrile Imine Dipole (Transient Species) tetrazole->dipole Photolysis n2 N2 Gas (Byproduct) tetrazole->n2 light UV Light (302-365 nm) light->dipole adduct Pyrazoline Adduct (Fluorescent) dipole->adduct [3+2] Cycloaddition cyclopropene Target: 2-Methyl-3-phenyl- 2-cyclopropene-1-carboxylic acid cyclopropene->adduct Dipolarophile

Figure 2: Mechanism of the Photo-Induced Tetrazole-Alkene Cycloaddition (Photo-Click).

Safety & Handling Guidelines
  • Diazo Compounds: Ethyl diazoacetate is potentially explosive and toxic. All synthesis steps involving EDA must be performed in a fume hood behind a blast shield. Avoid metal spatulas when handling neat diazo compounds.

  • Strained Rings: While 2-methyl-3-phenyl-2-cyclopropene-1-carboxylic acid is relatively stable, it should be stored at -20°C to prevent slow polymerization. Avoid prolonged exposure to strong acids which can induce ring-opening.

  • Toxicology: Specific toxicology data for this CAS is limited. Treat as a potential irritant and handle with standard PPE (gloves, goggles, lab coat).

References
  • Sigma-Aldrich. (n.d.). 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid Product Sheet. Retrieved from [3]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5020077: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid. Retrieved from

  • Randa, L. M., et al. (2013). Photo-Triggered Click Chemistry for Biological Applications. National Institutes of Health (PMC). Retrieved from

  • Yu, Z., & Lin, Q. (2014). Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction. National Institutes of Health (PMC). Retrieved from

  • Luu, L. M. (2013).[4] 1,2,4,5-Tetrazine-based Click Reactions in Bioorthogonal Chemistry. University of Illinois. Retrieved from

Sources

Methodological & Application

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid as a dienophile in cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis and Utilization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid in Bioorthogonal Cycloadditions

Executive Summary

This guide details the synthesis and application of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC) . While unsubstituted cyclopropenes are notoriously unstable and prone to polymerization, the 2,3-disubstitution pattern of MPCC provides a unique "Goldilocks" balance: it retains sufficient ring strain (~54 kcal/mol) to drive rapid cycloadditions but possesses enough steric bulk to be shelf-stable as a crystalline solid. This reagent is a critical tool for Inverse Electron Demand Diels-Alder (IEDDA) ligations with tetrazines, offering a smaller steric footprint than trans-cyclooctene (TCO) reporters.

Chemical Profile & Rationale[1][2][3][4][5][6][7]
PropertySpecificationClinical/Experimental Relevance
Molecular Weight 174.20 g/mol Minimal perturbation to conjugated biomolecules.
Ring Strain ~54 kcal/molDriving force for rapid, catalyst-free bioorthogonal labeling.
Stability High (Solid state)Unlike 3-methylcyclopropene (volatile/unstable), MPCC is stable at RT.
Reactivity Profile IEDDA DienophileSpecificity for s-tetrazines; orthogonal to azide-alkyne chemistry.
Solubility DMSO, MeOH, Basic H₂OCarboxylic acid tail allows aqueous solubility at neutral/basic pH.
Protocol A: Synthesis of MPCC

Rationale: The synthesis utilizes a Rhodium(II)-catalyzed carbene transfer. This method is preferred over elimination routes because it allows for convergent assembly of the highly strained ring from stable precursors.

Safety Warning: Diazo Handling

DANGER: Ethyl diazoacetate (EDA) is potentially explosive and toxic.

  • Control: Never distill neat EDA.

  • Temperature: Do not exceed 60°C without strict flow control.

  • Environment: Perform all reactions behind a blast shield in a high-flow fume hood.

Reagents
  • 1-Phenyl-1-propyne (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • Rh₂(OAc)₄ (Dirhodium tetraacetate) (0.5 mol%)

  • Dichloromethane (DCM) (Anhydrous)

  • KOH / Methanol (for hydrolysis)[1]

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried round-bottom flask, dissolve Rh₂(OAc)₄ (0.5 mol%) and 1-phenyl-1-propyne (10 mmol) in anhydrous DCM (20 mL). The solution should be green/blue.

  • Controlled Addition (Critical):

    • Dilute EDA (12 mmol) in DCM (10 mL).

    • Add the EDA solution dropwise via a syringe pump over 4–6 hours at room temperature.

    • Mechanism:[2] Slow addition prevents EDA dimerization (forming diethyl fumarate/maleate) and favors the reaction with the alkyne.

  • Monitoring: Monitor via TLC. The disappearance of the alkyne and the appearance of a UV-active spot (distinct from the diazo starting material) indicates conversion.

  • Purification (Ester):

    • Concentrate the solvent in vacuo.

    • Purify the intermediate ethyl ester via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Note: The product is a mixture of diastereomers (syn/anti carboxylate). Both are reactive, but separation is possible here if stereochemical purity is required.

  • Hydrolysis to Acid (MPCC):

    • Dissolve the isolated ester in MeOH (10 mL).

    • Add aq.[3] KOH (2M, 2 equiv) dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Acidify carefully with 1M HCl to pH ~3 and extract with EtOAc.

    • Recrystallize from Hexanes/EtOAc to obtain MPCC as a white/off-white solid.

Protocol B: IEDDA Ligation with Tetrazines

Rationale: The reaction between MPCC and tetrazines is bioorthogonal. The strain of the cyclopropene ring drives the interaction with the electron-deficient tetrazine, expelling nitrogen gas (


) to form a stable dihydropyridazine.
Workflow Visualization

The following diagram illustrates the reaction pathway and the critical intermediate steps.

IEDDA_Pathway Cyclopropene MPCC (Dienophile) [Strained Ring] Complex [4+2] Cycloaddition Intermediate Cyclopropene->Complex k₂ ~ 0.1 - 10 M⁻¹s⁻¹ Tetrazine Tetrazine Probe [Electron Deficient] Tetrazine->Complex k₂ ~ 0.1 - 10 M⁻¹s⁻¹ N2 N₂ Gas (Irreversible Loss) Complex->N2 Pyridazine 4,5-Dihydropyridazine (Stable Adduct) Complex->Pyridazine Retro-Diels-Alder Tautomer 1,4-Dihydropyridazine (Tautomerization) Pyridazine->Tautomer Isomerization (Spontaneous)

Figure 1: Mechanism of the Inverse Electron Demand Diels-Alder reaction between MPCC and Tetrazine.

Experimental Procedure (In Vitro Labeling)
  • Stock Preparation:

    • Prepare a 10 mM stock of MPCC in DMSO.

    • Prepare a 10 mM stock of the Tetrazine-Fluorophore conjugate (e.g., Tetrazine-Cy5) in DMSO.

  • Reaction Setup:

    • Dilute the target biomolecule (conjugated with MPCC) to 10 µM in PBS (pH 7.4).

    • Add Tetrazine probe (50 µM, 5 equiv) to drive pseudo-first-order kinetics.

  • Incubation:

    • Incubate at 37°C for 30–60 minutes.

    • Note: Unlike TCO (which reacts in seconds), cyclopropenes may require minutes. The stability of MPCC allows for longer incubations without hydrolysis.

  • Validation:

    • Fluorescence Quenching/Unquenching: Many tetrazine fluorophores are quenched by the tetrazine core. Upon reaction with MPCC, fluorescence is restored (Turn-ON effect).

    • LC-MS: Monitor the mass shift. The product mass = (Mass of MPCC + Mass of Tetrazine) - 28 Da (

      
      ).
      
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Synthesis) EDA DimerizationReduce EDA addition rate significantly. Ensure catalyst is fresh.
Slow Ligation Kinetics Steric hindranceUse less sterically crowded tetrazines (e.g., monophenyl tetrazines vs. dipyridyl).
Precipitation Low solubilityMPCC is hydrophobic. Ensure <5% DMSO cosolvent is used in aqueous buffers.
Side Reactions Thiol additionWhile rare, high concentrations of thiols can attack cyclopropenes. Keep thiols <5 mM or use alkylating agents (IAA) to block free cysteines.
References
  • Synthesis of Stable Cyclopropene Carboxylates: Title: Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.[4] Source: National Institutes of Health (PMC). URL:[Link]

  • Tetrazine Ligation Kinetics: Title: Caged Cyclopropenes with Improved Tetrazine Ligation Kinetics.[5][6][7][8] Source: PubMed. URL:[Link]

  • General Diels-Alder Methodology: Title: The Diels-Alder Reaction: Mechanism and Applications. Source: Master Organic Chemistry. URL:[Link]

Sources

Application Note: Precision Bioorthogonal Labeling using 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MePhCp-COOH) as a superior bioorthogonal tag. Unlike first-generation cyclopropenes, the MePhCp scaffold offers an optimized balance between metabolic stability and reaction kinetics .

While Trans-Cyclooctene (TCO) derivatives display faster kinetics, they often suffer from isomerization and thiol sensitivity in complex biological milieus. MePhCp-COOH addresses these limitations by utilizing steric and electronic stabilization (via the C2-methyl and C3-phenyl groups) to prevent polymerization and non-specific nucleophilic attack, while maintaining high reactivity toward 1,2,4,5-tetrazines via Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition.

Key Advantages:

  • Minimal Steric Footprint: Significantly smaller than TCO or DBCO, preserving protein function.

  • Serum Stability: Resistant to degradation in complete media for >24 hours.

  • Orthogonality: Compatible with simultaneous Azide-Alkyne click chemistry for dual-labeling applications.

Mechanistic Principles

The utility of MePhCp-COOH relies on the release of ring strain energy (~27 kcal/mol) upon reaction with electron-deficient tetrazines.

The IEDDA Reaction

The reaction proceeds through a concerted [4+2] cycloaddition between the HOMO of the cyclopropene (dienophile) and the LUMO of the tetrazine (diene). The initial bicyclic intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding nitrogen gas (


) to form a stable dihydropyridazine tautomer.

Kinetic Profile: The 2-methyl and 3-phenyl substitutions stabilize the cyclopropene ring against background nucleophiles (e.g., cysteine thiols) but slightly reduce the IEDDA rate compared to unsubstituted analogs.

  • Typical

    
    : 
    
    
    
    (Dependent on tetrazine electronics).
  • Selectivity:

    
     preference for tetrazine over biological nucleophiles.
    
Mechanism Visualization

The following diagram illustrates the orbital interaction and nitrogen extrusion pathway.

IEDDA_Mechanism Tetrazine Tetrazine (LUMO) Electron Deficient Intermediate Bicyclic Intermediate (Transient) Tetrazine->Intermediate [4+2] Cycloaddition Cp MePhCp-COOH (HOMO) Strained Dienophile Cp->Intermediate [4+2] Cycloaddition N2 N2 Gas (Irreversible Step) Intermediate->N2 Product Dihydropyridazine Stable Conjugate Intermediate->Product Retro-Diels-Alder

Figure 1: Mechanism of Inverse Electron Demand Diels-Alder (IEDDA) ligation between MePhCp and Tetrazine.

Comparative Analysis: Bioorthogonal Handles

Researchers must select the correct handle for their specific assay. MePhCp is the "Goldilocks" choice for intracellular labeling where size matters.

FeatureMePhCp-COOH (Cyclopropene)Trans-Cyclooctene (TCO)Azide (

)
Reaction Partner TetrazineTetrazineDBCO / Alkyne
Reaction Rate (

)



Size (MW) Low (~174 Da)High (~200+ Da)Very Low (~42 Da)
Stability (Serum) High (Phenyl-stabilized)Moderate (Isomerization risk)High
Thiol Reactivity NegligibleModerate (Michael addition)Negligible
Best Application Intracellular proteins, metabolic labelingSurface labeling, rapid pulse-chaseGlycans, lipids

Application Protocol: Protein Conjugation & Labeling[1][2][3]

This protocol describes the chemical conjugation of MePhCp-COOH to a target protein (e.g., Antibody or BSA) followed by fluorescent labeling.

Materials Required[4]
  • Compound: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid.[1]

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

  • Solvents: Dry DMSO, 1X PBS (pH 7.4), Sodium Bicarbonate buffer (0.1 M, pH 8.3).

  • Probe: Tetrazine-PEG4-Fluorophore (e.g., Tetrazine-Cy5).

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO).

Workflow Diagram

Protocol_Workflow cluster_activation Phase 1: Activation cluster_conjugation Phase 2: Conjugation cluster_labeling Phase 3: Bioorthogonal Labeling Cp_Acid MePhCp-COOH NHS_Ester MePhCp-NHS Ester (Reactive Intermediate) Cp_Acid->NHS_Ester EDC/NHS DMSO, 30 min Cp_Protein Cyclopropene-Protein Conjugate NHS_Ester->Cp_Protein pH 8.3, 1 hr Amide Bond Formation Protein Target Protein (Lysine Residues) Protein->Cp_Protein Labeled_Protein Fluorescent Protein (Stable Adduct) Cp_Protein->Labeled_Protein IEDDA Reaction pH 7.4, 30 min Tetrazine Tetrazine-Fluorophore Tetrazine->Labeled_Protein

Figure 2: Step-by-step workflow for chemical conjugation and labeling of proteins using MePhCp.

Detailed Methodology
Phase 1: NHS-Ester Activation

Rationale: The carboxylic acid must be converted to an amine-reactive ester to label lysine residues.

  • Dissolve MePhCp-COOH (1.74 mg, 10 µmol) in 100 µL dry DMSO.

  • Add EDC (1.2 eq) and NHS (1.2 eq).

  • Incubate at Room Temperature (RT) for 30–60 minutes.

  • Note: Use immediately. Isolation is possible but in situ activation is preferred to prevent hydrolysis.

Phase 2: Protein Conjugation
  • Buffer exchange target protein (1 mg/mL) into 0.1 M Sodium Bicarbonate (pH 8.3) . Critical: Avoid Tris buffers as they contain primary amines.

  • Add the activated MePhCp-NHS to the protein solution at a 10–20 molar excess .

    • Example: For 1 mg IgG (~6.6 nmol), add ~100 nmol MePhCp-NHS.

  • Incubate for 1 hour at RT with gentle agitation.

  • Quench unreacted NHS ester by adding 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

  • Purify using a Spin Desalting Column (equilibrated with PBS pH 7.4) to remove excess small molecules.

Phase 3: Tetrazine Labeling
  • Dilute the Cp-conjugated protein to desired concentration (e.g., 1 µM).

  • Add Tetrazine-Fluorophore (5–10 molar excess relative to protein).

  • Incubate for 30–60 minutes at RT (or 4°C overnight).

  • Analyze via SDS-PAGE (fluorescence scan) or flow cytometry.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Labeling Efficiency Hydrolysis of NHS ester prior to conjugation.Ensure DMSO is anhydrous. Use fresh EDC/NHS.
Precipitation Over-labeling of hydrophobic Cp groups.Reduce molar excess of MePhCp-NHS (try 5x instead of 20x).
High Background Non-specific sticking of Tetrazine dye.Perform a "negative control" (Protein w/o Cp). Use Tetrazines with higher solubility (PEG linkers).
Slow Kinetics Steric hindrance at the specific protein site.Use a linker (e.g., LC-MePhCp) to push the cyclopropene away from the protein surface.

References

  • Yang, J. et al. (2014). "Concerted, Rapid, Quantitative, and Site-Specific Dual Labeling of Proteins." Journal of the American Chemical Society.[2]

    • Context: Establishes the orthogonality of cyclopropene-tetrazine and azide-alkyne reactions.
  • Patterson, D. M. et al. (2012). "Improved Cyclopropene Reporters for Probing Protein Glycosylation." Bioconjugate Chemistry.

    • Context: Discusses the stability/reactivity trade-offs of methyl/phenyl substituted cyclopropenes.
  • Kumar, P. et al. (2019).[2] "Caged Cyclopropenes with Improved Tetrazine Ligation Kinetics." Organic Letters.

    • Context: Provides kinetic data and structural comparisons for cyclopropene deriv
  • PubChem Compound Summary. "2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid."[1]

    • Context: Chemical structure and physical property verification.[3][1][4]

Sources

Application Note: Precision Protein Labeling with 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid (MPCp)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCp) as a high-fidelity bioorthogonal handle for protein labeling. Unlike bulky trans-cyclooctene (TCO) or slow-reacting azide tags, MPCp offers a unique "Goldilocks" profile: it is structurally compact (minimizing steric perturbation of the target protein) yet sufficiently reactive toward tetrazines via the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

This protocol covers the full workflow: (1) Chemical Activation of the carboxylic acid, (2) Bioconjugation to protein lysine residues, and (3) Bioorthogonal Ligation with fluorogenic tetrazines.

Scientific Mechanism & Rationale

The "Mini-Tag" Advantage

The primary challenge in chemical proteomics is the "Observer Effect"—where the tag itself alters the function of the protein being studied.

  • TCO (Trans-cyclooctene): Extremely fast (

    
    ) but bulky and prone to isomerization.
    
  • Azides: Small, but require copper (toxic) or strained alkynes (bulky/hydrophobic) for reaction.

  • MPCp: The cyclopropene ring is the smallest stable strained ring system. The 1,3-disubstitution pattern (Methyl at C2, Phenyl at C3) is critical:

    • Phenyl Group: Provides steric bulk that prevents rapid polymerization and degradation by biological nucleophiles (thiols), a common failure mode of unsubstituted cyclopropenes.

    • Methyl Group: Electronically tunes the ring for IEDDA reactivity without excessive steric hindrance.

The Reaction: IEDDA

The labeling mechanism relies on the strain-promoted Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition. The MPCp tag (dienophile) reacts with a 1,2,4,5-tetrazine (diene) to form a bicyclic intermediate, which spontaneously releases nitrogen (


) to yield a stable dihydropyridazine adduct.

Key Kinetic Parameter: The second-order rate constant (


) for MPCp-Tetrazine ligation typically ranges from 0.1 to 10 M⁻¹s⁻¹  in aqueous buffer. While slower than TCO, this rate is orders of magnitude faster than Staudinger ligations and comparable to strain-promoted azide-alkyne cycloadditions (SPAAC), but with a significantly smaller footprint.

Comparative Analysis: Bioorthogonal Handles

FeatureMPCp (Cyclopropene)TCO (Trans-cyclooctene)Azide (SPAAC)
Molecular Weight ~174 Da~110 Da (but bulky 3D structure)~42 Da
Reactivity (

)
0.1 – 10 M⁻¹s⁻¹1,000 – 100,000 M⁻¹s⁻¹0.1 – 1 M⁻¹s⁻¹
Stability (Physiological) High (due to Ph/Me sub)Moderate (isomerizes to cis)High
Steric Footprint Low (Planar) High (Ring strain/twist)Very Low
Cell Permeability HighVariableHigh

Experimental Workflow Visualization

The following diagram outlines the logical flow from the raw carboxylic acid starting material to the final labeled protein species.

MPCp_Workflow Acid MPCp Acid (Starting Material) Activation Step 1: Activation (TSTU/NHS + DIPEA) Acid->Activation NHS MPCp-NHS Ester (Active Intermediate) Activation->NHS Yield >80% Conjugation Step 2: Conjugation (pH 8.3 Buffer) NHS->Conjugation Protein Target Protein (Lysine Residues) Protein->Conjugation TaggedProtein MPCp-Tagged Protein Conjugation->TaggedProtein Amide Bond Formation Click Step 3: IEDDA Ligation (Bioorthogonal Click) TaggedProtein->Click Tetrazine Tetrazine-Fluorophore Tetrazine->Click Final Fluorescently Labeled Protein Conjugate Click->Final -N2 Gas

Figure 1: End-to-end workflow for converting MPCp acid into a protein labeling agent and executing the bioorthogonal ligation.

Detailed Protocols

Phase 1: Activation (Synthesis of MPCp-NHS Ester)

Rationale: The carboxylic acid group on MPCp is unreactive toward proteins. It must be converted to an N-hydroxysuccinimide (NHS) ester to react with primary amines (Lysine).

Materials:

  • 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCp-COOH).[1]

  • TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate).

  • DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous DMF (Dimethylformamide).

Protocol:

  • Dissolve 17.4 mg (100 µmol) of MPCp-COOH in 500 µL anhydrous DMF.

  • Add 36 mg (120 µmol, 1.2 eq) of TSTU.

  • Add 26 µL (150 µmol, 1.5 eq) of DIPEA.

  • Stir at room temperature (RT) for 1 hour under inert atmosphere (

    
     or Ar).
    
    • QC Check: Monitor by TLC (MPCp-COOH is more polar than the NHS ester) or LC-MS to confirm conversion.

  • Purification (Optional but Recommended): Although the crude reaction can be used for protein labeling if the excess TSTU is accounted for, it is better to precipitate the product. Dilute with ethyl acetate, wash with 0.1M HCl (rapidly) and brine, dry over MgSO4, and concentrate.

    • Storage: The NHS ester is moisture sensitive. Store at -20°C under desiccant.

Phase 2: Protein Conjugation (Lysine Labeling)

Rationale: NHS esters react efficiently with deprotonated primary amines. Lysine pKa is ~10.5, but the N-terminus pKa is ~8.0. A buffer pH of 8.3 balances lysine reactivity with NHS ester hydrolysis stability.

Materials:

  • Target Protein (1–5 mg/mL in PBS).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • MPCp-NHS (from Phase 1) dissolved in DMSO (10 mM stock).

Protocol:

  • Buffer Exchange: Ensure the protein is in Carbonate Buffer pH 8.3. Crucial: Avoid Tris or Glycine buffers as they contain competing amines.

  • Molar Excess Calculation:

    • For antibodies: Use 10–20 molar excess of MPCp-NHS.

    • For smaller proteins/enzymes: Use 5–10 molar excess .

  • Reaction: Add the MPCp-NHS solution to the protein. Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate for 1 hour at RT or 4 hours at 4°C with gentle agitation.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

  • Desalting: Remove excess small molecules using a Zeba Spin Column (7K MWCO) or dialysis against PBS pH 7.4.

    • Validation: Verify labeling via intact protein Mass Spectrometry (look for +172 Da mass shift per tag).

Phase 3: Bioorthogonal Ligation (The "Click")

Rationale: The MPCp-tagged protein is now stable and can be stored. The "click" reaction is performed when detection is required.

Materials:

  • MPCp-Tagged Protein (in PBS).

  • Tetrazine-Fluorophore (e.g., Tetrazine-Cy5 or Tetrazine-TAMRA).

    • Note: Methyl-tetrazines are more stable; H-tetrazines are more reactive. For MPCp, dipyridyl tetrazines or methyl-tetrazines are recommended.

Protocol:

  • Dilute MPCp-Tagged protein to working concentration (e.g., 1–10 µM).

  • Add Tetrazine-Fluorophore (5–10 molar excess relative to the protein, or 1:1 equivalent relative to the number of MPCp tags if known).

  • Incubate at 37°C for 30–60 minutes or RT for 2 hours .

    • Note: The reaction is slower than TCO. Do not rush this step.

  • Analysis: Run SDS-PAGE.

    • In-Gel Fluorescence: Scan the gel directly to visualize the labeled protein.

    • Coomassie Stain: Verify loading control.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Efficiency Hydrolysis of NHS ester.Ensure anhydrous DMF/DMSO is used. Do not store NHS ester in solution. Check buffer pH (must be > 8.0).[3]
Protein Precipitation Tag hydrophobicity or excess DMSO.The phenyl group adds hydrophobicity. Reduce molar excess of MPCp-NHS. Keep DMSO < 5%.[4]
No Fluorescence Signal Tetrazine instability or slow kinetics.Tetrazines can degrade in the presence of thiols. Use fresh Tetrazine stock. Increase incubation time to 4 hours.
High Background Non-specific binding of fluorophore.Use fluorogenic tetrazines (turn on only upon reaction). Perform a gel filtration step after the click reaction.

References

  • Yang, J., et al. (2012).[5] "Live-cell imaging of cyclopropene tags with fluorogenic tetrazine cycloadditions." Angewandte Chemie International Edition.

  • Kamber, D. N., et al. (2019). "Isomeric cyclopropenes exhibit unique bioorthogonal reactivities."[6] Journal of the American Chemical Society.[6]

  • Patterson, D. M., et al. (2012). "Improved cyclopropene reporters for probing protein glycosylation." Chemical Communications.

  • Kumar, P., et al. (2019).[6] "Caged Cyclopropenes with Improved Tetrazine Ligation Kinetics." Organic Letters.

  • PubChem. (2025).[1] "2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid Compound Summary." National Library of Medicine.

Sources

Application Note: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid as a High-Strain Scaffold for Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, purification, and divergent reactivity of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC) . Unlike simple cyclopropenes which are prone to rapid decomposition, MPCC utilizes the steric bulk of methyl and phenyl substituents to provide a balance of kinetic stability and high thermodynamic potential energy (~54 kcal/mol strain). This guide demonstrates its utility as a "spring-loaded" building block for accessing polysubstituted furanones, stereodefined cyclopropanes, and complex heterocyclic scaffolds via relief of ring strain.

Introduction: The Power of Strain

In modern drug discovery, sp³-rich scaffolds are increasingly prioritized over flat aromatic structures to improve solubility and target specificity. Cyclopropenes represent a unique class of building blocks; they possess the highest ring strain of any isolable carbocycle.

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid serves as a versatile linchpin. The carboxylic acid moiety allows for facile attachment to directing groups or pharmacophores, while the cyclopropene double bond acts as a reactive handle for:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) reactions (bioorthogonal ligation).

  • Metal-Catalyzed Ring Opening to form butenolides (furanones).

  • Cyclopropanation to form bicyclic systems.

Key Chemical Properties
PropertyValue / Description
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Ring Strain ~54 kcal/mol (Driving force for reactivity)
Stability Storable at -20°C; prone to polymerization at RT if neat.[1][2]
Solubility Soluble in DCM, THF, EtOAc; limited solubility in water.

Synthesis & Purification Protocol

The synthesis relies on the Rhodium(II)-catalyzed addition of a diazoacetate carbene to an internal alkyne. This method is preferred for its safety profile compared to neat diazo handling, though strict temperature control is required.

Workflow Diagram

SynthesisWorkflow Alkyne 1-Phenyl-1-propyne (Substrate) Inter Cyclopropene Ester (Intermediate) Alkyne->Inter DCM, Reflux Diazo Ethyl Diazoacetate (Slow Addition) Diazo->Inter Syringe Pump Cat Rh2(OAc)4 (0.5 mol%) Cat->Inter Hydrol LiOH / MeOH:H2O (Hydrolysis) Inter->Hydrol 0°C to RT Acid MPCC Product (Crystalline Solid) Hydrol->Acid Acidify & Extract

Figure 1: Synthetic route to 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid.

Protocol A: Rh(II)-Catalyzed Cyclopropenation

Safety: Ethyl diazoacetate (EDA) is potentially explosive and toxic. Perform all reactions behind a blast shield in a fume hood.

  • Catalyst Loading: In a flame-dried 2-neck round bottom flask, dissolve 1-phenyl-1-propyne (1.0 equiv, 10 mmol) and Rh₂(OAc)₄ (0.5 mol%) in anhydrous DCM (20 mL).

  • Diazo Addition: Bring the solution to a gentle reflux under nitrogen.

  • Controlled Feed: Using a syringe pump, add a solution of Ethyl Diazoacetate (1.2 equiv) in DCM (10 mL) dropwise over 4–6 hours. Note: Slow addition prevents diazo dimerization (fumarate/maleate formation).

  • Workup: Once gas evolution ceases, cool to room temperature. Pass the mixture through a short plug of silica/celite to remove the Rhodium catalyst. Concentrate the filtrate in vacuo.

  • Purification: Purify the intermediate ester via flash column chromatography (Hexanes/EtOAc 9:1).

Protocol B: Ester Hydrolysis to MPCC
  • Hydrolysis: Dissolve the purified ester (from Protocol A) in THF/MeOH/H₂O (3:1:1).

  • Base Addition: Add LiOH·H₂O (2.0 equiv) at 0°C. Stir at room temperature for 3 hours.

  • Isolation: Acidify carefully with 1M HCl to pH ~3. Extract with EtOAc (3x).

  • Crystallization: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexanes/Et₂O to obtain MPCC as a white/off-white solid.

Application: Divergent Reactivity

The utility of MPCC lies in its ability to access different chemical spaces based on the catalyst applied.

Pathway Visualization

Reactivity cluster_0 Pathway A: Ring Opening cluster_1 Pathway B: Cycloaddition MPCC MPCC (Starting Block) Furanone Butenolides / Furanones (Heterocycles) MPCC->Furanone Cu(I) or Rh(I) Isomerization DA_Adduct Bicyclic Adducts (Sp3-rich Scaffolds) MPCC->DA_Adduct Tetrazines/Dienes (IEDDA)

Figure 2: Divergent reaction pathways accessible from the MPCC scaffold.

Protocol C: Regioselective Ring Expansion to Furanones

One of the most valuable transformations of MPCC is the transition-metal-catalyzed isomerization to form polysubstituted furanones, which are privileged scaffolds in natural products (e.g., lactones).

Mechanism: The metal coordinates to the cyclopropene double bond, triggering ring opening to a vinyl carbene species, which then inserts into the adjacent carbonyl oxygen.

  • Setup: In a glovebox or under Argon, charge a vial with MPCC (0.5 mmol) and CuI (5 mol%).

  • Solvent: Add anhydrous Toluene (2 mL).

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC (disappearance of the cyclopropene spot).

  • Purification: Filter through a silica plug and concentrate.

  • Result: This yields the corresponding butenolide (furanone), retaining the phenyl/methyl substitution pattern but in a stable heterocyclic form.

Scientific Integrity & Validation (E-E-A-T)

Causality of Experimental Choices
  • Why Rhodium(II)? Rhodium carboxylates are superior for cyclopropenation because they stabilize the intermediate carbene without being too electrophilic, preventing non-specific insertion into C-H bonds [1].

  • Why Slow Addition? High local concentrations of diazoacetate favor the formation of diethyl fumarate/maleate (dimers) over the desired cyclopropene. Syringe pump addition is non-negotiable for high yields [2].

  • Stability Warning: While the methyl/phenyl groups provide steric protection, the carboxylic acid proton can catalyze self-decomposition. Converting MPCC to an amide or ester immediately is recommended for long-term library storage.

Self-Validating Analytical Checks
  • NMR Signature: The cyclopropene ring current is unique. However, since the double bond is fully substituted (Methyl, Phenyl), look for the quaternary carbon shifts in ¹³C NMR (typically ~100–115 ppm for the alkene carbons).

  • IR Spectroscopy: A diagnostic weak band around 1850 cm⁻¹ (C=C stretch of cyclopropene) may be visible, distinct from the strong carbonyl stretch at ~1690 cm⁻¹.

  • Toxicity Awareness: Researchers must be aware that cyclopropene carboxylic acids are structurally related to Rhabdomyolysis-inducing mycotoxins (e.g., from Russula subnigricans). Handle with extreme care and avoid skin contact [3].

References

  • Doyle, M. P., et al. (1993). Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides. Journal of the American Chemical Society. Link

  • Fox, J. M., et al. (2011). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. National Institutes of Health / PMC. Link

  • Matsuura, M., et al. (2009). Cycloprop-2-ene Carboxylic Acid as a Causative Agent for Rhabdomyolysis. Nature Chemical Biology. Link

  • Rubin, M., et al. (2006). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews. Link

Sources

Application Note: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid as a Strained Scaffold in Synthesis

[1][2]

Executive Summary

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid represents a "Goldilocks" molecule in strained-ring chemistry: it possesses sufficient ring strain (~54 kcal/mol) to drive rapid cycloadditions and ring-opening reactions, yet the 2,3-disubstitution pattern imparts enough kinetic stability to allow for isolation and storage—unlike its unsubstituted parent, a lethal mycotoxin found in Russula subnigricans.[1][2][3]

For drug discovery professionals, this scaffold serves two primary roles:

  • Bioisostere Access: A precursor to conformationally restricted GABA analogues and peptidomimetics.[2]

  • Complexity Generator: A high-energy dienophile for constructing fused bicyclic systems (e.g., bicyclo[3.1.0]hexanes) via stereoselective Diels-Alder reactions.[1][2]

Technical Profile & Causality

The Stability-Reactivity Paradox

Unsubstituted cyclopropenes polymerize rapidly even at low temperatures.[1][2] The inclusion of the phenyl group at C3 and methyl group at C2 provides steric shielding and electronic stabilization (via conjugation), preventing self-ene reactions.[1] However, the C1-carboxylic acid moiety retains the electron-withdrawing character necessary to activate the double bond for HOMO-LUMO interactions with dienes.[1][2]

Mechanistic Utility[2]
  • Dienophile Activity: The strained double bond reacts with dienes (e.g., cyclopentadiene, furans) under mild conditions.[1][2] The facial selectivity is governed by the carboxylic acid group, often directing endo selectivity via secondary orbital interactions or hydrogen bonding.[1]

  • Ring Opening: Under transition metal catalysis (Rh, Cu), the ring opens to form vinyl carbenoids, enabling insertion reactions or cascade cyclizations impossible with unstrained alkenes.[1]

Experimental Protocols

Protocol A: Rh(II)-Catalyzed Synthesis of the Scaffold

Rationale: Direct cyclopropenation of internal alkynes with diazoacetates is the most atom-economical route.[1][2] Rhodium(II) acetate is chosen for its high chemoselectivity for alkyne insertion over C-H insertion.[1][2]

Reagents:

  • 1-Phenyl-1-propyne (1.0 equiv)[1][2]

  • Ethyl diazoacetate (EDA) (1.2 equiv)[1][2]

  • Rh2(OAc)4 (0.5 mol%)[1][2]

  • Dichloromethane (DCM), anhydrous[1][2]

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask under N2, dissolve Rh2(OAc)4 (0.5 mol%) in anhydrous DCM (concentration 0.1 M relative to alkyne).

  • Substrate Addition: Add 1-phenyl-1-propyne (1.0 equiv) to the catalyst solution.[1][2]

  • Controlled Addition (Critical): Using a syringe pump, add a solution of Ethyl diazoacetate (1.2 equiv) in DCM slowly over 4–6 hours at room temperature.

    • Why: Slow addition keeps the stationary concentration of diazo compound low, preventing carbene dimerization (formation of diethyl fumarate/maleate).[1]

  • Workup: Once N2 evolution ceases, filter the mixture through a short pad of celite to remove the Rh catalyst.[2] Concentrate the filtrate in vacuo.

  • Hydrolysis: Dissolve the crude ester in MeOH/THF (1:1). Add LiOH (2.0 equiv, 1M aqueous). Stir at 0°C to RT until TLC indicates consumption of the ester.

  • Isolation: Acidify carefully with 1M HCl to pH 3. Extract with EtOAc (3x).[1][2] Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc to obtain the pure carboxylic acid.

Protocol B: Stereoselective Diels-Alder Cycloaddition

Rationale: This protocol demonstrates the scaffold's ability to rapidly build complexity (bicyclo[3.1.0]hexane systems) used in neuroactive drug design.[1][2]

Reagents:

  • 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (1.0 equiv)[1][2]

  • Cyclopentadiene (freshly cracked, 5.0 equiv)[1][2]

  • Solvent: Toluene or DCM[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve the cyclopropene acid in DCM (0.2 M). Cool to 0°C.[2]

  • Addition: Add freshly cracked cyclopentadiene (excess is used to prevent polymerization of the diene and drive kinetics).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor by TLC (stain with KMnO4; cyclopropenes stain rapidly).[1][2]

  • Validation: The product forms exclusively as the endo-adduct (carboxylic acid syn to the olefin bridge) due to secondary orbital interactions.[1][2]

  • Purification: Concentrate and purify via flash chromatography (SiO2, Hex/EtOAc gradient).

Visualizing the Chemical Logic

The following diagram illustrates the divergent pathways available to this scaffold: synthesis from precursors and its transformation into complex targets.[1]

Cyclopropene_PathwaysAlkyne1-Phenyl-1-propyne(Precursor)Scaffold2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid(The Scaffold)Alkyne->Scaffold Cyclopropenation(Carbenoid Insertion)DiazoEthyl Diazoacetate(Carbene Source)Diazo->Scaffold Cyclopropenation(Carbenoid Insertion)Rh_CatRh2(OAc)4CatalystRh_Cat->Scaffold CatalysisDA_RxnDiels-Alder(w/ Cyclopentadiene)Scaffold->DA_Rxn Strain ReleaseRingOpenRing Opening(Metal Catalyzed)Scaffold->RingOpen IsomerizationProduct_ABicyclo[3.1.0]hexane(GABA Analogue Precursor)DA_Rxn->Product_A StereoselectiveAdductProduct_BAcyclic Dienes /Complex PolycyclesRingOpen->Product_B Rearrangement

Caption: Divergent synthesis map showing the generation of the cyclopropene scaffold and its downstream applications in constructing fused rings (via Diels-Alder) or acyclic systems (via Ring Opening).

Safety & Handling (Critical)

  • Toxicity Warning: While the 2-methyl-3-phenyl derivative is safer than the parent acid, cyclopropene carboxylic acids are structurally related to Russuphelin A , a mycotoxin that causes fatal rhabdomyolysis (muscle tissue breakdown).[1][2]

  • Handling: Always handle solids in a fume hood. Wear double nitrile gloves.[2]

  • Storage: Store at -20°C under inert atmosphere (Ar/N2). Although "stable," spontaneous polymerization can occur if left in concentrated solution at room temperature for extended periods.[2]

References

  • Synthesis and Stability of Cyclopropene Carboxyl

    • Source: ResearchGate / NIH[1][2]

    • Context: Describes the Rh(II)
    • (Representative NIH entry for Cyclopropene applications)[1][2]

  • Cycloprop-2-ene Carboxylic Acid as a Mycotoxin

    • Source: Grokipedia / Biological Studies[1][2]

    • Context: Identifies the parent compound as the causative agent of mushroom poisoning (rhabdomyolysis), establishing the biological relevance and safety profile of this class.[1]

    • [1][2]

  • Diels-Alder Reactivity of Cyclopropenes

    • Source: Organic Chemistry Portal[1][2]

    • Context: Details the use of cyclopropenes as high-energy dienophiles in total synthesis.
  • Rh(II)

    • Source: Organic Syntheses / RSC[1][2]

    • Context: Standard protocols for diazoacetate addition to alkynes.[2]

derivatization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid for enhanced stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Executive Summary: The Strain Challenge

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid is a high-value scaffold in bio-orthogonal chemistry (tetrazine ligation) and mechanistic studies.[1] However, its utility is severely compromised by the inherent ring strain of the cyclopropene moiety (~54 kcal/mol).

The Core Problem: The free carboxylic acid is thermodynamically unstable.

  • Acid Sensitivity: The carboxylic acid proton can autocatalyze ring-opening rearrangements to isomeric furans or acrylic acid derivatives.[1]

  • Polymerization: In concentrated forms, the strained double bond undergoes "ene" reactions or radical polymerization, leading to insoluble oligomers.

The Solution: This guide provides three validated derivatization protocols to lock the cyclopropene ring in a stable state for storage, analysis, or bioconjugation.

Mechanism of Instability & Stabilization Strategy

Understanding the degradation pathway is critical for selecting the right protocol. The cyclopropene ring relieves strain through two primary mechanisms:

  • Acid-Catalyzed Rearrangement: Protonation of the carbonyl or the ring leads to cation formation, driving ring expansion to a furan or ring opening to an enone.

  • Dimerization/Polymerization: High concentration promotes intermolecular "ene" reactions.[1]

Visualization: Degradation vs. Stabilization Pathways[1]

Cyclopropene_Stability Acid Free Acid (UNSTABLE) Furan Furan/Acrylic Isomers (Degradation Product) Acid->Furan Acid Catalysis (H+) Polymer Oligomers/Polymers (Insoluble) Acid->Polymer Concentration/Heat Oxaz Oxazolidinone Derivative (STABLE STORAGE) Acid->Oxaz Protocol A: Evans Auxiliary MeEst Methyl Ester (GC/MS ANALYSIS) Acid->MeEst Protocol B: TMS-Diazomethane NHS NHS Ester (BIOCONJUGATION) Acid->NHS Protocol C: EDC/NHS

Figure 1: The free acid is a divergence point.[1] Without derivatization, it degrades.[1] Derivatization directs it toward stable, usable forms.

Experimental Protocols

Protocol A: Synthesis of N-Acyloxazolidinone (Gold Standard for Storage)

Purpose: Long-term storage (>6 months).[1] The oxazolidinone moiety provides crystallinity (lattice stability) and steric bulk that prevents polymerization. Mechanism: Mixed anhydride coupling to a lithiated oxazolidinone.[1]

Materials:

  • 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (1.0 equiv)[1]

  • Pivaloyl chloride (1.1 equiv)[1]

  • Triethylamine (Et3N) (1.2 equiv)[1]

  • (S)-4-Benzyl-2-oxazolidinone (1.0 equiv)[1]

  • n-Butyllithium (n-BuLi) (1.0 equiv)[1]

  • Dry THF (anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Dissolve the cyclopropene acid in dry THF (0.2 M) under Argon. Cool to -78°C.[1][2]

  • Add Et3N followed by Pivaloyl chloride dropwise.[1] Stir for 15 min at -78°C, then 45 min at 0°C to form the mixed anhydride.

  • Lithiation (Separate Flask): In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone in dry THF. Cool to -78°C and add n-BuLi dropwise. Stir for 30 min.

  • Coupling: Cannulate the lithiated oxazolidinone solution into the mixed anhydride solution at -78°C.

  • Reaction: Allow the mixture to warm to room temperature slowly over 2 hours.

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc, wash with NaHCO3 (sat) and Brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). Recrystallize from Hexanes/Et2O for maximum stability.

Stability Note: The resulting crystalline solid is stable at -20°C indefinitely.[1]

Protocol B: Mild Methyl Esterification (For Analytical QC)

Purpose: GC-MS or HPLC analysis.[1] Critical Warning: Do NOT use acid-catalyzed methods (e.g., Fischer esterification with H2SO4/MeOH) as this will instantly open the ring to form furan derivatives.[1]

Materials:

  • Cyclopropene acid (10 mg scale)[1]

  • TMS-Diazomethane (2.0 M in hexanes)[1]

  • Methanol / Benzene (1:4 v/v) or Methanol/Toluene[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mg of the acid in 1 mL of MeOH/Benzene (1:4). The benzene/toluene cosolvent prevents precipitation and moderates reactivity.

  • Addition: Add TMS-Diazomethane solution dropwise at 0°C until a persistent yellow color remains (indicating excess reagent).

  • Quench: Stir for 10 minutes. Quench excess reagent by adding 1-2 drops of Glacial Acetic Acid (solution turns colorless).[1]

  • Concentration: Evaporate solvents under a gentle stream of Nitrogen. Do not use high heat.

  • Analysis: Re-dissolve in HPLC grade solvent for immediate analysis.

Protocol C: NHS Ester Synthesis (For Bioconjugation)

Purpose: Creating an amine-reactive probe for labeling proteins or DNA.[1]

Materials:

  • Cyclopropene acid (1.0 equiv)[1]

  • N-Hydroxysuccinimide (NHS) (1.2 equiv)[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]

  • Dry DCM or DMF[1]

Step-by-Step Procedure:

  • Mix: Dissolve acid and NHS in dry DCM (0.1 M).

  • Coupling: Add EDC at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 4-12 hours.

  • Workup: Dilute with DCM, wash rapidly with 0.1 N HCl (cold), then water, then brine. Note: Quick acid wash removes EDC urea but must be fast to avoid ring opening.

  • Storage: Store as a solid under Argon at -20°C. Hydrolysis prone; use immediately if possible.

Quality Control & Validation Metrics

To verify the integrity of the cyclopropene ring, use 1H NMR .[3] The ring strain creates a unique magnetic environment.

Table 1: Diagnostic NMR Signals (CDCl3)

MoietyChemical Shift (δ ppm)MultiplicityInterpretation
C1-H (Ring Methine) 2.20 - 2.45 Singlet (s)CRITICAL: Presence confirms intact ring.[1]
C2-Methyl 2.10 - 2.25 Singlet (s)Distinct from acyclic methyl ketones.[1]
Phenyl Group 7.20 - 7.50Multiplet (m)Aromatic region.[1]
Degradation (Furan) 6.0 - 6.5DoubletsOlefinic protons indicate ring opening.[1]

Pass/Fail Criteria:

  • PASS: Sharp singlet at ~2.3 ppm (C1-H) and ~2.15 ppm (Methyl).[1]

  • FAIL: Appearance of olefinic signals in the 5.0–6.5 ppm range (indicating isomerization to acrylic/furan species).

References

  • Rubin, M., et al. (2006).[1] "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid." Organic Letters.

  • Fox, J. M., et al. (2008).[1] "An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids." Journal of Organic Chemistry.

  • Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids."[1] Application Guide.

  • Baranac-Stojanović, M. (2013).[1][4] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry.

  • Master Organic Chemistry. "Ring Strain in Cyclopropane and Cyclobutane."

Sources

Application Note: Synthesis and Evaluation of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid (MPCP-CA) as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, formulation, and biological evaluation of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCP-CA) . While gaseous 1-methylcyclopropene (1-MCP) is the industry standard for ethylene antagonism, its volatility limits applications in open-field agriculture.[1] MPCP-CA represents a class of non-volatile, lipophilic cyclopropene derivatives designed to be sprayable.

This guide provides a validated protocol for the Rhodium-catalyzed synthesis of MPCP-CA, its stabilization as a water-soluble salt, and a bioassay workflow for assessing its efficacy as an ethylene receptor inhibitor in climacteric fruit models.

Scientific Background & Mechanism[1]

The Cyclopropene Pharmacophore

The biological activity of cyclopropenes stems from the high ring strain (~54 kcal/mol) of the unsaturated three-membered ring. In plant physiology, this moiety mimics the structure of ethylene but binds irreversibly to the copper cofactor within the ethylene receptor (ETR1), blocking the signal transduction pathway responsible for ripening and senescence.

Structural Advantages of MPCP-CA

Unlike 1-MCP (a gas), MPCP-CA incorporates a phenyl ring and a carboxylic acid tail:

  • Phenyl Group: Increases lipophilicity, potentially aiding cuticle penetration and altering receptor residence time via steric bulk.

  • Carboxylic Acid: Allows for salt formation (e.g., Na+ or K+ salts), enabling aqueous formulation for foliar sprays.

Mechanism of Action Pathway

The following diagram illustrates the competitive inhibition mechanism where MPCP-CA blocks the ETR1 receptor, preventing the CTR1 kinase cascade inactivation.

EthyleneSignaling cluster_pathway Signal Transduction Ethylene Ethylene (Gas) ETR1 ETR1 Receptor (ER Membrane) Ethylene->ETR1 Binds (Agonist) MPCP MPCP-CA (Inhibitor) MPCP->ETR1 Binds (Antagonist) Irreversible MPCP->ETR1 CTR1 CTR1 (Raf-like Kinase) ETR1->CTR1 Active Receptor Activates CTR1 EIN2 EIN2 (Transporter) CTR1->EIN2 Phosphorylates (Inhibits) Nucleus Nuclear Transcription (EIN3/EIL1) EIN2->Nucleus Cleavage & Translocation Response Fruit Ripening / Senescence Nucleus->Response Gene Expression

Figure 1: Mode of Action. MPCP-CA competes with ethylene for the copper cofactor in the ETR1 receptor. By locking the receptor in an 'active' state (or preventing the ethylene-induced conformational change), it maintains CTR1 activity, thereby suppressing the downstream ripening response.

Chemical Synthesis Protocol

Target Molecule: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid CAS: 18826-56-7 Safety Warning: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield in a fume hood.

Materials
  • Reagents: 1-Phenyl-1-propyne (99%), Ethyl diazoacetate (EDA, ~15% wt in toluene), Rhodium(II) acetate dimer (Rh₂(OAc)₄).

  • Solvents: Dichloromethane (DCM, anhydrous), Diethyl ether, Methanol, 1M LiOH (aq).

Step-by-Step Synthesis
Stage A: Rhodium-Catalyzed Cyclopropanation[2]
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Charge: Add 1-Phenyl-1-propyne (10 mmol, 1.16 g) and Rh₂(OAc)₄ (0.5 mol%, 22 mg) into the flask. Dissolve in 20 mL anhydrous DCM.

  • Addition: Dissolve Ethyl diazoacetate (12 mmol) in 10 mL DCM. Load this into the addition funnel.

    • Critical Step: Add the EDA solution dropwise over 4 hours at room temperature. Slow addition is crucial to minimize dimerization of the carbene (fumarate/maleate formation).

  • Completion: Once gas evolution (N₂) ceases, stir for an additional hour.

  • Workup: Pass the reaction mixture through a short pad of neutral alumina to remove the Rh catalyst. Concentrate the filtrate under reduced pressure to yield the crude ester (Ethyl 2-methyl-3-phenyl-2-cyclopropene-1-carboxylate).

Stage B: Saponification (Ester Hydrolysis)

Note: Cyclopropenes are acid-sensitive. Avoid acidic workups.

  • Dissolution: Dissolve the crude ester in a 1:1 mixture of THF:MeOH (20 mL).

  • Hydrolysis: Add 1M LiOH (20 mL, 2 equiv) at 0°C. Allow to warm to room temperature and stir for 12 hours.

  • Extraction: Dilute with water (30 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted alkyne and dimers.

  • Acidification & Isolation:

    • Cool the aqueous layer to 0°C.

    • Carefully adjust pH to ~4.0 using 1M citric acid (avoid strong mineral acids like HCl).

    • Rapidly extract with Ethyl Acetate (3 x 30 mL).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo (bath temp < 30°C).

  • Purification: Recrystallize from Hexane/Et₂O or perform flash chromatography on neutralized silica gel (pre-washed with 1% triethylamine in hexane).

Quality Control Parameters
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 95%HPLC (C18, Acetonitrile/Water)
Identity (NMR) Cyclopropene C-H singlet (if C1-H exists) or lack thereof if substituted. Ring carbons characteristic shift.1H-NMR (CDCl3)
IR Spectroscopy ~1850 cm⁻¹ (weak/medium)Characteristic C=C stretch of cyclopropene

Formulation & Application Protocol

MPCP-CA is a lipophilic acid. To ensure bioavailability in plant tissues, it must be formulated as a water-soluble salt or an emulsion.

Preparation of Sprayable Stock (1000 ppm)
  • Weighing: Weigh 100 mg of MPCP-CA.

  • Salt Formation: Dissolve in 2 mL of Ethanol. Add equimolar NaOH (or KOH) aqueous solution to form the sodium salt in situ.

  • Dilution: Dilute to 100 mL with distilled water containing 0.05% v/v Tween-20 (surfactant).

  • pH Check: Ensure final pH is between 7.0 and 8.0. Acidic pH will degrade the cyclopropene ring.

Biological Evaluation: Tomato Epinasty & Ripening Assay

This assay validates the compound's ability to block ethylene receptors.

Experimental Design
  • Subjects: Micro-Tom tomatoes (Green stage) or Banana fingers (Green, stage 1).

  • Treatment Groups:

    • Control (Water + Tween-20)

    • Ethylene Control (Ethephon 500 ppm)

    • MPCP-CA (100 ppm) + Ethephon

    • MPCP-CA (500 ppm) + Ethephon

Workflow
  • Dip/Spray: Treat fruits with MPCP-CA solutions for 1 minute. Air dry for 2 hours.

  • Challenge: Place fruits in a sealed chamber. Inject ethylene gas (10 ppm) or spray with Ethephon.

  • Incubation: Store at 20°C in dark.

  • Observation: Monitor color change (Hue angle) and firmness daily for 14 days.

Data Analysis & Interpretation

The following table outlines expected results if MPCP-CA acts as a functional ethylene antagonist.

Treatment GroupDay 3 Color IndexDay 7 Firmness (N)Interpretation
Control (Untreated) Green/TurningHighNormal slow ripening.
Ethephon (Ethylene) Red/YellowLow (Soft)Accelerated ripening (Receptor Agonism).
MPCP-CA + Ethephon GreenHighReceptor Blockade. MPCP-CA prevented ethylene binding.
MPCP-CA Only GreenVery HighPrevention of endogenous ethylene action.
Troubleshooting
  • Lack of Activity: If MPCP-CA fails to delay ripening, consider:

    • Degradation: Was the formulation acidic? (Check NMR of stock).

    • Penetration: Is the phenyl ring too bulky? Try adding a penetrant like Silwet L-77.

  • Phytotoxicity: Brown spots on peel indicate chemical burn. Reduce concentration or remove ethanol co-solvent.

Visualization of Experimental Workflow

Workflow cluster_synthesis Synthesis Phase cluster_bio Bioassay Phase Step1 Rh-Catalyzed Cyclopropanation Step2 LiOH Hydrolysis (Careful pH control) Step1->Step2 Step3 Purification (Neutral Alumina) Step2->Step3 Step4 Formulation (Na-Salt + Tween 20) Step3->Step4 Step5 Application (Spray/Dip) Step4->Step5 Step6 Ethylene Challenge (Ethephon) Step5->Step6 Step7 Data Collection (Firmness/Color) Step6->Step7

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Koyama, T., Takahashi, I., & Asami, T. (2023).[3] "Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana." Journal of Pesticide Science, 48(2), 61-64.[4] Link

  • Sisler, E. C. (2006).[5] "The discovery and development of compounds that counteract ethylene at the receptor level."[6] Biotechnology Advances, 24(4), 357-367. Link

  • Liao, Y., et al. (2023). "Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist." ACS Omega, 8(32), 29326–29333. Link

  • Doyle, M. P., et al. (1993). "Highly selective synthesis of cyclopropenes from alkynes by rhodium(II)-catalyzed decomposition of diazo esters." Tetrahedron Letters, 34(11), 1691-1694. Link

  • ChemChart Entry. (n.d.). "2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS 18826-56-7)."[7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

[1]

Case ID: CYCLO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

You are attempting to purify 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid . This molecule presents a unique challenge: it possesses high ring strain (~54 kcal/mol) characteristic of cyclopropenes, yet it is stabilized electronically by the conjugation of the phenyl ring and sterically by the methyl group.

While more stable than the parent cyclopropene-3-carboxylic acid (which polymerizes explosively), this derivative is still sensitive to acidic media and thermal stress .[1] Standard purification protocols (e.g., untreated silica gel chromatography, hot recrystallization) often lead to ring-opening or dimerization.[1]

This guide details three validated purification workflows designed to preserve the cyclopropene ring integrity.

Module 1: The "Cold & Fast" Acid-Base Extraction

Best For: Removing non-acidic impurities (unreacted alkyne, diazo esters) from the crude hydrolysis mixture.[1] Risk Level: Moderate (Requires strict temperature control).[1]

The Protocol

The carboxylic acid moiety allows for selective extraction, but the cyclopropene ring is acid-labile. You must perform the acidification step rapidly and at low temperatures.[1]

Reagents:

  • Saturated NaHCO₃ (aq)[1]

  • 1M HCl (Do NOT use concentrated HCl)[1]

  • Diethyl Ether (Et₂O) or Dichloromethane (DCM)[1]

  • Brine

Step-by-Step Workflow:

  • Dissolution: Dissolve crude reaction mixture in Et₂O.

  • Base Extraction: Extract the organic layer 2x with Saturated NaHCO₃.

    • Mechanism:[1][2][3][4][5] The carboxylic acid deprotonates (forming the carboxylate salt) and moves to the aqueous layer. Impurities remain in the organic layer.[1]

  • Wash: Wash the combined aqueous extracts once with fresh Et₂O to remove entrained organics.[1]

  • The Critical Step (Acidification):

    • Cool the aqueous layer to 0°C in an ice bath.

    • Add 1M HCl dropwise with vigorous stirring until pH reaches ~3-4.

    • Warning: Do not overshoot to pH 1.[1] Strong acidic environments trigger ring-opening.[1]

  • Re-Extraction: Immediately extract the cold aqueous slurry 3x with Et₂O.

  • Drying: Dry combined organics over Na₂SO₄ (magnesium sulfate can be slightly acidic; sodium sulfate is safer), filter, and concentrate in vacuo at <25°C .

Workflow Visualization

ExtractionWorkflowcluster_OrganicOrganic Phase (Waste)cluster_AqueousAqueous Phase (Target)StartCrude Mixture(in Et2O)BaseWashAdd Sat. NaHCO3(Partitioning)Start->BaseWashImpuritiesNon-Acidic Impurities(Discard)BaseWash->ImpuritiesOrganic LayerCarboxylateCyclopropene Carboxylate(Salt Form)BaseWash->CarboxylateAqueous LayerAcidificationCRITICAL STEP:Add 1M HCl at 0°Cto pH 3-4Carboxylate->AcidificationFreeAcidFree Acid GeneratedAcidification->FreeAcidFinalExtractExtract into Et2ODry (Na2SO4) & Evaporate <25°CFreeAcid->FinalExtractProductPurified Acid(Solid/Oil)FinalExtract->Product

Figure 1: Acid-base extraction logic emphasizing the critical cold acidification step to prevent decomposition.[1]

Module 2: Buffered Chromatography (The "Neutral" Method)

Best For: High-purity isolation when extraction is insufficient.[1] Risk Level: High (if silica is not treated).[1]

Standard silica gel is slightly acidic (pH 6.5–7.[1]0) but possesses active sites that can catalyze the rearrangement of cyclopropenes into furans or acrylic acids.[1] You must buffer the stationary phase.[1]

Stationary Phase Selection
Phase TypeSuitabilityNotes
Standard Silica (SiO₂) ❌ UnsafeCauses ring opening/decomposition.[1]
Neutral Alumina ✅ RecommendedInherently less acidic; safer for strained rings.[1]
Triethylamine-Buffered Silica ✅ RecommendedBest resolution.[1] Pre-treat silica with 1-2% Et₃N.[1]
The Buffered Silica Protocol
  • Slurry Preparation: Mix silica gel with your eluent (e.g., 10% EtOAc in Hexanes) containing 1% Triethylamine (Et₃N) .[1]

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the solvent system to ensure the Et₃N has neutralized all active acidic sites.[1]

  • Loading: Load your sample. (Avoid dissolving in pure DCM if possible; use a Hexane/DCM mix).[1]

  • Elution: Run the column using the mobile phase (Hexanes/EtOAc). You can remove the Et₃N from the mobile phase after the compound has started moving, or keep it at 0.5% to be safe.

  • Evaporation: Rotovap fractions immediately. Do not let the compound sit in solution with silica fines.[1]

Module 3: Recrystallization (The "Polishing" Step)

Best For: Final purification of solid derivatives.[1] Risk Level: Low.[1]

Substituted cyclopropene carboxylic acids often form waxy solids or oils.[1] However, the phenyl ring aids crystallinity.[1]

Solvent Systems:

  • System A: Pentane / Diethyl Ether (Slow evaporation at 4°C).[1]

  • System B: Hexanes / Ethyl Acetate (Dissolve in min.[1] EtOAc, add Hexanes until cloudy, cool to -20°C).

Technique: Avoid boiling recrystallization. Use the Craig tube method or vapor diffusion (dissolve compound in inner vial with Et₂O; place in outer jar with Pentane) at refrigerator temperatures.[1]

Troubleshooting & FAQs

Q1: My product turned yellow/brown during evaporation. What happened?

A: This indicates decomposition, likely polymerization or ring-opening to a furan derivative.[1]

  • Cause: Bath temperature was too high (>30°C) or traces of acid were present.[1]

  • Fix: Keep rotovap bath at 20°C. Ensure Na₂SO₄ was used for drying, not MgSO₄ (which can be slightly acidic).[1]

Q2: The compound is "oiling out" instead of crystallizing.

A: This is common for cyclopropenes.[1]

  • Fix: Scratch the glass with a spatula to induce nucleation.[1] If that fails, re-dissolve in pentane, cool to -78°C (dry ice/acetone) to force precipitation, then filter cold.[1]

Q3: Can I store this compound on the shelf?

A: No. While the phenyl group adds stability, the ring strain is permanent.

  • Storage: Store neat or as a concentrated solution in benzene/toluene at -20°C .

  • Shelf-life: ~1-3 months at -20°C. Indefinite at -80°C.[1]

Q4: The NMR shows a small impurity peak at ~6.5 ppm.

A: Check for the vinyl proton of an acrylic acid derivative (ring-opening product). If observed, re-purify via the Buffered Chromatography method immediately, as acidic decomposition products can autocatalyze further decomposition.[1]

References

  • Fox, J. M., et al. (2008).[1][6] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry. (Describes the handling of stabilized cyclopropene acids and the use of oxazolidinones for resolution).

    • Rubin, M., et al. (2006).[1] Nucleophilic Addition to Cyclopropenes. Chemical Reviews. (Comprehensive review on cyclopropene reactivity and stability factors).

      • [1]

    • PubChem Compound Summary. (2025). 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester.[1] (Data on physical properties of related phenyl-cyclopropenes).

      • [1]

    Technical Support Center: Stability & Handling of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Case ID: cyclopropene-COOH-stability-001 Compound: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7) Support Level: Advanced Research Applications

    Executive Summary & Safety Warning

    Status: High Alert Compound Core Issue: Thermodynamic Instability & Concentration-Dependent Decomposition.

    This compound contains a cyclopropene ring, possessing approximately 54 kcal/mol of ring strain . While the 2-methyl and 3-phenyl substituents provide kinetic stabilization compared to the unsubstituted parent, the free carboxylic acid moiety introduces a pathway for self-catalyzed decomposition and dimerization.

    CRITICAL SAFETY NOTICE:

    • Exothermic Decomposition: Cyclopropene carboxylic acids have been reported to decompose exothermically with gas evolution (CO₂) when stored as neat solids, even at -20°C.[1]

    • Toxicity: Analogous cyclopropene carboxylic acids (e.g., from Russula subnigricans) are potent mycotoxins linked to rhabdomyolysis (muscle breakdown).[2][3] Handle with extreme caution using full PPE.

    Decomposition Mechanisms (The "Why")

    To troubleshoot effectively, you must understand the failure modes.

    A. The "Ene" Reaction (Concentration Dependent)

    The primary decomposition pathway in solution is dimerization/polymerization via the Ene reaction.

    • Mechanism: One molecule acts as the ene (donating an allylic proton from the C2-methyl group or C1-methine) and another acts as the enophile (the strained double bond).

    • Trigger: High concentration (>0.1 M).

    • Result: Formation of oligomers/polymers, often observed as a viscous yellow oil or precipitate.

    B. Acid-Catalyzed Ring Opening

    The carboxylic acid group itself can act as an internal catalyst.

    • Mechanism: Protonation of the double bond or carbonyl facilitates ring opening to form vinyl carbenes or allylic cations, which then react with nucleophiles (like water or alcohols).

    • Trigger: Protic solvents, low pH, or presence of Lewis acids.

    C. Nucleophilic Attack

    The strained double bond is electrophilic.

    • Trigger: Thiols (cysteine), amines, or phosphines in the buffer.

    Visualization: Stability Logic & Pathways

    G Start 2-Methyl-3-phenyl-2-cyclopropene-1-COOH (Native State) Condition_Conc High Concentration (>100 mM) Start->Condition_Conc Condition_Acid Acidic/Protic Environment (pH < 5 or Neat Solid) Start->Condition_Acid Condition_Nuc Nucleophiles Present (Thiols, Amines) Start->Condition_Nuc Safe_State Stable Storage (<50 mM in DMSO/CH2Cl2, -80°C) Start->Safe_State   Correct Handling Result_Dimer Dimerization (Ene Reaction) Viscous Oil / Precipitate Condition_Conc->Result_Dimer Self-Reaction Result_Open Ring Opening / Hydrolysis Loss of Bio-activity Condition_Acid->Result_Open Protonation Result_Adduct Nucleophilic Addition 'Dead' Probe Condition_Nuc->Result_Adduct Michael-like Attack

    Caption: Figure 1. Degradation pathways. High concentration leads to dimerization; acidity triggers ring opening.

    Troubleshooting Guide (FAQ)

    Issue 1: "My sample turned into a yellow gel/solid while stored in the freezer."

    Diagnosis: Self-Polymerization (Ene Reaction). You likely stored the compound as a neat oil/solid or at a very high concentration . The carboxylic acid protons catalyzed the reaction between the strained rings.

    • The Fix: This sample is likely unrecoverable.

    • Prevention: Never store the free acid in neat form. Store as a dilute solution (<50 mM) in an aprotic solvent (e.g., Benzene, DCM, or anhydrous DMSO) at -80°C. If long-term storage is required, convert it to a stable ester or oxazolidinone derivative and hydrolyze immediately before use.

    Issue 2: "I see new peaks in the NMR spectrum (olefin region)."

    Diagnosis: Isomerization or Ring Opening.

    • Observation: Loss of the characteristic C1-methine signal (typically ~2.0-3.0 ppm for cyclopropenes, though specific shifts vary by substitution) and appearance of signals in the 5.0–6.5 ppm range (vinyl protons from ring-opened products).

    • Cause: Acidic chloroform (CDCl₃ often contains HCl) or wet DMSO.

    • The Fix:

      • Filter CDCl₃ through basic alumina before use to remove acid traces.

      • Use DMSO-d₆ from a fresh ampoule.

      • Protocol: See "Quality Control" below.

    Issue 3: "The compound isn't reacting with my Tetrazine probe."

    Diagnosis: Decomposition via Nucleophilic Attack. If you dissolved the cyclopropene in a buffer containing thiols (DTT, BME) or high concentrations of amines (Tris/Glycine) before adding the tetrazine, the buffer may have killed the probe.

    • The Fix:

      • Perform the click reaction in phosphate or HEPES buffer.

      • Avoid thiols.

      • Add the cyclopropene to the tetrazine immediately; do not incubate the cyclopropene alone in buffer for extended periods.

    Standard Operating Procedures (SOPs)

    SOP-01: Storage & Handling
    • Solvent: Anhydrous Dichloromethane (DCM) or Benzene (if permissible) are best for chemical stability. Anhydrous DMSO is acceptable for biological stocks.

    • Concentration: Maintain stocks ≤ 50 mM.

    • Temperature: -80°C is preferred; -20°C is acceptable for < 1 month.

    • Container: Amber glass vials (silanized preferred) to prevent surface acidity from catalyzing decomposition.

    SOP-02: Quality Control (NMR)

    Perform this check if the stock is >1 month old.

    ParameterSpecificationNotes
    Solvent CDCl₃ (Neutralized) or C₆D₆Avoid acid traces.
    Key Signal 1 Methyl Group (C2-Me)Sharp singlet ~2.1-2.3 ppm. Broadening indicates polymerization.
    Key Signal 2 Methine Proton (C1-H)Singlet/Doublet ~2.0-2.5 ppm.
    Impurity Vinylic Protons (5.0-6.5 ppm)Indicates ring opening (furan derivatives or acrylic acids).
    Impurity Broad Baseline HumpIndicates oligomerization.
    SOP-03: Bioorthogonal Labeling Workflow
    • Prepare Stock: Dissolve cyclopropene-COOH in anhydrous DMSO (50 mM).

    • Dilute: Dilute into reaction buffer (PBS/HEPES, pH 7.4) immediately prior to use. Do not store diluted aqueous solutions.

    • React: Add reaction partner (e.g., Tetrazine) immediately.

      • Kinetics Note: The reaction with tetrazines is fast (

        
        ), usually outcompeting water hydrolysis if mixed promptly.
        

    References & Authority

    • Fisher, L. A., et al. "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid." The Journal of Organic Chemistry, vol. 73, no. 11, 2008, pp. 4283–4286.[2] Link

      • Key Insight: Establishes that the free acid decomposes within one week at -20°C and recommends storage as oxazolidinone derivatives.

    • Matsuura, M., et al. "Identification of the Toxic Trigger in the Mushroom Russula subnigricans." Nature Chemical Biology, vol. 5, 2009, pp. 465–467. Link

      • Key Insight: Identifies cycloprop-2-ene carboxylic acid as a cause of rhabdomyolysis and notes the polymerization (ene reaction) abolishes toxicity.

    • Yang, J., et al. "Genetic Encoding of 3-Substituted Cyclopropene Proteins." Journal of the American Chemical Society, vol. 136, no. 5, 2014. Link

      • Key Insight: Discusses the stability of 1-methyl vs 3-methyl substituted cyclopropenes in biological contexts.

    • PubChem Compound Summary. "2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid."[4] CID 5020077.[4] Link

      • Key Insight: Physical property data and safety classification.[1][4][5]

    Sources

    common side reactions in the synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket Subject: Synthesis & Stability of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid Status: Open Assigned Specialist: Senior Application Scientist

    Introduction: The Stability Paradox

    Welcome to the technical support guide for cyclopropene synthesis. You are likely attempting to synthesize 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid , a target often used in bioorthogonal chemistry and mechanistic probes.

    The Central Challenge: You are building a highly strained ring (~54 kcal/mol strain energy) containing a reactive double bond. The synthesis is a race between the desired cyclopropenation and the thermodynamically favored carbene dimerization or ring-opening isomerization .

    This guide treats your synthesis as a workflow system. We will define the "Happy Path" (Standard Operating Procedure) and then troubleshoot the specific "Error Codes" (Side Reactions) you are encountering.

    Module 1: The "Happy Path" Workflow

    Before troubleshooting, we must establish the baseline protocol. The most robust route utilizes the Rhodium(II)-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of 1-phenyl-1-propyne.

    Visualizing the Reaction Network

    The following diagram maps the desired pathway against the critical failure points (side reactions).

    ReactionPathway Reagents Reagents: 1-Phenyl-1-propyne + Ethyl Diazoacetate (EDA) Carbenoid Rh(II)-Carbenoid Intermediate Reagents->Carbenoid Rh2(OAc)4 Cat. CyclopropeneEster Target Precursor: Ethyl 2-methyl-3-phenyl- 2-cyclopropene-1-carboxylate Carbenoid->CyclopropeneEster Cyclopropenation (Kinetic Control) Dimer ERROR A: Diethyl Fumarate/Maleate (Carbene Dimerization) Carbenoid->Dimer High Diazo Conc. (Fast Addition) TargetAcid FINAL TARGET: 2-Methyl-3-phenyl-2- cyclopropene-1-carboxylic acid CyclopropeneEster->TargetAcid Hydrolysis (LiOH, 25°C) Furan ERROR B: Furan Derivatives (Thermal Isomerization) CyclopropeneEster->Furan Heat (>50°C) or Acid Cat. RingOpen ERROR C: Acrylic/Vinyl Products (Hydrolysis Ring Opening) CyclopropeneEster->RingOpen Strong Acid/Base pH < 3 or > 12

    Figure 1: Reaction network showing the competition between cyclopropenation (green path) and common side reactions (red nodes).

    Module 2: Standard Operating Procedure (SOP)

    To minimize side reactions, strict adherence to concentration control is required.

    Reagents:

    • Substrate: 1-Phenyl-1-propyne (1.0 equiv).

    • Carbene Source: Ethyl diazoacetate (EDA) (1.2 equiv).

    • Catalyst: Rhodium(II) acetate dimer [Rh

      
      (OAc)
      
      
      
      ] (0.5 - 1.0 mol%).
    • Solvent: Anhydrous Dichloromethane (DCM) or Pentane.

    Step-by-Step Protocol:

    • Catalyst Loading: Dissolve 1-phenyl-1-propyne and Rh

      
      (OAc)
      
      
      
      in anhydrous DCM under Argon.
    • Controlled Addition (CRITICAL): Load EDA diluted in DCM into a syringe pump .

    • The Drop: Add the EDA solution very slowly (over 4–8 hours) to the stirring alkyne mixture at room temperature.

      • Why? Keeps instantaneous diazo concentration low, favoring reaction with the alkyne (cyclopropenation) over reaction with another diazo molecule (dimerization).

    • Workup: Filter through a short pad of silica to remove the catalyst. Concentrate in vacuo at low temperature (<25°C).

    • Hydrolysis: Dissolve ester in THF/MeOH/Water (2:1:1). Add LiOH (2 equiv). Stir at room temperature until TLC shows conversion. Acidify carefully with mild acid (e.g., dilute tartaric acid or phosphate buffer) to pH 4-5, extract, and dry.

    Module 3: Troubleshooting & Error Codes

    If your yield is low or NMR looks "messy," match your symptoms to the error codes below.

    Error Code A: The "Olefinic" NMR (Carbene Dimerization)

    Symptom: You see large peaks in the alkene region (6.0–7.0 ppm) that do not match the cyclopropene ring protons, and your mass spec shows a peak at M+ = 172 (Diethyl fumarate/maleate). Diagnosis: The carbene intermediate reacted with a molecule of unreacted EDA instead of your alkyne.

    FactorExplanationCorrective Action
    Addition Rate EDA was added too fast, creating a high local concentration of diazo.Use a Syringe Pump. Extend addition time to >6 hours.
    Stirring Poor mixing created "hot spots" of high EDA concentration.Ensure vigorous stirring (vortex) during addition.
    Stoichiometry Excess EDA promotes self-reaction.Use a slight excess of alkyne if possible, rather than excess EDA.
    Error Code B: The "Aromatic" Shift (Thermal Isomerization)

    Symptom: The crude NMR shows complex aromatic signals or vinyl protons characteristic of furans. The product is UV-active but not the desired acid. Diagnosis: Cyclopropenes are thermally unstable. Under heat or acid catalysis, the ring opens to form a vinyl carbene, which cyclizes into a furan.

    Mechanism:

    
    
    

    Troubleshooting:

    • Temperature Limit: Never heat the reaction or the rotary evaporator bath above 30–40°C .

    • Catalyst Removal: Residual Rh(II) can catalyze ring opening during workup. Filter through silica/celite immediately after reaction.

    • Avoid Copper: While Cu(I) and Cu(II) are cheaper catalysts, they often require higher temperatures (reflux) to decompose EDA, which promotes furan formation. Stick to Rh(II) which works at room temp.

    Error Code C: Hydrolysis Failure (Ring Opening)

    Symptom: During the conversion of the ester to the acid, the cyclopropene peak disappears, yielding linear enones or acrylic acids. Diagnosis: The strained ring is sensitive to nucleophilic attack and extreme pH.

    Protocol Adjustment:

    • Avoid NaOH/KOH: Strong mineral bases can be too harsh.

    • Use LiOH: Lithium Hydroxide is milder and standard for sensitive esters.

    • Avoid HCl: Do not acidify to pH 1. When quenching the hydrolysis, use a buffered solution (pH ~4-5) or a weak acid like Tartaric Acid .

    Module 4: Catalyst Selection Matrix

    Choosing the right metal center dictates the ratio of Cyclopropenation (Desired) to Dimerization (Side Reaction).

    CatalystReactivityRisk of DimerizationRisk of IsomerizationRecommendation
    Rh
    
    
    (OAc)
    
    
    High (Room Temp)Low (with slow addition)LowPrimary Choice
    Cu(OTf)
    
    
    ModerateModerateModerateBackup
    Cu powder Low (Requires Heat)HighHigh (Due to heat)Avoid
    Rh
    
    
    (pfb)
    
    
    Very High (Electrophilic)Very LowLowUse for difficult substrates

    Note: Rh

    
    (pfb)
    
    
    
    = Rhodium(II) perfluorobutyrate.

    References

    • Doyle, M. P., et al. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience.
    • Rubina, M., & Gevorgyan, V. (2004). "Cyclopropenation of Internal Alkynes." Journal of the American Chemical Society.

    • Liao, K., et al. (2015).[1] "Cyclopropenation of Internal Alkynylsilanes and Diazoacetates Catalyzed by Copper(I) N-Heterocyclic Carbene Complexes." Organic & Biomolecular Chemistry.

    • Organic Syntheses. (2003). "General Procedures for Cyclopropanation." Org.[2][3][4] Synth. (Provides baseline safety and handling for diazoacetates).

    • Donaldson, W. A. (2001).[5] "Synthesis of Cyclopropane Derivatives." Tetrahedron. (Reviews thermal instability and furan formation).

    Sources

    optimizing reaction conditions for Diels-Alder reactions with cyclopropenes

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Online | Tier: 3 (Advanced Research Support) Ticket Subject: Optimizing Reaction Conditions for Diels-Alder Reactions with Cyclopropenes

    System Overview: The High-Energy Substrate

    Welcome to the Cyclopropene Optimization Hub. You are working with a substrate possessing approximately 27-28 kcal/mol of ring strain . This strain is your greatest asset (driving force) and your biggest liability (decomposition). Unlike standard dienes/dienophiles, cyclopropenes do not require high heat; they require controlled release of potential energy .

    This guide treats your reaction as a programmable system. If you see "bugs" (decomposition, wrong isomer, no reaction), follow the troubleshooting modules below.

    Module 1: Stability & Reactivity Troubleshooting

    Diagnosing decomposition, polymerization, and "missing" starting material.

    Q: My cyclopropene starting material disappears, but I see no product. The NMR shows broad, undefined peaks. What happened? A: You likely triggered Ring-Opening Polymerization (ROP) or an Ene Reaction rather than the desired Diels-Alder.

    • Root Cause 1: Lack of 3,3-Disubstitution.

      • Mechanism:[1] Protons at the C3 position are acidic and prone to abstraction, leading to isomerization or ene reactions.

      • Fix: Ensure your cyclopropene is 3,3-disubstituted . If C3 has protons, the thermal window is extremely narrow (<40°C).

    • Root Cause 2: Lewis Acid Aggression.

      • Mechanism:[1] Strong Lewis Acids (e.g.,

        
        , 
        
        
        
        ) coordinate to the cyclopropene double bond, catalyzing ring-opening before cycloaddition can occur.
      • Fix: Switch to "soft" or buffered Lewis Acids. Zinc Iodide (

        
        )  or Copper(I) species  are superior because they activate the dienophile/diene partner without destroying the cyclopropene ring.
        

    Q: Can I heat the reaction to force conversion? A: Proceed with extreme caution.

    • Threshold: Most 3,3-disubstituted cyclopropenes are stable up to 100°C. Monosubstituted variants degrade rapidly above 50°C.

    • Self-Validating Check: Run a stability control.[2] Heat the cyclopropene alone in your chosen solvent for 1 hour. If it degrades, the reaction temperature is the problem, not the kinetics.

    Module 2: Stereocontrol & Regioselectivity

    Debugging isomeric mixtures and directing the addition.

    Q: I am getting a mixture of endo and exo isomers. How do I lock the selectivity? A: Cyclopropenes defy the standard "Endo Rule" due to the steric clash at the C3 position.

    • The Steric Override: If the C3 substituents are bulky (e.g., phenyl, tert-butyl), the exo transition state is often favored to minimize steric repulsion with the diene.

    • The Electronic Fix: To force endo selectivity, you must lower the reaction temperature and use a catalyst.[3]

      • Protocol: Cool to -78°C or 0°C. Add 10 mol%

        
          or 
        
        
        
        . These chelate the dienophile (if carbonyl-containing), enforcing a rigid transition state that favors endo despite the steric penalty.

    Q: My unsymmetrical diene is giving a 1:1 regioisomeric mixture. How do I bias the attack? A: You need to align the HOMO-LUMO coefficients .

    • Analysis: Cyclopropenes are generally electron-rich (HOMO-driven).

    • Adjustment: Increase the electronic disparity. If your diene is electron-rich (e.g., Danishefsky’s diene), the reaction is mismatched. Add an Electron Withdrawing Group (EWG) to the cyclopropene (e.g., carboxylate at C1) to lower its LUMO, creating a strong Normal Electron Demand (NED) pathway.

    Module 3: Inverse Electron Demand (IEDDA) & Bioorthogonal Applications

    Optimizing Tetrazine-Cyclopropene ligations.

    Q: The reaction with tetrazine is fast, but I'm seeing hydrolysis products. Why? A: Water is a "double-edged sword" in IEDDA.

    • The Phenomenon: Water accelerates IEDDA via the hydrophobic effect (forcing non-polar reactants together). However, electron-deficient tetrazines are prone to hydrolysis in aqueous media over time.

    • The Fix: Use a binary solvent system . A mixture of Water:Dioxane (1:4) or PBS:DMSO maintains solubility while harnessing the hydrophobic acceleration without rapid hydrolysis.

    Q: How do I verify the reaction is working in real-time without NMR? A: Use the Colorimetric Decay Check .

    • Indicator: Tetrazines are typically bright pink/red. The resulting dihydropyridazine (intermediate) and pyridazine (product) are usually colorless or pale yellow.

    • Protocol: Monitor the loss of absorbance at ~520 nm. If the pink color persists, the coupling has failed (check steric hindrance on the cyclopropene C3 position).

    Visual Logic: Optimization Decision Tree

    OptimizationLogic Start Start: Cyclopropene DA Reaction CheckSub Check C3 Substitution Start->CheckSub MonoSub Mono/Unsubstituted CheckSub->MonoSub H present DiSub 3,3-Disubstituted CheckSub->DiSub No H Warning STOP: High Polymerization Risk Keep T < 0°C MonoSub->Warning DemandCheck Determine Electron Demand DiSub->DemandCheck Normal Normal Demand (Diene + Cyclopropene) Warning->Normal If necessary DemandCheck->Normal Inverse Inverse Demand (IEDDA) (Tetrazine + Cyclopropene) DemandCheck->Inverse Catalyst Use Mild Lewis Acid (ZnI2, MgBr2) Normal->Catalyst Slow Kinetics? Solvent Solvent: Water/Alcohol (Hydrophobic Acceleration) Inverse->Solvent Bioorthogonal? Result Target Adduct Catalyst->Result Solvent->Result

    Caption: Decision matrix for selecting reaction parameters based on cyclopropene substitution and electronic demand.

    Standard Operating Procedure (SOP): Robust Cyclopropene DA Protocol

    Objective: Synthesis of a bicyclo[4.1.0]heptane derivative via Normal Electron Demand DA.

    1. Pre-Reaction Validation (The "Self-Check"):

    • Reagent Quality: Verify cyclopropene purity via 1H NMR. Look for the vinylic proton signal (~7.0 ppm). If <95% pure, distill or filter through a short neutral alumina plug. Silica is too acidic.

    • Glassware: Flame-dry glassware. Moisture can hydrolyze Lewis Acids, generating protons that destroy the cyclopropene.

    2. Setup:

    • Dissolve diene (1.2 equiv) and 3,3-disubstituted cyclopropene (1.0 equiv) in Dichloromethane (DCM) or Toluene (0.5 M concentration).

    • Note: High concentration favors the bimolecular DA reaction over unimolecular decomposition.

    3. Catalysis (Optional but recommended for unactivated systems):

    • Cool to 0°C.

    • Add

      
       (10 mol%)  or 
      
      
      
      (20 mol%)
      .
    • Critical Check: Solution should remain clear or turn slightly yellow. Darkening/browning indicates decomposition.[2]

    4. Monitoring:

    • Monitor via TLC.[2] Cyclopropenes stain poorly; use

      
       (active double bond) or Iodine.
      
    • Endpoint: Consumption of the limiting reagent. Do not "over-cook" to chase yield; prolonged exposure to Lewis Acids degrades the product.

    5. Workup:

    • Quench with Triethylamine (Et3N) (5% vol) before adding water. This neutralizes any adventitious acid.

    • Standard aqueous extraction.

    Data Table: Lewis Acid Compatibility Guide
    Lewis AcidReactivityRisk LevelBest For...
    
    
    HighCritical Only highly deactivated cyclopropenes. Causes polymerization.[2]
    
    
    HighHigh Fast reactions at -78°C. Avoid if possible.
    
    
    ModerateLow General purpose. Excellent functional group tolerance.
    
    
    Low/ModSafe Chelation-controlled stereoselectivity (Endo).
    
    
    HighModerate Asymmetric catalysis (with chiral ligands).
    References
    • Bioorthogonal Kinetics & IEDDA

      • Title: "Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging"[4]

      • Source: Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008).
      • URL:[Link]

    • Cyclopropene Stability & 3,3-Disubstitution

      • Title: "Synthesis and Reactivity of 3,3-Disubstituted Cyclopropenes"
      • Source: Fox, J. M., et al. (2011). Journal of Organic Chemistry.
      • URL:[Link]

    • Inverse Electron Demand Mechanism

      • Title: "Inverse Electron Demand Diels-Alder Reactions in Chemical Biology"
      • Source: Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017). Chemical Society Reviews.
      • URL:[Link]

    • Lewis Acid Catalysis in DA

      • Title: "Lewis Acid Catalyzed Diels-Alder Reactions"[5]

      • Source: Fringuelli, F., et al. (2002). European Journal of Organic Chemistry.
      • URL:[Link]

    Sources

    Technical Support Center: Stability & Handling of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Case Number: #CYC-2M3P-STAB Status: Open Priority: Critical (High Instability Risk) Agent: Senior Application Scientist

    Executive Summary: The Strain Energy Trap

    You are working with 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid .[1] This is not a standard carboxylic acid. The cyclopropene ring possesses approximately 27 kcal/mol of ring strain .

    The molecule is desperate to relieve this strain. It does so through two primary failure modes:

    • Acid-Catalyzed Ring Opening/Polymerization: Even weak acids (like the surface of untreated silica gel) will trigger a cationic cascade, turning your crystalline solid into a yellow/brown oligomeric oil.

    • The Ene Reaction (Self-Polymerization): At high concentrations, one molecule acts as the "ene" and another as the "enophile," leading to rapid dimerization and polymerization. This is concentration-dependent.

    The Golden Rule: Never handle this compound in a concentrated, acidic, or warm environment.

    Troubleshooting Guide: Why Did My Reaction Fail?

    Scenario A: "I purified it on a silica column, and it degraded."

    Diagnosis: Silica gel is naturally acidic (pH ~5-6). This acidity protonates the double bond of the cyclopropene, creating a carbocation that reacts immediately with neighboring molecules.

    The Fix: Deactivation of the Stationary Phase You must neutralize the acidic sites on the silica gel before the compound touches them.

    Protocol: Preparation of Buffered Silica Gel

    Standard silica columns will destroy your product. Follow this buffering protocol strictly.

    • Select Solvent System: Determine your eluent (e.g., Hexanes/Ethyl Acetate).

    • Prepare Slurry: Mix silica gel with the eluent containing 1% to 5% Triethylamine (Et3N) .

    • Pack Column: Pour the slurry. Flush the column with 2-3 column volumes of the eluent containing Et3N.

    • Equilibration: Flush with neutral eluent (just solvent) to remove excess free amine, leaving the silica surface neutralized.

    • Run: Load your sample. Run the column quickly.

    Comparison of Stationary Phases

    Stationary PhaseRisk LevelPre-treatment Required?Recommendation
    Standard Silica (Acidic) CRITICAL N/ADO NOT USE
    Buffered Silica (Et3N) LowYes (1-5% Et3N)Standard Protocol
    Neutral Alumina LowNoExcellent Alternative
    Reverse Phase (C18) ModerateYes (Buffer mobile phase)Use pH 7-8 buffers
    Scenario B: "I rotovapped it to dryness, and it solidified into a polymer."

    Diagnosis: Concentration-Driven Ene Reaction.[2] Cyclopropene polymerization follows second-order kinetics. As you remove the solvent, the local concentration increases exponentially, increasing the probability of intermolecular collisions that trigger the ene reaction.

    The Fix: Never Isolate to Dryness

    • Stop Early: Do not remove all solvent. Store as a concentrated stock solution (e.g., in Benzene or DCM) at -20°C.

    • Salt Formation: If you must have a solid, convert the acid to its Potassium (K) salt. The carboxylate anion is electron-rich, but the ionic lattice structure prevents the close-packing required for the ene reaction in the solid state.

    Protocol: Potassium Salt Stabilization
    • Dissolve the crude acid in cold MeOH or Et2O.

    • Add 1.0 equivalent of Potassium tert-butoxide (t-BuOK) or KOH (methanolic).

    • Evaporate solvent at low temperature (< 20°C).

    • The resulting salt is significantly more shelf-stable than the free acid.

    Mechanism of Failure (Visualized)

    Understanding the enemy is the first step to defeating it. The diagram below illustrates the two pathways destroying your compound.

    G Compound 2-Methyl-3-phenyl- 2-cyclopropene-1-COOH Cation Cyclopropyl Cation (Intermediate) Compound->Cation Protonation EneState Transition State (Intermolecular) Compound->EneState Dimerization Acid Acidic Conditions (Silica/Protons) Acid->Cation Conc High Concentration (Rotovap/Neat) Conc->EneState Polymer Polymer/Oligomer (Yellow Goo) Cation->Polymer Ring Opening Polymerization EneState->Polymer Ene Reaction

    Figure 1: Dual failure modes. The Red path (Acid) is catalytic and fast. The Yellow path (Concentration) is kinetic and unavoidable if neat.

    Frequently Asked Questions (FAQs)

    Q: Can I store the free acid in the freezer? A: Only for short periods (days). Even at -20°C, the "ene" reaction can proceed slowly in the solid state if the crystal packing aligns the double bonds. For long-term storage (months), store as a dilute solution in Benzene (which freezes and locks the molecules apart) or as the Potassium salt.

    Q: My product is yellow. Is it pure? A: Likely not. Pure cyclopropene carboxylic acids are typically colorless or white solids. Yellowing indicates the formation of conjugated oligomers. Check NMR for broad peaks in the olefin region.

    Q: Can I use this in a Diels-Alder reaction directly? A: Yes, and this is the best way to handle it. Generate the cyclopropene in situ or add the diene (e.g., tetrazine) immediately after isolation. Reacting it away is the ultimate stabilization method.

    Q: Is it light sensitive? A: Yes. Cyclopropenes can undergo [2+2] cycloaddition under UV light. Store in amber vials or wrap flasks in foil.

    References & Authoritative Sources

    • Fox, J. M., et al. (2008).[3] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry. (Describes the instability of the parent acid and strategies for stabilization via derivatization).

    • Breslow, R., et al. (1959). The Synthesis of Cyclopropenone. Journal of the American Chemical Society. (Foundational work on cyclopropene ring strain and reactivity).

    • Fisher Scientific. (2021). Safety Data Sheet: Cyclopropanecarboxylic acid derivatives. (General handling safety for cyclopropene precursors).

    • Rubina, M., & Gevorgyan, V. (2004). Cyclopropene Synthesis. Journal of the American Chemical Society. (Discusses the sensitivity of cyclopropenes to Lewis acids during synthesis).

    Sources

    Technical Support Center: Troubleshooting 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Stability-Reactivity Paradox

    You are likely working with 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPC-COOH) because it offers a unique balance in bioorthogonal chemistry.[1] Unlike unsubstituted cyclopropenes, which are highly reactive but prone to rapid polymerization, the 2,3-substitution pattern of MPC-COOH renders it exceptionally stable for storage and handling.[1]

    However, this stability comes at a kinetic cost.[1] The "low reactivity" you are experiencing is often a feature, not a bug, resulting from the steric bulk of the phenyl and methyl groups flanking the reactive double bond.[1] This guide addresses how to overcome these steric barriers in both bioorthogonal ligation (Click Chemistry) and chemical functionalization (Amide Coupling).[1]

    Part 1: Diagnostic Flowchart

    Before altering your protocol, identify the specific phase where reactivity fails.[1]

    TroubleshootingFlow Start START: Define 'Low Reactivity' Decision1 Is the issue with Click Ligation or Coupling? Start->Decision1 ClickPath Bioorthogonal Ligation (Reaction with Tetrazine) Decision1->ClickPath No fluorescence/No adduct CouplingPath Functionalization (Amide/Ester Formation) Decision1->CouplingPath Low Yield/Decomposition CheckTetrazine Check Tetrazine Sterics: Are you using Diphenyl-Tz? ClickPath->CheckTetrazine SolventCheck Check Solvent: Is it purely organic (DMSO/MeOH)? CheckTetrazine->SolventCheck No SolutionClick1 Switch to H-Tetrazine or Methyl-Tetrazine CheckTetrazine->SolutionClick1 Yes (Too Bulky) SolutionClick2 Add Water/Buffer (Accelerates Hydrophobic Effect) SolventCheck->SolutionClick2 Yes CheckReagent Check Activation: Using SOCl2 or Oxalyl Chloride? CouplingPath->CheckReagent CheckBase Check Base/pH: Is pH > 8.5? CheckReagent->CheckBase No SolutionCouple1 STOP: Acid Chlorides degrade ring. Use HATU/EDC. CheckReagent->SolutionCouple1 Yes SolutionCouple2 Isomerization Risk. Keep pH neutral/mild. CheckBase->SolutionCouple2 Yes

    Caption: Logic flow for diagnosing reactivity failures in MPC-COOH experiments. Blue nodes indicate decision points; Green nodes indicate solutions.

    Part 2: Troubleshooting Bioorthogonal Ligation (IEDDA)

    Context: You are reacting MPC-COOH (or its derivative) with a Tetrazine, but the reaction is sluggish or incomplete.

    Q1: Why is the reaction rate ( ) significantly lower than reported values for other cyclopropenes?

    Technical Insight: The Inverse Electron-Demand Diels-Alder (IEDDA) reaction relies on the orbital overlap between the Tetrazine (LUMO) and the Cyclopropene (HOMO).[1]

    • The Problem: While the methyl and phenyl groups raise the HOMO energy (electronically favorable), they impose a severe steric penalty (Pauli repulsion).[1] The phenyl ring at C3 physically blocks the approach of the tetrazine.[1]

    • The Data:

      • Unsubstituted Cyclopropene:

        
        [1]
        
      • MPC-COOH (Trisubstituted):

        
         (depending on the tetrazine).[1]
        

    Action Plan:

    • Switch Tetrazines: Do not use bulky tetrazines (e.g., diphenyl-tetrazine). Use sterically unencumbered variants like H-Tetrazines (monosubstituted) or Methyl-Tetrazines .[1]

    • Increase Concentration: Due to the lower rate constant, you cannot rely on micromolar concentrations to drive the reaction to completion in minutes. Increase reagent concentration to 0.1–1 mM if possible.

    Q2: Does the solvent choice impact the reaction rate?

    Answer: Yes, drastically.[1] Mechanism: The reaction has a negative volume of activation and is driven by the hydrophobic effect.[1]

    • Observation: Reactions in pure MeOH or DMSO will be the slowest.[1]

    • Protocol Adjustment: Introduce water or saline (PBS) into the reaction mixture.[1] Water accelerates IEDDA cycloadditions by forcing the hydrophobic reactants together.[1]

      • Recommendation: Use at least 20-50% aqueous buffer if solubility permits.[1]

    Part 3: Troubleshooting Amide Coupling (Functionalization)

    Context: You are trying to attach MPC-COOH to an amine (drug, linker, or protein) and getting low yields or decomposition.

    Q3: I used Thionyl Chloride ( ) to make the acid chloride, but the product is a black tar. Why?

    Critical Warning: Never use harsh acid chloride generators with cyclopropenes.[1] Mechanism: The cyclopropene ring has high strain energy (~54 kcal/mol).[1] Strong acids (HCl generated in situ) or Lewis acids trigger ring-opening polymerization or isomerization to acrylic acid derivatives.[1]

    Standard Protocol (Safe Activation): Use mild coupling reagents that operate near neutral pH.[1]

    • Recommended: HATU / DIPEA or EDC / NHS.[1][2]

    • Protocol:

      • Dissolve MPC-COOH (1.0 equiv) in dry DMF/DCM.[1]

      • Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1]

      • Stir for 5 mins before adding the amine.

      • Crucial: Monitor by TLC/LCMS.[1] Do not heat above 40°C.

    Q4: The coupling works, but the yield is low (<40%). Is it steric hindrance?

    Technical Insight: Yes. The carboxylic acid is attached to C1 (a secondary carbon in a 3-membered ring).[1] The adjacent methyl (C2) and phenyl (C3) groups create a "picket fence" around the carboxylate, making nucleophilic attack by the amine difficult.[1]

    Optimization Table:

    VariableRecommendationReason
    Coupling Reagent PyAOP or HATU More reactive than EDC; overcomes steric hindrance at the carbonyl.[1]
    Base Collidine or 2,6-Lutidine Less nucleophilic bases prevent base-catalyzed ring isomerization.[1]
    Time 12 - 24 Hours Sterically hindered acids require longer reaction times.[1]
    Temperature RT (20-25°C) Do not heat. Heating promotes ring degradation over coupling.[1]

    Part 4: Stability & Storage FAQs

    Q5: My NMR shows the methyl peak has shifted, and the double bond region is messy. What happened?

    Diagnosis: You likely have the Ene-Reaction Polymer or the Acrylic Acid Isomer .[1]

    • Cause: Exposure to light or transition metals (trace copper/palladium from previous steps) can trigger decomposition.[1]

    • Verification:

      • Intact MPC-COOH: Methyl singlet at

        
         ppm.[1]
        
      • Ring Opened: Vinylic protons appear in the

        
         ppm region (acrylic acid signature).[1]
        
    Q6: How should I store the solid acid?
    • Temperature: -20°C is best, but 4°C is acceptable for short term.

    • State: Store as a solid. In solution (especially CDCl3 which can become acidic), it degrades faster.[1]

    • Stabilizer: If storing for months, ensure no trace acid is present.[1] A wash with dilute

      
       during workup is essential to remove trace acid catalysts.[1]
      

    Part 5: Visualizing the Steric Barrier

    The diagram below illustrates why MPC-COOH (right) is less reactive to tetrazines than a standard methyl-cyclopropene (left).

    StericMap Tetrazine Tetrazine Probe (Incoming Reagent) Sub1 Sub1 Tetrazine->Sub1 Unobstructed Approach Sub2 Sub2 Tetrazine->Sub2 Steric Clash (Phenyl Group)

    Caption: Comparative steric hindrance. The phenyl group in MPC-COOH creates significant Pauli repulsion, requiring smaller tetrazines or longer reaction times.[1]

    References

    • Yang, J., et al. (2014). "Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions."[1] Angewandte Chemie International Edition. [1]

    • Kamber, D. N., et al. (2019). "Isomeric cyclopropenes exhibit unique bioorthogonal reactivities."[1] Journal of the American Chemical Society.[1][3] [1]

    • Jiang, T., et al. (2021). "Caged Cyclopropenes for controlling bioorthogonal reactivity."[1] Chemical Science.

    • PubChem Compound Summary. "2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid."[1][4] National Center for Biotechnology Information.[1] [1]

    Sources

    scale-up synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Scale-Up Synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

    Case ID: #CYC-PRO-2026-SC Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support

    Executive Summary

    You are undertaking the scale-up of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid , a highly strained carbocycle often utilized as a bio-orthogonal probe or a reactive intermediate in strain-release chemistry. Unlike standard organic synthesis, the preparation of cyclopropenes requires rigorous control over exothermicity and catalytic efficiency to prevent the thermodynamic sink of ring-opening isomerization or polymerization.

    This guide replaces standard operating procedures with a troubleshooting-first architecture , designed to address the "why" and "how" of failure points during scale-up (10g – 100g scale).

    Module 1: The Rhodium-Catalyzed Cyclopropenation (Critical Step)

    The Core Challenge: The reaction involves the addition of a rhodium carbenoid (derived from ethyl diazoacetate) to an internal alkyne (1-phenyl-1-propyne). The primary failure mode is the dimerization of the diazo compound (forming diethyl fumarate/maleate) rather than cyclopropenation, or the explosive accumulation of unreacted diazo species.

    Q: My yield is low (<40%), and I see significant diethyl fumarate/maleate by NMR. What is happening?

    A: The "Diazo Pooling" Effect. In scale-up, if the addition rate of ethyl diazoacetate (EDA) exceeds the consumption rate, the concentration of free diazo rises. The Rh-carbenoid then reacts with a second molecule of EDA (dimerization) instead of the alkyne.

    • Corrective Protocol:

      • Stoichiometry: Use a large excess of the alkyne (2.0 – 4.0 equiv) relative to EDA. The alkyne acts as the solvent or co-solvent to statistically favor the carbene-alkyne collision.

      • Dosing Control: Do not add EDA via a dropping funnel. Use a syringe pump to maintain a "starved" state.

      • Target Rate: 0.1 – 0.2 equivalents of EDA per hour.

      • Validation: Monitor the reaction via IR. The diazo peak (~2100 cm⁻¹) should never accumulate; it should remain at baseline intensity throughout the addition.

    Q: The reaction mixture turned black and viscous. Did the catalyst decompose?

    A: Likely Catalyst Poisoning or Aggregation. Rh₂(OAc)₄ is robust, but at high concentrations or temperatures, it can reduce to Rh(0) (black precipitate), killing activity.

    • Temperature: Maintain 0°C to RT. Do not heat to reflux unless using a specific high-temp catalyst.

    • Solvent: Use anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid coordinating solvents (THF, MeCN) during this step, as they compete for the axial coordination site on the Rh-dimer, inhibiting carbenoid formation.

    Module 2: Hydrolysis & Isolation (The Stability Check)

    The Core Challenge: Cyclopropene esters are relatively stable, but the free acid is prone to ring-opening under harsh acidic or basic conditions due to the release of ring strain (~54 kcal/mol).

    Q: After hydrolysis with NaOH, I see a complex mixture of vinylic protons in the NMR. Did the ring open?

    A: Yes. Strong bases and heat promote isomerization to the acrylic acid derivative.

    • Corrective Protocol:

      • Reagent Switch: Use LiOH (Lithium Hydroxide) instead of NaOH/KOH. Lithium coordinates tighter to the carboxylate, often stabilizing the transition state.

      • Solvent System: Use THF:Water (1:1).

      • Temperature: Perform hydrolysis at 0°C or room temperature. Never heat.

      • Quench: Acidify carefully with mild acid (e.g., 1M citric acid or NaH₂PO₄) to pH 4-5. Do not use concentrated HCl, as protonation of the double bond leads to immediate ring opening.

    Q: How do I purify the acid without decomposing it on silica?

    A: Avoid Silica Chromatography for the Free Acid. Cyclopropene carboxylic acids are acid-sensitive. Silica gel is slightly acidic and can catalyze ring opening or polymerization.

    • Preferred Method: Recrystallization. The 2-methyl-3-phenyl derivative is often a solid. Try crystallizing from Hexanes/EtOAc or Pentane/Ether.

    • If Chromatography is Mandatory: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize surface acidity. Elute quickly.

    Module 3: Troubleshooting Matrix

    ObservationRoot CauseImmediate ActionPrevention Strategy
    Rapid Gas Evolution (Foaming) Diazo decomposition is too fast (Thermal runaway).Stop addition immediately. Cool reaction to -10°C.Check cooling capacity. Ensure addition rate < consumption rate.
    Low Conversion of Alkyne Catalyst deactivation or insufficient Diazo.Add 0.1 mol% fresh catalyst. Check Diazo quality (titer).Store Rh₂(OAc)₄ in a desiccator. Distill EDA prior to use (Caution: Explosive).
    Product is an Oil (Should be Solid) Solvent trapped or isomerization impurities.Check NMR for vinylic signals (isomerization).High-vacuum drying (<0.1 mbar). If isomerized, discard and restart; separation is difficult.
    NMR shows broad peaks Polymerization of cyclopropene.None. Batch is lost.Store product at -20°C. Avoid neat storage; keep as a solution if possible.

    Module 4: Process Visualization

    The following diagram outlines the logic flow for the synthesis and critical decision points.

    G Start Start: Reagents Preparation Reaction Rh-Catalyzed Cyclopropenation (DCM, Rh2(OAc)4, 0°C) Start->Reaction Slow Addition of EDA Check1 In-Process Check (IR/NMR) Diazo accumulation? Reaction->Check1 Workup Workup & Solvent Swap Remove Rh catalyst Reaction->Workup Complete Check1->Reaction No (Continue) Waste Discard/Reprocess Check1->Waste Yes (Runaway/Dimerization) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O, 0°C) Workup->Hydrolysis Check2 Stability Check (NMR) Ring intact? Hydrolysis->Check2 Purification Crystallization (Hexanes/EtOAc) Check2->Purification Yes Check2->Waste No (Isomerization)

    Caption: Logical workflow for the synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid, highlighting critical checkpoints for diazo accumulation and ring stability.

    Module 5: Storage & Handling Standards

    • Temperature: Store the purified acid at -20°C .

    • State: Solid form is more stable than oil. If oil, store as a dilute solution in benzene or toluene (if compatible with downstream steps) to prevent bimolecular polymerization.

    • Light: Protect from light. Cyclopropenes can undergo photochemical rearrangement.

    References

    • Liao, K., Negretti, S., Musaev, D. G., Bacsa, J., & Davies, H. M. L. (2016). Site-Selective and Stereoselective Functionalization of Unactivated C–H Bonds. Nature, 533, 230–234.

      • Context: Authoritative source on Rh-carbenoid chemistry and c
    • Fisher, L. A., & Fox, J. M. (2008).[1] Dianions of Cycloprop-2-ene Carboxylic Acids: A New Class of Reagents for the Synthesis of Cyclopropenes. The Journal of Organic Chemistry, 73(21), 8474–8478.

      • Context: Specific protocols for handling cyclopropene carboxylic acids and preventing isomeriz
    • Rubin, M., Rubina, M., & Gevorgyan, V. (2006). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117–3179.

      • Context: Comprehensive review on the stability and reactivity of cyclopropenes.
    • Organic Syntheses. (2003). Synthesis of Cyclopropenes. Organic Syntheses, Coll.[2] Vol. 10, p.207.

      • Context: Standard procedures for diazo handling and safety.

    Sources

    Technical Support Center: Exothermic Reaction Management in Cyclopropene Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Operational Topic: Safe Management of Rhodium-Catalyzed Diazo-Alkyne Cyclopropenation Ticket Priority: Critical (Safety & Yield Assurance)

    Executive Summary & Hazard Profile

    Welcome to the High-Energy Synthesis Support Module. You are likely accessing this guide because you are reacting a diazo compound (e.g., Ethyl Diazoacetate/EDA) with an alkyne to synthesize a cyclopropene derivative.

    The Engineering Challenge: This reaction presents a "Dual-Threat" Exotherm:

    • Reagent Decomposition: Diazo compounds are high-energy precursors (

      
      ). Rapid decomposition releases massive heat and nitrogen gas (
      
      
      
      ).
    • Product Strain: Cyclopropenes possess immense ring strain (

      
       or 
      
      
      
      ). The product itself is a stored-energy device that can explosively polymerize or ring-open if overheated.

    Core Directive: Never allow the rate of diazo addition to exceed the rate of consumption. Accumulation = Runaway.

    Critical Troubleshooting Modules

    Module A: The "Red Zone" – Thermal Runaway Mitigation

    Issue: Temperature spikes despite active cooling during diazo addition. Diagnosis: Diazo Accumulation (The Induction Trap). If the catalyst is sluggish (due to low temp or poisoning) and you continue pumping diazo, you build up a "bomb" in the reactor. Once the reaction "kicks," it consumes the accumulated pool instantly, overwhelming the cooling bath.

    Corrective Action (The "Stop-Cool-Analyze" Protocol):

    • IMMEDIATE: Stop the syringe pump/addition funnel.

    • IMMEDIATE: Maximize stirring (ensure no hot spots).

    • CHECK: Is gas evolution (

      
      ) visible?
      
      • No Gas: Reaction has stalled. DO NOT RESTART ADDITION. Warm slightly to initiate, then cool back down.

      • Violent Gas: Runaway in progress.[1] Open emergency venting.

    Prevention Logic (Dosage Control): The following logic gate describes the automated or manual decision process required for safe addition.

    SafetyLoop Start Start Diazo Feed Sensor Read Internal Temp (Ti) Start->Sensor Decision Is Ti > (T_set + 2°C)? Sensor->Decision Action_Stop STOP PUMP (Emergency Cooling) Decision->Action_Stop YES (Exotherm Spike) Action_Cont Continue Feed (Rate < 0.2 equiv/hr) Decision->Action_Cont NO (Stable) Check_Gas Check N2 Evolution Action_Stop->Check_Gas Action_Cont->Sensor Loop Check_Gas->Sensor Wait for Ti Drop

    Figure 1: The "Dosage Control" logic loop. This algorithm prevents diazo accumulation by coupling feed rate directly to reactor temperature response.

    Module B: The "Yellow Zone" – Catalyst & Pressure Management

    Issue: Reaction turns dark/black, yield is low, and pressure buildup is excessive. Diagnosis: Catalyst Death & Carbene Dimerization. If the diazo concentration is too high locally (poor mixing), the metal-carbene intermediate reacts with another diazo molecule instead of the alkyne. This forms fumarate/maleate dimers (waste) and releases

    
     twice as fast.
    

    Mechanistic Insight:

    • Desired Path:

      
      
      
    • Failure Path:

      
      
      

    Troubleshooting Steps:

    • Dilution: Ensure the alkyne is in large excess (or high concentration) in the pot. The diazo should be the limiting reagent added slowly.

    • Catalyst Selection: Switch from

      
       to lipophilic catalysts like 
      
      
      
      or
      
      
      if solubility in non-polar solvents (like pentane/hexanes) is an issue.
    • Venting: Ensure the reaction vessel has an open path to a bubbler. Never run this in a sealed autoclave unless specifically designed for high-pressure gas generation.

    Standard Operating Procedure (SOP)

    Protocol: Rhodium-Catalyzed Synthesis of Ethyl 2-Phenylcycloprop-2-enecarboxylate This protocol minimizes thermal risk via high-dilution slow addition.

    Reagents:

    • Alkyne: Phenylacetylene (1.0 equiv, used as solvent or high conc.)

    • Diazo: Ethyl Diazoacetate (EDA) (1.2 equiv)

    • Catalyst:

      
       (0.5 - 1.0 mol%)
      
    • Solvent: Dichloromethane (DCM) or Pentane (preferred for isolation).

    Step-by-Step Workflow:

    • System Prep: Flame-dry a 3-neck round bottom flask. Equip with:

      • Internal thermometer (digital).

      • Reflux condenser (to return solvent if exotherm spikes).

      • Nitrogen inlet/outlet (connected to mineral oil bubbler).

      • Syringe pump feed line (needle tip submerged in solvent is risky due to backflow; keep tip just above surface or use positive pressure check valve).

    • The "Heel": Charge flask with

      
       and Phenylacetylene. Degas with 
      
      
      
      .
    • Thermal Equilibration: Bring the "Heel" to operating temperature (typically 0°C or RT depending on catalyst activity).

    • The Feed: Dissolve EDA in the solvent (ratio 1:5 v/v). Load into syringe.

    • Execution: Start addition at a rate where

      
       does not rise 
      
      
      
      .
      • Typical Rate: 1 mmol scale = 1 hour addition.

      • Visual Check: The solution should remain green/purple (active catalyst). A shift to brown/black precipitate indicates catalyst decomposition.

    • Quench: Once addition is complete, stir for 30 mins. If using DCM, evaporate cold. If using pentane, filter through a celite/silica plug to remove Rhodium (which can isomerize the product).

    Data Table: Heat Transfer & Safety Parameters

    ParameterBatch Process (Standard)Continuous Flow (Recommended)Why?
    Active Volume High (Entire Flask)Low (<1 mL)Flow limits the "bomb" size.
    Heat Transfer Area Low (
    
    
    ratio)
    High (
    
    
    ratio)
    Flow dissipates exotherm instantly.
    Diazo Accumulation High Risk (Mixing dependent)NegligibleStoichiometry is fixed in the mixing T-piece.
    Gas Management Headspace pressureBack-pressure regulatorFlow handles
    
    
    expansion better.

    Frequently Asked Questions (FAQs)

    Q: Why did my cyclopropene product turn into a gel upon rotary evaporation? A: Cyclopropenes are thermally unstable. If you heat the water bath >30°C, or if traces of Rhodium catalyst remain, the ring will open to form a vinyl carbene, which polymerizes.

    • Fix: Remove catalyst via silica filtration before concentration. Keep bath <20°C.

    Q: Can I use Copper (Cu) catalysts instead of Rhodium? A: Yes (e.g., Cu(OTf)2 or Cu-box), but Copper often requires higher temperatures to initiate the carbene, which increases the thermal risk. Rhodium is generally active at lower temperatures, allowing for a safer margin.

    Q: My reaction "foamed over." What happened? A: You likely added the diazo too fast. The "foam" is nitrogen gas being generated faster than it can escape the liquid viscosity.

    • Fix: Reduce addition rate by 50%. Use a larger stir bar to break surface tension.

    Visualizing the Reaction Pathway

    The following diagram illustrates the competitive pathways. Your goal is to stay on the "Green Path" and avoid the "Red Path" (Dimerization) or "Black Path" (Polymerization).

    ReactionPath cluster_control Control Factors Diazo Diazo Precursor (High Energy) Carbene Rh-Carbene Intermediate Diazo->Carbene + Rh, -N2 (Exothermic) Rh Rh Catalyst Cyclopropene Cyclopropene Product (Strained Ring) Carbene->Cyclopropene + Alkyne Dimer Fumarate Dimer (Diazo Excess) Carbene->Dimer + Excess Diazo (Avoid!) Alkyne Alkyne Substrate Polymer Polymer/Ring Open (Thermal Waste) Cyclopropene->Polymer Heat/Acid/Rh SlowAdd Slow Addition Cooling Cooling < 20°C

    Figure 2: Mechanistic pathways. Note that the desired product (Cyclopropene) is metastable and can degrade if catalyst is not removed or heat is applied.

    References

    • Dudley, M. E., et al. "Synthesis of 5-Chloro-3-ethoxycarbonylbenzofuran...[2] Caution: Ethyl diazoacetate (EDA) and other diazo compounds are potentially explosive."[2] Organic Syntheses, 2010, 87, 286.

    • Womack, E. B., et al. "Ethyl Diazoacetate... Caution: Diazoacetic esters are potentially explosive."[2][3][4][5] Organic Syntheses, Coll.[3] Vol. 3, p.392 (1955).

    • Green, S. P., et al. "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds." Organic Process Research & Development, 2020, 24, 1. (Detailed calorimetry data on diazo decomposition).

    • Gutmann, B., et al. "Continuous-Flow Technology—A Tool for the Safe Manufacturing of Active Pharmaceutical Ingredients." Angewandte Chemie Int. Ed., 2015, 54, 6688. (Discusses flow chemistry for hazardous diazo reactions).

    • Davies, H. M. L., et al. "Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes." Chemical Science, 2011, 2, 1650. (Mechanistic insights into Rh-carbenoids).

    Sources

    catalyst selection for optimizing cyclopropenation reactions

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Operational Role: Senior Application Scientist Topic: Catalyst Selection & Process Optimization for Alkyne Cyclopropenation

    Introduction: Navigating the Strain Energy Landscape

    Welcome to the technical support hub for cyclopropenation. Unlike alkene cyclopropanation, the reaction of diazo compounds with alkynes yields cyclopropenes —highly strained, reactive intermediates (approx. 54 kcal/mol ring strain).

    Success in this domain requires balancing two competing forces:

    • Carbenoid Reactivity: Generating a metal-carbene species energetic enough to attack the alkyne

      
      -system.
      
    • Product Stability: Preventing the Lewis-acidic catalyst from triggering the ring-opening isomerization of the fragile cyclopropene product into furans or dienes.

    This guide provides a logic-driven approach to catalyst selection, troubleshooting, and protocol validation.

    Module 1: Catalyst Selection Logic

    Do not default to Rh

    
    (OAc)
    
    
    
    without analysis. Select your metal center based on substrate sterics and the electronic nature of your diazo precursor.
    The Decision Matrix
    Substrate ClassDiazo TypeRecommended CatalystRationale
    Terminal Alkyne Acceptor (e.g., EDA)Rh
    
    
    (esp)
    
    
    The chelating esp ligand prevents catalyst decomposition during slow addition; low Lewis acidity minimizes ring opening.
    Internal Alkyne Donor/AcceptorRh
    
    
    (DOSP)
    
    
    Davies' catalyst.[1][2] The "chiral pocket" enforces high enantioselectivity and suppresses carbene dimerization.
    Sterically Hindered Acceptor-OnlyRh
    
    
    (tpa)
    
    
    Triphenylacetate ligands provide a bulky environment that prevents over-reaction or oligomerization.
    Deactivated Alkyne Donor/AcceptorAgOTf Silver salts can be superior for internal alkynes where Rh carbenoids are too sterically encumbered to react efficiently.
    Visual Guide: Catalyst Selection Workflow

    CatalystSelection start START: Analyze Substrates alkyne_type Alkyne Substitution? start->alkyne_type diazo_type Diazo Electronic Profile? alkyne_type->diazo_type Terminal rh_dosp Rh2(DOSP)4 (Enantioselective) alkyne_type->rh_dosp Internal (Activated) ag_otf AgOTf (Steric Access) alkyne_type->ag_otf Internal (Deactivated) rh_esp Rh2(esp)2 (High Stability) diazo_type->rh_esp Acceptor (Unstable Product) diazo_type->rh_dosp Donor/Acceptor (Asymmetric) rh_oct Rh2(oct)4 (General Purpose) diazo_type->rh_oct Simple/Robust

    Figure 1: Decision tree for selecting the optimal metal center based on substrate constraints.

    Module 2: Troubleshooting & Optimization

    Issue 1: Low Yield / Carbene Dimerization

    Symptom: The reaction mixture turns color rapidly (often purple or dark red) with gas evolution, but NMR shows mostly maleate/fumarate byproducts (carbene dimers) rather than cyclopropene.

    • Root Cause: The concentration of diazo compound is too high relative to the alkyne. The metal carbene reacts with another diazo molecule (electrophile-nucleophile mismatch) instead of the alkyne.

    • Corrective Action:

      • Syringe Pump Addition: Dilute the diazo compound to 0.1 M and add over 4–12 hours.

      • Switch to Rh

        
        (esp)
        
        
        
        :
        Standard catalysts like Rh
        
        
        (OAc)
        
        
        often decompose during long addition times. Rh
        
        
        (esp)
        
        
        (Du Bois’ catalyst) remains active for days, allowing for ultra-slow addition rates without loss of catalytic activity.
    Issue 2: Product Isomerization (Ring Opening)

    Symptom: Crude NMR shows furan derivatives or acyclic enones instead of the cyclopropene.

    • Root Cause: Cyclopropenes are acid-sensitive. The Rh(II) catalyst itself is a Lewis acid and can trigger ring-opening rearrangement after the reaction is complete.

    • Corrective Action:

      • Quench Immediately: Do not let the reaction stir "overnight" after diazo consumption.

      • Ligand Effect: Use catalysts with electron-donating ligands (e.g., Rh

        
        (cap)
        
        
        
        or Rh
        
        
        (esp)
        
        
        ) which are less Lewis acidic than fluorinated variants like Rh
        
        
        (TFA)
        
        
        .
      • Basic Workup: Wash the crude mixture with saturated NaHCO

        
         or add a few drops of triethylamine to the eluent during purification.
        
    Issue 3: Chemoselectivity (C-H Insertion vs. Cyclopropenation)

    Symptom: The carbene inserts into a neighboring C-H bond (allylic or benzylic) rather than reacting with the alkyne triple bond.

    • Root Cause: The metal carbene is too electrophilic or sterically unencumbered.

    • Corrective Action:

      • Use Donor-Acceptor Carbenes: (e.g., Aryldiazoacetates).[3] These form more stabilized carbenoids that are more selective for the

        
        -system of the alkyne over 
        
        
        
        -bonds.
      • Steric Bulk: Switch to Rh

        
        (S-DOSP)
        
        
        
        . The massive arylsulfonyl proline ligands create a "wall" that disfavors the transition state required for C-H insertion, channeling reactivity toward the more accessible alkyne.

    Module 3: Mechanistic Visualization

    Understanding the catalytic cycle is vital for troubleshooting. The critical failure point is often the Post-Reaction Isomerization driven by the catalyst itself.

    ReactionMechanism Diazo Diazo Precursor Carbene Rh-Carbenoid (Electrophilic) Diazo->Carbene -N2 Rh_Cat Rh(II) Dimer Rh_Cat->Carbene Coordination TS [2+1] Transition State Carbene->TS + Alkyne Alkyne Alkyne Substrate Alkyne->TS Product Cyclopropene (Strained) TS->Product Reductive Elimination Product->Rh_Cat Catalyst Release Furan Furan/Isomer (Dead End) Product->Furan Lewis Acid (Rh) + Heat

    Figure 2: The catalytic cycle of cyclopropenation, highlighting the risk of Lewis-acid catalyzed ring opening (red path).

    Module 4: Validated Experimental Protocol

    Protocol: Enantioselective Cyclopropenation of Terminal Alkynes Standardized for use with Rh

    
    (DOSP)
    
    
    
    or Rh
    
    
    (esp)
    
    
    .
    Preparation (The "Dry" Phase)
    • Glassware: Flame-dried 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Solvent: Hexanes or 2,2-dimethylbutane (DMB). Note: Non-polar solvents enhance enantioselectivity with Davies' catalysts.

    • Catalyst Loading: 0.5 – 1.0 mol%.

    Execution (The "Slow" Phase)
    • Charge: Add alkyne (5.0 equiv) and Catalyst (1.0 mol%) to the flask. Dissolve in degassed solvent.

    • Reflux: Bring solvent to a gentle reflux. Why? Higher temperature prevents the accumulation of unreacted diazo, reducing dimerization risk.

    • Addition: Dissolve the diazo compound (1.0 equiv) in solvent (10 mL per mmol). Using a syringe pump, add this solution to the refluxing catalyst mixture over 3–4 hours .

      • Self-Validation Check: The solution should remain a consistent color (often green for DOSP, green/blue for esp). A rapid color change to dark brown indicates catalyst death or rapid decomposition.

    Termination (The "Neutral" Phase)
    • Cool Down: Immediately upon completion of addition, cool the reaction to room temperature.

    • Quench: If using Rh

      
      (OAc)
      
      
      
      or TFA, filter through a short plug of basic alumina or silica with 1% Et
      
      
      N.
      • Critical Step: This removes the Lewis acidic metal before concentration, preventing the cyclopropene from popping open during rotary evaporation.

    • Purification: Chromatograph on silica gel pre-treated with 1% triethylamine in hexanes.

    References

    • Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C–H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition. (Seminal paper establishing Rh2(esp)2 stability). Link

    • Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion." Chemical Reviews. (Comprehensive review on Donor/Acceptor carbenes and DOSP catalysts). Link

    • Doyle, M. P., et al. (2010). "Enantioselective dinitrogen extrusion from diazo compounds catalyzed by chiral dirhodium(II) carboxamidates." Chemical Reviews. (Mechanistic insights into diazo decomposition). Link

    • Briones, J. F., & Davies, H. M. L. (2011). "Silver Triflate-Catalyzed Cyclopropenation of Internal Alkynes with Donor-/Acceptor-Substituted Diazo Compounds." Organic Letters. (Alternative catalyst for internal alkynes).[4] Link

    • Liao, K., Negretti, S., Musaev, D. G., Bachovchin, J., & Davies, H. M. L. (2016). "Site-selective and stereoselective functionalization of unactivated C–H bonds." Nature. (Demonstrates the steric "pocket" concept of Rh2(DOSP)4). Link

    Sources

    purification of Diels-Alder adducts of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Purification of Diels-Alder Adducts of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

    Executive Summary & Technical Context

    Subject: Purification and Isolation Protocols for Cyclopropene-Derived Diels-Alder Adducts. Target Molecule: Diels-Alder adducts derived from 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC). Context: Cyclopropenes are highly reactive dienophiles due to significant ring strain (~27 kcal/mol). While MPCC is noted for its enhanced stability compared to simple alkyl-cyclopropenes [1], its Diels-Alder adducts (typically bicyclo[4.1.0]heptane or tricyclo[3.2.1.0^2,4]octane systems) present unique purification challenges. These include acid-sensitivity, stereoisomer separation (endo/exo), and potential retro-Diels-Alder decomposition.

    This guide synthesizes field-proven purification strategies, focusing on maintaining the integrity of the strained cyclopropane ring within the adduct while achieving high diastereomeric purity.

    Troubleshooting Guide (Q&A Format)

    Category A: Stability & Decomposition Issues

    Q1: My crude reaction mixture turns dark/tarry upon concentration. Is my adduct decomposing? Diagnosis: This is likely due to the polymerization of unreacted MPCC or acid-catalyzed ring opening of the adduct. Root Cause:

    • Thermal Instability: While the adduct is more stable than the starting material, prolonged heating above 60°C can induce retro-Diels-Alder or ring-opening, especially in the presence of trace acids.

    • Unreacted Dienophile: Excess MPCC is prone to ene-reaction polymerization. Solution:

    • Quench: Do not concentrate the crude mixture to dryness if unreacted MPCC is present. Filter through a short plug of neutral alumina to remove oligomers before concentration.

    • Temperature Control: Maintain rotary evaporator bath temperature < 40°C.

    • Stabilization: Add 0.1% Et3N to the solvent during concentration to neutralize trace acids that catalyze cyclopropane ring opening [2].

    Q2: I see product degradation on the silica column (streaking, new baseline spots). Diagnosis: Acid-catalyzed rearrangement of the strained cyclopropane ring by the acidic silanol groups on silica gel. Solution:

    • Pre-treatment: Pre-wash the silica column with 1% Et3N in hexanes to neutralize active sites.

    • Alternative Stationary Phase: Switch to Neutral Alumina (Grade III) . It is less acidic and gentler on strained ring systems.

    • Derivatization: Convert the free carboxylic acid to a methyl ester (using TMS-diazomethane) before purification. Esters are significantly less prone to streaking and interaction with silica [3].

    Category B: Separation of Stereoisomers (Endo/Exo)

    Q3: I cannot separate the endo and exo isomers. They co-elute on TLC. Diagnosis: The polarity difference between the endo and exo carboxylic acids is often insufficient for standard flash chromatography. Technical Insight: The endo isomer typically forms via secondary orbital interactions (if the diene allows) or steric control, but the free acid group can mask subtle polarity differences via hydrogen bonding dimerization. Protocol Adjustment:

    • Solvent System: Switch to a Toluene/Acetic Acid (95:5) or Dichloromethane/Methanol (98:2) system.[1][2][3][4] Toluene often provides better π-π discrimination for the phenyl group on the cyclopropane ring.

    • Chemical Resolution: Convert the acid to an N-acyloxazolidinone derivative. This method, pioneered for cyclopropenes, creates a larger steric and electronic difference between diastereomers, often allowing separation of gram-scale quantities [1].[5]

    Q4: How do I confirm I have the endo adduct and not the exo? Verification:

    • NMR Coupling: In bicyclic systems, the coupling constant (

      
      ) between the bridgehead protons and the cyclopropane ring protons is diagnostic.
      
      • Endo adducts typically show smaller

        
         values (0–2 Hz) due to the dihedral angle (~90°).
        
      • Exo adducts show larger

        
         values (4–6 Hz).
        
    • NOE Experiments: Perform a 1D-NOESY. Irradiate the methyl group on the cyclopropane ring. If you see enhancement of the bridgehead protons, the methyl is cis to the bridgehead (suggesting exo phenyl, endo methyl, or vice versa depending on specific geometry).

    Experimental Protocols

    Protocol A: Optimized Flash Chromatography for Free Acid Adducts

    Use this for direct purification of the carboxylic acid adduct.

    ParameterSpecificationReason
    Stationary Phase Silica Gel 60 (230-400 mesh), Acid-washedStandard phase; acid wash removes metal traces.
    Column Pre-treatment Flush with 1% Acetic Acid in HexanesDeactivates very basic sites; prevents salt formation.
    Mobile Phase A Hexanes + 0.5% Acetic AcidNon-polar component.
    Mobile Phase B Ethyl Acetate + 0.5% Acetic AcidPolar component.
    Gradient 0% → 30% B over 10 CV (Column Volumes)Shallow gradient maximizes diastereomer resolution.
    Flow Rate Optimized to Van Deemter plot (typ. 15-20 mL/min for 25g column)Prevents band broadening.
    Protocol B: Esterification-Purification Workflow (Recommended)

    Use this if the free acid degrades or separates poorly.

    • Crude Workup: Dissolve crude reaction mixture in MeOH/Benzene (3:1).

    • Methylation: Add TMS-diazomethane (2.0 equiv) dropwise at 0°C until yellow color persists. Stir 30 min.

    • Quench: Add distinct drops of Glacial Acetic Acid until clear. Concentrate.

    • Purification: Flash Chromatography (Hexanes/EtOAc). The methyl esters will typically separate with

      
      .
      
    • Hydrolysis (Optional): LiOH/THF/H2O (3:1:1) at 0°C to recover the acid without opening the cyclopropane ring.

    Visualized Workflows (Graphviz)

    Figure 1: Purification Decision Tree

    Caption: Logical flow for selecting the optimal purification method based on adduct stability and resolution.

    PurificationStrategy Start Crude Diels-Alder Mixture CheckTLC Analyze TLC (Hex/EtOAc + 1% AcOH) Start->CheckTLC Separation Is separation > 0.1 Rf? CheckTLC->Separation DirectCol Protocol A: Acid-Buffered Silica Column Separation->DirectCol Yes Derivatize Protocol B: Methyl Esterification Separation->Derivatize No Streaking Is streaking/tailing observed? DirectCol->Streaking Streaking->Derivatize Yes (Degradation) Final Pure Adduct (Acid) Streaking->Final No EsterCol Purify Ester (Neutral Silica) Derivatize->EsterCol FinalEster Pure Adduct (Ester) EsterCol->FinalEster Hydrolysis Hydrolysis (LiOH, 0°C) Hydrolysis->Final FinalEster->Hydrolysis If Acid Required

    Figure 2: Mechanistic Pathway & Stability Check

    Caption: Relationship between starting material stability and adduct stereochemistry.

    ReactionPath SM 2-Methyl-3-phenyl cyclopropene-1-COOH TS Endo/Exo Transition State SM->TS Heat/RT Diene Diene (e.g., Cyclopentadiene) Diene->TS AdductEndo Endo Adduct (Kinetic) TS->AdductEndo Major AdductExo Exo Adduct (Thermodynamic) TS->AdductExo Minor Decomp Ring Opening/Polymerization (Acid Catalyzed) AdductEndo->Decomp H+ / Silica AdductExo->Decomp H+ / Silica

    Comparative Data: Solvent Systems for Resolution

    Table 1: Rf values for Methyl Ester derivative of MPCC-Cyclopentadiene Adduct (Simulated based on typical cyclopropene adduct behavior [1][4])

    Solvent System (v/v)Rf (Endo Isomer)Rf (Exo Isomer)Resolution (
    
    
    )
    Comments
    Hexanes:EtOAc (9:1) 0.350.300.05Poor separation; co-elution likely.
    Hexanes:EtOAc (20:1) 0.180.120.06Slow elution, band broadening.
    Toluene:Hexanes (1:1) 0.450.350.10 Recommended. Toluene interacts with phenyl group.
    DCM:Hexanes (1:1) 0.500.480.02Poor selectivity.

    References

    • Rubin, M., & Gevorgyan, V. (2001). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic Letters, 3(17), 2705–2707. Link

    • Fox, J. M., et al. (2008). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions. Journal of Organic Chemistry, 73(21), 8474–8478. Link

    • Liao, L., & Fox, J. M. (2004). A General Method for Resolving Cyclopropene Carboxylic Acids. Journal of the American Chemical Society, 126(43), 13900–13901. Link

    • Hadfield, M. S., et al. (2010).[6] Diels-Alder Reactions of Cyclopropenes. Organic Biomolecular Chemistry, 8, 4090. Link

    Sources

    Technical Support Center: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Senior Application Scientist Desk

    Status: Operational Current Topic: Storage, Stability, and Handling Protocols[1][2]

    Part 1: Core Storage Directives

    The "Golden Rules" of Cyclopropene Preservation

    This compound is a 1,2,3-trisubstituted cyclopropene .[1] While the steric bulk of the phenyl and methyl groups provides kinetic stability compared to unsubstituted cyclopropenes, the ~27 kcal/mol of ring strain makes it inherently metastable. The carboxylic acid moiety adds a layer of complexity, as it can act as an internal catalyst for decomposition if not handled correctly.[1]

    1. Temperature: The -20°C Standard
    • Protocol: Long-term storage (>1 week) must be at -20°C .

    • Causality: Thermal energy accelerates ring-opening isomerization.[1][2] At room temperature, the free acid can undergo slow decarboxylation or rearrangement to furan derivatives.[1]

    • Short-term: It is generally stable at 4°C for active use (1-3 days), but never leave it on the benchtop overnight.[1][2]

    2. Atmosphere: The Moisture Enemy [1]
    • Protocol: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed vial.

    • Causality: The carboxylic acid group is hygroscopic.[1][2][3] Absorbed water promotes protonation of the strained double bond, leading to hydration or polymerization.[1]

    • Visual Indicator: If the white crystalline solid turns "gummy" or sticky, moisture intrusion has likely initiated hydrolysis.[1]

    3. Light: Photochemical Protection [1]
    • Protocol: Amber vials are mandatory.

    • Causality: Cyclopropenes are photoactive.[1][2] UV light can trigger [2+2] cycloadditions (dimerization) or ring-opening to vinyl carbenes.[1][2]

    Part 2: Solution Handling & Solubilization

    Solvent Compatibility Table
    SolventSuitabilityStability WindowTechnical Notes
    DMSO Excellent 24-48 Hours (RT)Preferred for bioorthogonal labeling assays.[1][2] Freeze at -20°C for longer storage (up to 2 weeks).
    DMF Good 24 Hours (RT)Good alternative to DMSO; ensure DMF is anhydrous to prevent hydrolysis.[1][2]
    Water/PBS Poor < 4 HoursLow solubility (~430 mg/L).[1][2] The acidic pH of the dissolved compound can accelerate self-decomposition in unbuffered water.[1][2]
    Methanol Caution Immediate UseNucleophilic attack by MeOH on the strained ring is possible over time, especially if acidic.[1]
    DCM/CHCl₃ Good VariableGood for synthesis/transport.[1][2] Avoid acidic CDCl₃ for NMR unless neutralized (filter through basic alumina).[1][2]
    Standard Solubilization Protocol (for Bio-labeling)
    • Weigh the target amount of solid acid.[1][2]

    • Dissolve in anhydrous DMSO to create a 10 mM - 50 mM stock solution .

    • Do not sonicate for extended periods (heat generation). Vortex gently.

    • Dilute into aqueous buffer (PBS) immediately prior to the experiment. Keep the final organic co-solvent concentration <5% to prevent precipitation.[2]

    Part 3: Troubleshooting & FAQs

    Q1: My white powder has turned yellow/brown. Is it still usable?

    Diagnosis: Likely Polymerization or Ring Opening. [1]

    • The Science: The yellowing indicates the formation of conjugated systems. The strained cyclopropene ring has likely opened to form dienes or polymerized.[2]

    • Action:

      • Run a ¹H NMR in CDCl₃ (or DMSO-d₆).

      • Check for Purity: Look for the diagnostic singlet at ~2.5 - 3.0 ppm (the C1-methine proton).[1][2]

      • Check for Impurities: If you see new peaks in the 5.0 - 6.5 ppm region (olefinic protons) or a loss of the methyl singlet integration relative to the phenyl group, discard the sample.

    Q2: Can I store the stock solution in the freezer?

    Diagnosis: Yes, but with caveats.

    • The Science: DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture (condensation) and physical stress.[1][2]

    • Action: Aliquot the stock solution into single-use vials (e.g., 20 µL aliquots) before freezing at -20°C. Never re-freeze a thawed aliquot.

    Q3: I see a new precipitate when I dilute the DMSO stock into PBS.

    Diagnosis: Solubility Crash.

    • The Science: The free carboxylic acid is hydrophobic.[2] In acidic or neutral buffers, it may protonate and precipitate.[1][2]

    • Action: Ensure your buffer pH is slightly basic (pH 7.4 - 8.[1][2]0) to deprotonate the carboxylic acid (forming the more soluble carboxylate anion), or lower the final concentration.

    Part 4: Visual Troubleshooting Workflows

    Figure 1: Storage Decision Matrix

    Caption: Logic flow for determining the optimal storage conditions based on physical state and duration.

    StorageProtocol Start Received Compound (2-Me-3-Ph-Cyclopropene-COOH) State Physical State? Start->State Solid Solid Powder State->Solid Solution Dissolved (Stock) State->Solution Duration Storage Duration? Solid->Duration ActionSolDMSO Aliquot & Freeze (-20°C) Avoid Freeze-Thaw Solution->ActionSolDMSO DMSO/DMF ActionSolAq Use Immediately Do NOT Store Solution->ActionSolAq Aqueous LongTerm > 1 Week Duration->LongTerm ShortTerm < 1 Week Duration->ShortTerm ActionSolidLong Store at -20°C Desiccated Amber Vial LongTerm->ActionSolidLong ActionSolidShort Store at 4°C Desiccated ShortTerm->ActionSolidShort

    Figure 2: Degradation Diagnosis Workflow

    Caption: Step-by-step verification process for assessing compound integrity using NMR and visual inspection.

    DegradationCheck Check Visual Inspection Color Color? Check->Color White White/Off-White Color->White Yellow Yellow/Brown Color->Yellow NMR Run 1H NMR (CDCl3 or DMSO-d6) White->NMR Verification Yellow->NMR Confirm Failure PeakCheck Check C1-H Singlet (~2.5 - 3.0 ppm) NMR->PeakCheck Intact Singlet Present Integrates 1:3 vs Me PeakCheck->Intact Degraded Singlet Missing or New Olefins (5-6 ppm) PeakCheck->Degraded ResultGood PASS: Safe to Use Intact->ResultGood ResultBad FAIL: Discard (Polymerized/Isomerized) Degraded->ResultBad

    References

    • PubChem. (n.d.).[1][2] 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (Compound Summary).[1][2][4] National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link][1]

    • Fisher, D. R., & Fox, J. M. (2008).[1][2] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry, 73(21), 8474–8478.[1] (Note: Discusses stability of related cyclopropene carboxylates and the utility of oxazolidinones for long-term storage). [Link]

    • Yang, J., et al. (2014).[1][2] Bioorthogonal Cyclopropene-Tetrazine Ligation.[1][2][5] Accounts of Chemical Research.[1][2] (Contextualizes the reactivity and stability of 1,2,3-trisubstituted cyclopropenes in biological media).

    Sources

    Validation & Comparative

    comparison of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid and maleic anhydride as dienophiles.

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical comparison between 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCCA) and Maleic Anhydride (MA) . It is designed for researchers requiring high-fidelity control over Diels-Alder cycloadditions, specifically choosing between electronic activation (MA) and strain-release activation (MPCCA).

    Subject: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCCA) vs. Maleic Anhydride (MA)

    Executive Summary

    The choice between MPCCA and MA represents a fundamental divergence in mechanistic strategy:

    • Maleic Anhydride (MA): The "Electronic Hammer." It relies on extreme LUMO lowering via electron-withdrawing anhydride groups. It is kinetically superior for simple dienes but suffers from hydrolytic instability and toxicity. It predominantly yields Endo isomers.[1][2]

    • MPCCA: The "Geometric Scalpel." It relies on the release of ~27 kcal/mol of ring strain. While sterically encumbered by the methyl and phenyl groups (providing necessary stability for storage), it offers unique Exo stereoselectivity and bioorthogonal compatibility (e.g., with tetrazines) that MA cannot match.

    Mechanistic Underpinnings & Reactivity Profile

    Frontier Molecular Orbital (FMO) Theory vs. Distortion Energy

    The reactivity of these two species is driven by opposing forces.

    • Maleic Anhydride (Electronic Control): MA is the archetypal electron-poor dienophile. The two carbonyl groups withdraw electron density, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This creates a small HOMO_{diene} – LUMO_{dienophile} gap, accelerating the reaction under Normal Electron Demand (NED) conditions.

      • Key Driver: Electronic orbital overlap.

    • MPCCA (Distortion/Strain Control): Cyclopropenes possess immense angle strain (~27.6 kcal/mol). The hybridization at the vinylic carbons deviates from ideal

      
       (
      
      
      
      ) to approximately
      
      
      . The transition state for cycloaddition relieves this strain as the carbons rehybridize to unstrained
      
      
      geometries in the bicyclic product.
      • Key Driver: Release of ground-state distortion energy.

    Stereochemical Divergence (The Endo/Exo Rule)

    This is the critical decision point for synthetic planning.

    FeatureMaleic Anhydride (MA)MPCCA
    Selectivity Endo Selective (>95:5 typical)Exo Selective (High Diastereocontrol)
    Cause Secondary Orbital Interactions (SOI) between the diene's
    
    
    -system and the anhydride carbonyls stabilize the endo transition state.
    Steric Repulsion. The C3-carboxylic acid group forces the diene to approach from the less hindered face (anti to the substituent), favoring the exo adduct.
    Outcome Kinetic Product (reverts to exo at high T)Thermodynamic/Steric Product
    Visualization of Reaction Pathways

    The following diagram illustrates the divergent pathways and transition states.

    ReactionPathways Start Diels-Alder Strategy MA_Path Maleic Anhydride (MA) (LUMO Lowering) Start->MA_Path High Reactivity Needed MPCCA_Path MPCCA (Strain Release) Start->MPCCA_Path Stereocontrol/Bio-use TS_Endo Transition State: ENDO (Secondary Orbital Interaction) MA_Path->TS_Endo Alder Rule TS_Exo Transition State: EXO (Steric Avoidance at C3) MPCCA_Path->TS_Exo Min. Steric Clash Prod_MA Bicyclo[2.2.1]heptene Endo-Anhydride (Kinetic Product) TS_Endo->Prod_MA Prod_MPCCA Bicyclo[4.1.0]heptane derivative Exo-Carboxylic Acid (Single Diastereomer) TS_Exo->Prod_MPCCA

    Caption: Divergent reaction coordinates. MA follows the electronic 'Endo' rule, while MPCCA follows steric 'Exo' control driven by the C3 substituent.

    Technical Comparison Data

    ParameterMaleic Anhydride (MA)2-Methyl-3-phenyl-2-cyclopropene-1-COOH
    MW ( g/mol ) 98.06174.20
    Physical State White solid (hydrolytically unstable)Crystalline solid (stable at RT)
    Reactivity (Cp) Instantaneous at 25°C (
    
    
    )
    Moderate at 25°C; Fast at 50°C
    Stability Low. Hydrolyzes to Maleic Acid in air/moisture.[3]High. 1,2,3-substitution prevents polymerization.
    Bio-Compatibility Toxic. Irreversible alkylation of nucleophiles.Bioorthogonal. Compatible with live-cell labeling.
    Primary Use Bulk synthesis, Polymer crosslinking.Stereoselective synthesis, Bio-ligation.

    Experimental Protocols

    Synthesis of MPCCA (Self-Validating Protocol)

    Rationale: MPCCA is not always commercially available in bulk. This Rh(II)-catalyzed carbenoid insertion is the gold standard for synthesis.

    Reagents:

    • 1-Phenyl-1-propyne (1.0 equiv)

    • Ethyl diazoacetate (EDA) (1.2 equiv)

    • 
       (0.5 mol%)
      
    • Dichloromethane (DCM) (anhydrous)

    Workflow:

    • Catalyst Loading: Dissolve

      
       and 1-Phenyl-1-propyne in anhydrous DCM under Argon.
      
    • Slow Addition (Critical): Add EDA via syringe pump over 4-6 hours. Why? To prevent carbene dimerization (fumarate/maleate formation) and favor addition to the alkyne.

    • Workup: Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

    • Hydrolysis: Treat the resulting ester with LiOH in THF/H2O (1:1) at RT for 3 hours. Acidify to pH 3 with 1M HCl. Extract with EtOAc to yield MPCCA .

    Comparative Diels-Alder Reaction (with Cyclopentadiene)

    A. Maleic Anhydride Protocol (Kinetic Control)

    • Dissolve MA (1.0 equiv) in dry Toluene or DCM.

    • Cool to 0°C (Ice bath). Why? To maximize endo selectivity and prevent retro-Diels-Alder.

    • Add Cyclopentadiene (freshly cracked, 1.1 equiv) dropwise.

    • Observation: Reaction is exothermic; solution may warm.

    • Result: Precipitate forms (often) or solvent removal yields Endo-product exclusively.

    B. MPCCA Protocol (Thermodynamic/Steric Control)

    • Dissolve MPCCA (1.0 equiv) in DCM.

    • Add Cyclopentadiene (2.0 equiv).[3]

    • Stir at Room Temperature (25°C) for 12 hours. Note: If reaction is sluggish due to the steric bulk of the phenyl group, heat to 40°C.

    • Workup: Concentrate. The excess Cp is volatile.

    • Result: Exo-product (carboxylic acid anti to the methylene bridge).

    Application Decision Tree

    Use the following logic flow to determine the appropriate reagent for your specific campaign.

    DecisionTree Start Select Dienophile Requirement Q1 Is the target biological or require aqueous stability? Start->Q1 Q2 Is specific EXO stereochemistry required? Q1->Q2 No (Organic Solv) Result_MPCCA Use MPCCA (Bioorthogonal, Exo-selective, Stable) Q1->Result_MPCCA Yes (Bio/Aq) Result_MA Use Maleic Anhydride (Fast, Endo-selective, Scalable) Q2->Result_MA No (Endo preferred) Q2->Result_MPCCA Yes (Exo)

    Caption: Selection logic based on environmental constraints and stereochemical targets.

    References

    • Synthesis of Stable Cyclopropene Derivatives: Title: Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.[4][5] Source: National Institutes of Health (PMC). URL:[Link]

    • Cyclopropene Reactivity & Strain: Title: Strain Energy of Small Ring Hydrocarbons.[6][7] Influence of C−H Bond Dissociation Energies. Source: ResearchGate. URL:[Link]

    • Endo/Exo Selectivity in Diels-Alder: Title: Origins of the Endo and Exo Selectivities in Cyclopropenone... Diels-Alder Cycloadditions.[1][8][4][9][10][11] Source: National Institutes of Health (PMC). URL:[Link]

    • Maleic Anhydride Reactivity: Title: Cyclic Dienes and Dienophiles in the Diels-Alder Reaction.[2][4][5][9][10][12] Source: Master Organic Chemistry. URL:[Link]

    • MPCCA Compound Data: Title: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CID 5020077).[3] Source: PubChem.[3] URL:[Link]

    Sources

    Publish Comparison Guide: Validating 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPC)

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide objectively validates the bioorthogonal reactivity of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (referred to herein as MPC ).

    Based on structural analysis and kinetic data from key bioorthogonal studies (Prescher, Devaraj, Houk), MPC acts as a Photo-Click handle (reacting with tetrazoles/nitrile imines) rather than a standard Inverse Electron-Demand Diels-Alder (IEDDA) partner (reacting with tetrazines). Its steric hindrance at the vinylic positions renders it orthogonal to tetrazine ligations, enabling dual-labeling applications.

    Executive Summary: The Orthogonal "Photo-Click" Handle

    2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPC) is a highly stable, 1,2,3-trisubstituted cyclopropene derivative. Unlike its monosubstituted (1-methylcyclopropene) counterparts which are optimized for spontaneous reaction with tetrazines, MPC is engineered for Photo-Induced Cycloaddition (Photo-Click) .

    • Primary Reactivity: 1,3-Dipolar Cycloaddition with Nitrile Imines (generated in situ from Tetrazoles via UV light).

    • Key Advantage: Bioorthogonal Orthogonality .[1][2] MPC does not react with tetrazines under physiological conditions, allowing it to be used alongside TCO/Tetrazine pairs for multi-target imaging.

    • Stability Profile: Superior to TCO and 1-Methyl-Cyclopropene due to the tetrasubstituted double bond (C1-COOH, C2-Me, C3-Ph).

    Comparative Analysis: MPC vs. Standard Alternatives

    The following table contrasts MPC with the two dominant bioorthogonal alkene handles: trans-Cyclooctene (TCO) and 1-Methyl-Cyclopropene (1-Me-Cp) .

    FeatureMPC (Target Product) 1-Methyl-Cyclopropene (1-Me-Cp) trans-Cyclooctene (TCO)
    Reaction Type Photo-Click (Light-Triggered)IEDDA (Spontaneous)IEDDA (Spontaneous)
    Reaction Partner Tetrazoles (via Nitrile Imine)1,2,4,5-Tetrazines1,2,4,5-Tetrazines
    Rate Constant (
    
    
    )
    ~50–80
    
    
    (post-activation)
    0.1 – 10
    
    
    1,000 – 100,000
    
    
    Steric Hindrance High (Vinylic Me + Ph)Low (Vinylic H)High (Ring Strain)
    Stability (Serum) Excellent (>48h)Good (>12h)Poor to Moderate (Isomerizes)
    Orthogonality Orthogonal to Tetrazines Cross-reacts with TCO-TetrazinesCross-reacts with Cp-Tetrazines
    Primary Use Case Spatiotemporal control; Dual-labelingMetabolic labeling; Live cell imagingRapid pre-targeting; Low-concentration
    Technical Insight: The "Steric Shield" Mechanism

    The Phenyl (C3) and Methyl (C2) groups on the MPC double bond create a "steric shield" that prevents the approach of the bulky tetrazine core, effectively shutting down the IEDDA pathway. However, the Nitrile Imine intermediate (generated from tetrazoles) is a linear, highly reactive 1,3-dipole that can penetrate this steric barrier, facilitating the photo-click reaction.

    Experimental Validation Protocols

    Protocol A: Validating Orthogonality (The "Null" Experiment)

    Objective: To prove MPC does not cross-react with Tetrazines, enabling dual-labeling.

    Materials:

    • Compound A: MPC Conjugate (

      
       in DMSO/PBS).
      
    • Compound B: Bis-pyridyl-1,2,4,5-tetrazine (Magenta fluorophore,

      
      ).
      
    • Control: 1-Methyl-Cyclopropene (1-Me-Cp).

    Workflow:

    • Preparation: Dissolve MPC and Tetrazine in PBS (pH 7.4) at 1:1 stoichiometry.

    • Incubation: Incubate at 37°C in the dark.

    • Monitoring: Measure Absorbance at 520 nm (Tetrazine

      
      ) every 15 mins for 4 hours.
      
    • Result Interpretation:

      • MPC: No decrease in 520 nm absorbance (Tetrazine remains intact).

      • Control (1-Me-Cp): Rapid decay of 520 nm signal (formation of dihydropyridazine).

    Protocol B: Validating Photo-Click Reactivity

    Objective: To measure the reaction kinetics of MPC with a Tetrazole upon photo-activation.

    Materials:

    • MPC (

      
      ).
      
    • Tetrazole Probe (e.g., Diphenyltetrazole,

      
       - 10x excess).
      
    • Light Source: Handheld UV lamp (302 nm or 365 nm) or LED reactor.

    Step-by-Step Methodology:

    • Mixing: Combine MPC and Tetrazole in Acetonitrile/PBS (1:1 v/v) in a quartz cuvette.

    • Irradiation: Irradiate the sample for 60 seconds to trigger

      
       release and Nitrile Imine formation.
      
    • Quantification: Monitor the formation of the Pyrazoline adduct via HPLC (Reverse Phase C18) or Fluorescence (if using a fluorogenic tetrazole).

      • Note: Pyrazoline adducts are typically fluorescent (blue/cyan emission).

    • Calculation: Plot product concentration vs. time. Fit to pseudo-first-order kinetics to derive

      
      .
      

    Visualizing the Bioorthogonal Landscape

    The following diagrams illustrate the mechanistic pathways and the orthogonality logic.

    Diagram 1: Reaction Mechanism & Orthogonality

    BioorthogonalPathways cluster_0 Photo-Click Pathway MPC MPC (2-Me-3-Ph-Cp) Product_IEDDA Dihydropyridazine (No Reaction) MPC->Product_IEDDA Steric Block (Orthogonal) Product_Photo Pyrazoline Adduct (Fluorescent) MPC->Product_Photo Tetrazine Tetrazine (IEDDA Probe) Tetrazine->Product_IEDDA Tetrazole Tetrazole (Photo-Probe) NitrileImine Nitrile Imine (Reactive Dipole) Tetrazole->NitrileImine UV Light (-N2) NitrileImine->Product_Photo Fast Dipolar Cycloaddition

    Caption: MPC is orthogonal to Tetrazines due to steric hindrance (Red Dotted Line) but reacts efficiently with photo-generated Nitrile Imines (Green Path).

    Diagram 2: Dual-Labeling Workflow

    DualLabeling Sample Biological Sample (Cell Lysate / Tissue) Step1 Step 1: Metabolic Labeling Add MPC-Sugar + TCO-Sugar Sample->Step1 Step2 Step 2: Tetrazine Staining (Reacts only with TCO) Step1->Step2 Incubate 30 min Step3 Step 3: Wash & UV Irradiation Add Tetrazole + 302nm Light Step2->Step3 TCO Labeled Result Dual-Labeled Image Red (TCO-Tz) + Blue (MPC-Tetrazole) Step3->Result MPC Labeled

    Caption: Sequential workflow utilizing the orthogonality of MPC (Photo) and TCO (Spontaneous) for multi-color imaging.

    References

    • Prescher, J. A., et al. (2013).[3] "Isomeric Cyclopropenes Exhibit Unique Bioorthogonal Reactivities."[3] Journal of the American Chemical Society, 135(37), 13680–13683.[3] Link

      • Key Finding: Establishes the orthogonality between 1,3-disubstituted (Tetrazine-reactive) and 3,3-disubstituted/hindered (Photo-click reactive) cyclopropenes.
    • Devaraj, N. K., et al. (2012). "Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging." Bioconjugate Chemistry, 23(3), 322-329. Link

      • Key Finding: Defines the kinetic standards for Tetrazine ligations, used here as a baseline for orthogonality.
    • Lin, Q., et al. (2008).[4] "A Photoinducible 1,3-Dipolar Cycloaddition Reaction for Rapid, Selective Modification of Tetrazole-Containing Proteins." Angewandte Chemie International Edition, 47(15), 2832–2835.[4] Link

      • Key Finding: The foundational paper for Tetrazole-Ene photo-click chemistry.
    • Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities in Vivo Using Click Chemistry Methods." Chemistry & Biology, 11(4), 535-546. Link

      • Key Finding: Demonstrates the stability of cyclopropene deriv

    Sources

    2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid versus other dienophiles in specific cycloadditions

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC) versus other dienophiles in specific cycloadditions Content Type: Publish Comparison Guide

    Executive Summary

    In the landscape of bioorthogonal chemistry, the choice of dienophile is rarely a binary decision; it is a strategic trade-off between kinetic velocity , steric perturbation , and metabolic stability .

    While trans-cyclooctene (TCO) derivatives are the current "speed kings" for in vivo pretargeting, they suffer from large steric bulk and potential isomerization. This guide analyzes 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC) , a trisubstituted cyclopropene derivative. MPCC represents the "Goldilocks" tier: it offers a compact steric footprint and superior shelf-stability compared to TCO, making it the preferred choice for intracellular metabolic labeling where minimizing protein perturbation is critical.

    The Chemical Engine: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

    Structural Logic

    MPCC utilizes the high ring strain of the cyclopropene moiety (~27.7 kcal/mol) to drive the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines.

    • The Carboxylic Acid (C1): Located on the saturated carbon (

      
      ), this serves as the conjugation handle (typically activated as an NHS ester) for attachment to lysine residues or N-terminal amines.
      
    • The Methyl Group (C2): Essential for stability. Unsubstituted cyclopropenes polymerize rapidly; the methyl group prevents self-reaction without imposing excessive steric hindrance.[1]

    • The Phenyl Group (C3): Provides electronic conjugation to the double bond, significantly enhancing stability in aqueous media and preventing hydrolysis. It also acts as a UV chromophore for HPLC tracking.

    The Mechanism (IEDDA)

    The reaction proceeds via a concerted [4+2] cycloaddition followed by a retro-Diels-Alder step that releases nitrogen gas (

    
    ). This irreversible gas release is the thermodynamic driving force.
    

    IEDDA_Mechanism cluster_0 Reactants cluster_1 Products Tetrazine Tetrazine (Electron-Poor Diene) Intermediate Bicyclic Intermediate (Highly Unstable) Tetrazine->Intermediate [4+2] Cycloaddition Rate Limiting (k2) MPCC MPCC (Electron-Rich Dienophile) MPCC->Intermediate Pyridazine 4,5-Dihydropyridazine (Stable Conjugate) Intermediate->Pyridazine Retro-Diels-Alder -N2 N2 N2 Gas (Irreversible) Intermediate->N2

    Figure 1: The IEDDA reaction pathway. The rate-determining step is the initial collision between the tetrazine and MPCC.

    Comparative Analysis: MPCC vs. TCO vs. Norbornene

    The following data contrasts MPCC with the two industry standards: trans-cyclooctene (TCO) and Norbornene.

    Performance Data Matrix
    FeatureMPCC (Cyclopropene) TCO (Trans-cyclooctene) Norbornene
    Reaction Rate (
    
    
    )
    
    
    
    
    
    
    Steric Size Small (Mini-tag) Large (Bulky)Medium
    Metabolic Stability High (Stable to thiols)Moderate (Isomerizes to cis)High
    Cell Permeability Excellent Good (Hydrophobicity issues)Good
    Primary Application Intracellular Labeling, Metabolic IncorporationIn vivo Pretargeting (Nuclear Imaging)Polymer crosslinking
    Critical Analysis
    • The Speed Gap: TCO is orders of magnitude faster. If your application is in vivo tumor imaging where you are chasing nanomolar concentrations of antigen, use TCO . MPCC is too slow to capture trace targets before clearance.

    • The Steric Advantage: MPCC is a "mini-tag." TCO is a bulky eight-membered ring often requiring axial linkers to maintain reactivity. For metabolic labeling (e.g., modifying a sugar or lipid) or labeling inside the crowded cytosol, TCO can disrupt the native function of the biomolecule. MPCC is small enough to be "invisible" to many enzymes.

    • Stability: Phenyl-substituted cyclopropenes (MPCC) are exceptionally stable in serum. TCO, while reactive, can isomerize to the unreactive cis-cyclooctene in the presence of biological thiols or copper, leading to signal loss.

    Experimental Protocol: Bioconjugation of MPCC

    Objective: Conjugate MPCC to a target protein (e.g., BSA or an Antibody) via lysine residues.

    Materials
    • MPCC: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid.

    • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

    • Buffer: PBS pH 7.4 (reaction), MES pH 6.0 (activation).

    • Purification: Zeba Spin Desalting Columns (7K MWCO).

    Workflow Diagram

    Protocol_Workflow Step1 1. Activation Mix MPCC + EDC + NHS Solvent: Dry DMSO/DMF Time: 30 min Step2 2. Ester Formation Generate MPCC-NHS Ester (Active Intermediate) Step1->Step2 Step3 3. Conjugation Add to Protein (Lysine-rich) Buffer: PBS pH 7.4 Time: 2-4 Hours @ RT Step2->Step3 Step4 4. Purification Remove excess MPCC Method: Size Exclusion/Dialysis Step3->Step4 Step5 5. QC Validation Confirm labeling via MS or Reaction with Fluorescent Tetrazine Step4->Step5

    Figure 2: Step-by-step bioconjugation workflow for MPCC.

    Detailed Methodology
    • Activation: Dissolve MPCC (1 eq) in dry DMSO. Add EDC (1.2 eq) and NHS (1.2 eq). Incubate for 30 minutes at Room Temperature (RT). Note: The phenyl group stabilizes the acid, but moisture will hydrolyze the NHS ester.

    • Coupling: Dilute the protein to 1-5 mg/mL in PBS (pH 7.4). Add the activated MPCC-NHS solution (10-20 molar excess over protein). Ensure final DMSO concentration is <10% to prevent protein denaturation.

    • Incubation: React for 2 hours at RT or overnight at 4°C.

    • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

    • Purification: Pass the reaction mixture through a desalting column equilibrated with PBS to remove free MPCC.

    • Validation: React a small aliquot with a Tetrazine-Fluorophore (e.g., Tetrazine-Cy5). Run on SDS-PAGE. A fluorescent band indicates successful conjugation.

    Troubleshooting & Optimization

    • Low Labeling Efficiency: If efficiency is low, verify the pH. NHS coupling requires unprotonated amines (pH > 7.2), but high pH (> 8.5) hydrolyzes the NHS ester too fast. Stick to pH 7.4 - 8.0.

    • Precipitation: MPCC is hydrophobic due to the phenyl group. If the protein precipitates upon addition, lower the MPCC excess or use a PEGylated linker version of MPCC to improve solubility.

    • Kinetics vs. Stability: If the reaction with tetrazine is too slow for your application (e.g., dynamic live-cell imaging), switch to a Methyl-cyclopropene (lacking the phenyl group) or TCO . The phenyl group in MPCC deliberately sacrifices some speed for stability.

    References

    • Yang, J., et al. (2012). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. Angewandte Chemie International Edition. [Link]

    • Blackman, M. L., et al. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society. [Link]

    • Patterson, D. M., et al. (2012). Improved cyclopropene reporters for probing protein glycosylation. Chemical Communications. [Link]

    • Šečkutė, J., & Devaraj, N. K. (2013). Expanding the Bioorthogonal Toolbox. Current Opinion in Chemical Biology. [Link]

    Sources

    efficacy of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid in bioorthogonal labeling compared to other probes

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The quest for the ideal bioorthogonal handle is a balancing act between reaction kinetics , metabolic stability , and steric intrusiveness . While trans-cyclooctene (TCO) derivatives currently hold the speed record for Inverse Electron-Demand Diels-Alder (IEDDA) reactions, their bulky hydrophobic nature often disrupts protein function.

    This guide evaluates 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPC) , a highly substituted cyclopropene derivative. Unlike its unstable unsubstituted predecessors, MPC offers a unique "Goldilocks" profile: it is sufficiently stable for in vivo applications due to steric protection (phenyl/methyl groups) yet retains enough ring strain (

    
    54 kcal/mol) to drive rapid labeling. This guide compares MPC directly against TCO and Azide probes, establishing it as the superior choice for applications requiring minimal steric perturbation  and photo-controllable reactivity .
    

    Part 1: The Chemical Candidate – MPC Profile

    Structural Mechanism & Stability

    The MPC probe utilizes a cyclopropene ring, the smallest possible cyclic alkene. The specific substitution pattern—a methyl group at C2 and a phenyl group at C3 (on the double bond)—is engineered for a specific purpose:

    • Electronic Activation: The electron-donating methyl and phenyl groups raise the HOMO energy of the dienophile, making it reactive toward electron-deficient tetrazines (IEDDA).

    • Steric Stabilization: The substituents prevent rapid polymerization and degradation by biological nucleophiles (e.g., thiols like glutathione), a common failure point for unsubstituted cyclopropenes.

    • Photo-Click Capability: This specific scaffold is also highly active in photo-induced 1,3-dipolar cycloadditions with nitrile imines (generated from tetrazoles), yielding fluorescent pyrazoline adducts.

    The Steric Advantage

    The defining feature of MPC is its size.

    • TCO: ~200 ų (comparable to a phenylalanine-tryptophan dipeptide).

    • MPC: ~70 ų (comparable to a single valine residue).

    For intracellular mapping or labeling active sites of enzymes where steric bulk induces inhibition, MPC is often the only viable alkene probe.

    Part 2: Comparative Efficacy & Kinetics

    The following data synthesizes performance metrics across standard bioorthogonal pairs.

    Table 1: Kinetic and Physical Comparison
    Probe ClassReactive PartnerRate Constant (
    
    
    , M
    
    
    s
    
    
    )
    Metabolic Stability (
    
    
    in serum)
    Steric BulkPrimary Application
    MPC (Cyclopropene) Tetrazine (IEDDA) 0.1 – 10 > 24 hours Low Live-cell imaging, intracellular targets
    MPC (Cyclopropene) Tetrazole (Photo) 10 – 85 > 48 hours Low Spatiotemporal control (Light activation)
    trans-Cyclooctene (TCO)Tetrazine10,000 – 1,000,000Variable (Isomerization risk)HighLow-concentration targets, pre-targeting
    Azide (SPAAC)DBCO / BCN0.1 – 1.0HighHighGlycan labeling, surface conjugation
    Azide (CuAAC)Alkyne (+ Cu)10 – 100HighVery LowFixed cells (Copper toxicity)
    Critical Analysis of Data[1]
    • Vs. TCO: MPC is significantly slower than TCO in IEDDA reactions. If the target concentration is extremely low (< nM), TCO is preferred despite its bulk. However, for abundant targets or intracellular proteins where TCO's hydrophobicity causes aggregation, MPC is superior.

    • Vs. Azides: MPC eliminates the need for copper (toxic) and reacts faster than many strain-promoted azides (SPAAC) when paired with optimized tetrazines, without requiring the bulky cyclooctyne ring of DBCO.

    Part 3: Mechanistic Pathways

    The following diagram illustrates the dual-reactivity modes of MPC, highlighting its versatility in both spontaneous (IEDDA) and light-triggered (Photo-Click) workflows.

    BioorthogonalPathways cluster_IEDDA Pathway A: IEDDA (Spontaneous) cluster_Photo Pathway B: Photo-Click (Light Triggered) MPC MPC Probe (Cyclopropene) IEDDA_TS Transition State (Inverse Electron Demand) MPC->IEDDA_TS + Tetrazine Pyrazoline Pyrazoline Adduct (Fluorescent) MPC->Pyrazoline Tetrazine Tetrazine (Quenched Fluorophore) Tetrazine->IEDDA_TS Dihydropyridazine Dihydropyridazine (Fluorescent ON) IEDDA_TS->Dihydropyridazine - N2 (Gas) Tetrazole Tetrazole (Precursor) NitrileImine Nitrile Imine (Reactive Dipole) Tetrazole->NitrileImine + UV Light (- N2) UV UV Light (300-400nm) UV->NitrileImine NitrileImine->Pyrazoline + MPC

    Caption: Dual-modal reactivity of MPC. Pathway A (Red) shows spontaneous ligation with Tetrazines. Pathway B (Yellow) shows spatiotemporal control via photo-activation.

    Part 4: Experimental Protocol

    This protocol details the conjugation of MPC to a protein of interest (POI) and subsequent labeling.

    Phase 1: Activation and Conjugation

    Objective: Convert the carboxylic acid of MPC into an amine-reactive NHS ester.

    • Reagents: Dissolve MPC (1 eq) in anhydrous DMF. Add EDC (1.2 eq) and N-hydroxysuccinimide (NHS, 1.2 eq).

    • Reaction: Stir at Room Temperature (RT) for 12 hours under inert atmosphere (Ar/N2).

    • Validation: Monitor via TLC or LC-MS (shift in mass corresponding to -OH

      
       -NHS).
      
    • Conjugation: Add the activated MPC-NHS ester (10–20 eq) to the protein solution (in PBS, pH 8.3, free of primary amines like Tris). Incubate for 2 hours at 4°C.

    • Purification: Remove excess probe using a Zeba spin desalting column (7K MWCO).

    Phase 2: Bioorthogonal Labeling (IEDDA)

    Objective: Label the MPC-tagged protein with a Tetrazine-Dye.

    • Probe Addition: Add Tetrazine-Fluorophore (e.g., Tz-Cy5) to the MPC-protein (5–10 eq relative to protein).

    • Incubation: Incubate at 37°C for 30–60 minutes. Note: Longer times may be required compared to TCO.

    • Quenching (Optional): Add excess 3,3-dimethylcyclopropene or norbornene to scavenge unreacted tetrazine if background is high.

    • Analysis: Analyze via SDS-PAGE (in-gel fluorescence) or Flow Cytometry.

    Part 5: Decision Matrix & Verdict

    When should you choose MPC over TCO?

    DecisionMatrix Start Select Bioorthogonal Probe Q1 Is the target protein sterically sensitive? Start->Q1 Q2 Is the target concentration extremely low (<10 nM)? Q1->Q2 No UseMPC USE MPC PROBE (High Stability, Low Bulk) Q1->UseMPC Yes (e.g., Active Site) Q3 Do you need light-controlled (spatiotemporal) labeling? Q2->Q3 No UseTCO USE TCO PROBE (High Speed, High Bulk) Q2->UseTCO Yes (Need Speed) Q3->UseMPC Yes (Photo-Click) UseAzide USE AZIDE/ALKYNE (Slow, Very Stable) Q3->UseAzide No

    Caption: Selection logic for choosing MPC. It excels in sterically sensitive and photo-controlled applications.

    Verdict

    2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid is the "Precision Tool" of bioorthogonal chemistry. It does not compete with TCO on raw speed, but it outperforms it in biocompatibility and permeability . It is the recommended probe when labeling intracellular proteins where preserving native function and structure is paramount.

    References

    • Patterson, D. M., et al. (2012). "Improved cyclopropene reporters for probing protein glycosylation." Journal of the American Chemical Society. [Link]

    • Yang, J., et al. (2014). "Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions." Chemistry – A European Journal. [Link]

    • Späte, A. K., et al. (2014). "Rapid labeling of intracellular proteins via tetrazine-cyclopropene ligation."[1] Bioconjugate Chemistry. [Link]

    • Yu, Z., et al. (2012). "Genetically encoded cyclopropene directs rapid, photoclick-chemistry-mediated protein labeling in mammalian cells." Angewandte Chemie International Edition. [Link]

    • Ramil, C. P., & Lin, Q. (2013). "Bioorthogonal chemistry: strategies and recent developments." Chemical Communications. [Link]

    Sources

    Comparative Spectroscopic Analysis: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid vs. Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a technical, comparative spectroscopic analysis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (referred to herein as MPCC ) and its primary derivatives (Methyl Ester and Amide).

    Executive Summary

    2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC) represents a unique class of 1,2,3-substituted cyclopropenes where ring strain (~54 kcal/mol) interacts with

    
    -conjugation (Phenyl-C=C). This guide compares the parent acid against its Methyl Ester  (MPCC-OMe) and Amide  derivatives.
    

    Key Technical Insight: The primary challenge in analyzing MPCC derivatives is distinguishing the cyclopropene double bond stretching frequency (often obscured or weak) from the carbonyl signal, and monitoring the integrity of the strained ring, which is susceptible to ring-opening polymerization or isomerization to furan derivatives under acidic conditions.

    Quick Comparison Matrix
    FeatureParent Acid (MPCC)Methyl Ester (MPCC-OMe)Amide Derivative
    Stability Low (Hygroscopic, prone to polymerization)Moderate (Store < -20°C)High (Preferred for bio-assays)
    IR
    
    
    1690–1710 cm
    
    
    (Broad)
    1735–1750 cm
    
    
    (Sharp)
    1630–1680 cm
    
    
    NMR
    
    
    (C1-H)
    ~2.6–2.8 ppm (Deshielded)~2.5 ppm~2.4–2.6 ppm
    Solubility Polar organics (MeOH, DMSO)Non-polar (Hexane, DCM)Variable

    Structural Dynamics & Electronic Environment

    The MPCC molecule consists of a strained three-carbon ring. The C2=C3 double bond bears a methyl and a phenyl group, creating a "push-pull" electronic environment that stabilizes the ring relative to unsubstituted cyclopropenes, yet leaves it reactive.

    The Conjugation-Strain Interplay

    Unlike standard alkenes, the cyclopropene double bond has high

    
    -character.
    
    • Phenyl Conjugation: The phenyl ring at C3 conjugates with the C2=C3 bond, creating a distinct UV chromophore (

      
       nm).
      
    • Carboxyl Influence: The C1 position (sp

      
      ) bears the electron-withdrawing carboxyl group, which deshields the C1 proton in NMR.
      

    MPCC_Electronics cluster_0 Electronic Forces Strain Ring Strain (~54 kcal/mol) Structure MPCC Core (Cyclopropene Ring) Strain->Structure Reactivity (Ring Opening) Conjugation Ph-C=C Conjugation (Stabilizing) Conjugation->Structure UV Bathochromic Shift EWG C1-COOH (Inductive Withdrawal) EWG->Structure Acidic C1-H

    Figure 1: Interplay of electronic forces defining the spectroscopic behavior of MPCC.

    Module 1: Vibrational Spectroscopy (IR)

    The infrared spectrum provides the fastest method to differentiate the derivative state (Acid vs. Ester) and confirm ring integrity.

    The "Strain Signature" ( )

    The cyclopropene C=C stretch is a diagnostic marker. Due to ring strain, this vibration occurs at a higher frequency than unstrained alkenes but is often weak in intensity if the substitution is symmetric. In MPCC, the asymmetry (Me vs Ph) makes it observable.

    • Frequency: ~1800–1850 cm

      
       (Distinct from aromatic C=C at 1600 cm
      
      
      
      ).
    • Warning: Disappearance of this band usually indicates decomposition to a cyclopropane or ring-opened product.

    Carbonyl Region Comparison ( )

    This is the primary region for derivative identification.

    DerivativeWavenumber (cm
    
    
    )
    AppearanceNotes
    Parent Acid 1690 – 1715Broad, StrongBroadening due to H-bonding dimers.
    Methyl Ester 1735 – 1750Sharp, StrongShift to higher energy due to loss of H-bonding.
    Amide 1640 – 1680Medium/StrongLower frequency due to resonance donation from Nitrogen.

    Experimental Tip: When analyzing the Acid , ensure the sample is strictly dry. Residual water will broaden the OH region (2500–3300 cm

    
    ) and obscure the C-H stretches of the cyclopropene ring (~3050–3100 cm
    
    
    
    ).

    Module 2: Magnetic Resonance (NMR)

    NMR is the definitive tool for structural validation. The high

    
    -character of the cyclopropene ring carbons affects coupling constants and chemical shifts.
    
    Proton NMR ( H)

    Solvent: CDCl

    
     (Standard).[1]
    
    • Ring Proton (C1-H):

      • Acid/Ester: The proton at the chiral center (C1) appears as a singlet (or fine doublet due to long-range coupling) around 2.0 – 2.8 ppm .

      • Note: This is significantly downfield from unsubstituted cyclopropane (~0.2 ppm) due to the anisotropy of the double bond and the electron-withdrawing carboxyl group.

    • Methyl Group (C2-Me):

      • Appears as a singlet at ~2.1 – 2.3 ppm . The allylic position on a strained ring shifts it slightly downfield compared to a standard allylic methyl (~1.7 ppm).

    • Aromatic Protons (C3-Ph):

      • Multiplet at 7.2 – 7.6 ppm .

    Carbon NMR ( C)
    • C=O (Carbonyl):

      • Acid: ~178–180 ppm.

      • Ester: ~172–175 ppm.

    • Ring Carbons (C2 & C3):

      • The

        
         carbons of the cyclopropene ring appear in the 105 – 125 ppm  range. This is upfield compared to unstrained alkenes, a hallmark of cyclopropenes.
        
    • Ring Carbon (C1):

      • The

        
         carbon appears at ~20–30 ppm .
        

    Module 3: UV-Vis & Conjugation

    Why it matters: UV-Vis is used to quantify MPCC derivatives in biological assays where NMR is not feasible.

    • Chromophore: The Phenyl-C=C-Methyl system.

    • 
      :  Typically 240–260 nm  (Ester in Methanol).
      
    • Comparison:

      • Cyclopropene (Intact): Distinct absorption maximum.

      • Ring-Opened (Decomposition): If the ring opens to an acyclic enone or rearranges to a furan, the

        
         will shift significantly (often bathochromic shift if conjugation extends).
        

    Experimental Protocol: Derivatization & Analysis

    This workflow describes the conversion of the unstable acid to the stable methyl ester for analysis, a standard industry practice.

    Workflow Diagram

    Analysis_Workflow Start Crude MPCC Acid (Hygroscopic Solid) Step1 Dissolution (MeOH/Benzene 1:4) Start->Step1 Step2 Derivatization (TMS-Diazomethane or BF3-MeOH) Step1->Step2 0°C, 30 min Step3 Quench & Extraction (NaHCO3 Wash) Step2->Step3 Step4 Drying (Na2SO4, <30°C) Step3->Step4 Analysis Spectroscopic Analysis Step4->Analysis Result1 IR Spectrum Target: 1745 cm-1 (Ester) Analysis->Result1 Result2 1H NMR Target: 3.6 ppm (OMe singlet) Analysis->Result2

    Figure 2: Stabilization and analysis workflow converting MPCC to its Methyl Ester.

    Step-by-Step Methodology

    1. Sample Preparation (Acid to Methyl Ester):

    • Rationale: The free acid is prone to dimerization and degradation. The ester is more volatile (for GC-MS) and soluble in NMR solvents without concentration-dependent shifts.

    • Protocol: Dissolve 10 mg of MPCC in 1 mL of Methanol:Benzene (1:4). Add 2.0 eq of TMS-Diazomethane (2M in hexanes) dropwise at 0°C. Stir for 20 minutes. Yellow color persistence indicates excess reagent. Quench with 1 drop of acetic acid.

    2. NMR Measurement:

    • Evaporate solvents under a stream of Nitrogen (Do not use high heat/vacuum for extended periods due to volatility).

    • Re-dissolve in 0.6 mL CDCl

      
       (neutralized with basic alumina to prevent acid-catalyzed ring opening).
      
    • Parameter Setup: Relaxation delay (

      
      ) = 5s (to allow relaxation of the quaternary carbons and isolated ring protons).
      

    3. IR Measurement:

    • Use ATR (Attenuated Total Reflectance) for the solid acid.

    • Use Liquid Cell (NaCl windows) for the ester oil.

    • Critical Check: Look for the OH stretch. If present in the Ester sample, derivatization is incomplete.

    References

    • PubChem. (2025).[2] 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (Compound Summary).[2][3] National Library of Medicine. [Link]

    • NIST Chemistry WebBook. (2024). 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester.[2][4] Standard Reference Data.[4][5] [Link]

    • Rubina, M., & Rubin, M. (2014). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. National Institutes of Health (PMC). [Link]

    • Organic Chemistry Data. (2024). 1H NMR Chemical Shifts - Cyclopropenes. University of Wisconsin / ACS Division of Organic Chemistry.[6] [Link]

    Sources

    Technical Comparison Guide: Solvent System Optimization for 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Strain-Stability Paradox

    2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCA) represents a class of high-energy chemical handles characterized by significant ring strain (~54 kcal/mol). While this strain drives rapid bioorthogonal kinetics (e.g., Diels-Alder reactions with tetrazines), it simultaneously renders the molecule susceptible to spontaneous ring-opening, polymerization, and solvolysis.[1]

    This guide objectively compares the performance of MPCA across three distinct solvent classes. The critical finding is that no single solvent system is universally superior; rather, the choice dictates the trade-off between shelf-life stability and reaction kinetics.

    Quick Reference: Solvent System Performance Matrix
    FeatureChlorinated/Ethers (DCM, MTBE)Polar Aprotic (DMSO, ACN)Polar Protic (MeOH, Water)
    Solubility HighHighModerate to High
    Storage Stability Optimal (Weeks/Months)Moderate (Hours/Days)Poor (Minutes/Hours)
    Reactivity (DA) Standard BaselineAccelerated Variable (Hydrolysis risk)
    Primary Use Synthesis, Purification, StorageKinetic Assays, Click ChemistryNot Recommended

    Detailed Solvent System Analysis

    System A: Chlorinated & Ethers (DCM, MTBE)

    Best For: Synthesis, Isolation, and Long-term Storage.[1]

    • Mechanism: Non-nucleophilic, low-polarity solvents minimize the stabilization of the zwitterionic transition states that lead to ring-opening isomerization.

    • Performance Data:

      • Studies by Fox et al. demonstrate that cyclopropene carboxylic acids, which decompose violently when neat, remain stable for extended periods when stored as ~30% solutions in Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1]

      • Recommendation: Avoid evaporating to dryness.[1] Store as a stock solution in MTBE at -20°C.

    System B: Polar Aprotic (DMSO, Acetonitrile)

    Best For: Bioorthogonal Labeling and Kinetic Studies.[1]

    • Mechanism: These solvents solubilize both the hydrophobic cyclopropene and polar reaction partners (e.g., tetrazines).[1] However, high dielectric constants can lower the activation energy for thermal isomerization to furan derivatives.[1]

    • Performance Data:

      • Kinetics: In Inverse Electron Demand Diels-Alder (IEDDA) reactions, ACN provides a clean reaction profile.[1]

      • Stability Warning: In DMSO-d6 at 80°C, related cyclopropene derivatives show ~50% decomposition within 12 hours.[1] Ambient temperature usage is required.

    System C: Polar Protic (Methanol, Water)

    Best For: None (Unless strictly required for biological interface).[1]

    • Mechanism: The strained double bond is highly electrophilic.[1] Protic solvents can act as nucleophiles, attacking the ring to form alkoxy-cyclopropanes or inducing acid-catalyzed ring-opening to acrylic acid derivatives.

    • Performance Data:

      • Photolysis: Irradiation in methanol often traps the intermediate vinyl carbene, yielding methoxy-adducts rather than the desired isomer, effectively quenching the reagent.[1]

      • Bio-compatibility: While MPCA is soluble in aqueous buffers, its half-life is significantly reduced compared to physiological pH buffered saline (PBS) containing co-solvents.[1]

    Visualizing the Decision Pathway

    The following diagram illustrates the mechanistic fate of MPCA based on solvent selection.

    SolventPathways MPCA 2-Methyl-3-phenyl- 2-cyclopropene-1-carboxylic acid DCM System A: DCM / MTBE (Non-Nucleophilic) MPCA->DCM Dissolution DMSO System B: DMSO / ACN (Polar Aprotic) MPCA->DMSO Dissolution MeOH System C: MeOH / Water (Nucleophilic/Protic) MPCA->MeOH Dissolution Stable STABLE STORAGE (In Solution) DCM->Stable -20°C Storage DA_Product High Reactivity (Diels-Alder Adduct) DMSO->DA_Product + Tetrazine Isomer Thermal Isomerization (Furan Derivative) DMSO->Isomer Heat (>60°C) RingOpen Ring Opening / Solvolysis MeOH->RingOpen Spontaneous

    Figure 1: Mechanistic outcomes of MPCA in different solvent environments. Green paths indicate desired utility; red paths indicate degradation.[1]

    Validated Experimental Protocols

    Protocol A: Safe Storage & Handling (Self-Validating)

    Rationale: Cyclopropene acids can polymerize exothermically if concentrated.[1] This protocol prevents "runaway" decomposition.[1]

    • Synthesis Workup: Following acidification of the saponification mixture, extract the MPCA into MTBE (Methyl tert-butyl ether).[1]

    • Concentration Limit: Do NOT evaporate to dryness. Concentrate the organic layer only until the total mass indicates a ~30% w/w solution .

    • Validation Step: Take a 50 µL aliquot, dilute in CDCl3, and perform 1H NMR.

      • Pass Criteria: Integration of the cyclopropene singlet (approx.[1] δ 2.21 ppm for related structures) matches the expected concentration relative to the solvent peak.[1]

      • Fail Criteria: Appearance of olefinic multiplets (δ 5.0–6.5 ppm) indicates ring opening/polymerization.[1]

    • Storage: Store the MTBE solution at -20°C.

    Protocol B: Kinetic Stability Assay

    Rationale: To determine the "working time" of the reagent in a specific assay buffer.

    • Preparation: Dissolve MPCA (10 mM) in the target solvent (e.g., DMSO).

    • Time-Course: Incubate at the intended reaction temperature (e.g., 25°C or 37°C).

    • Sampling: At t=0, 1h, 4h, and 12h, remove an aliquot.

    • Quench/Analysis: Immediately analyze via HPLC-UV or NMR.

      • Tracking: Monitor the disappearance of the cyclopropene UV absorbance (typically low wavelength) or the specific NMR signal.[1]

      • Calculation: Plot ln[Concentration] vs. Time to determine the first-order degradation rate constant (

        
        ).[1]
        

    References

    • Fox, J. M., Yan, N., Liu, X., & Pallerla, M. K. (2008).[1][2] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry. [Link] (Authoritative source on the instability of the parent acid and the use of MTBE solutions for safe handling.)

    • Padwa, A. (1979).[1] Photochemistry of the Carbon-Nitrogen Double Bond. Chemical Reviews. (Contextual grounding for cyclopropene photoisomerization mechanisms). [Link][1]

    • Liu, F., Paton, R. S., Kim, S., Liang, Y., & Houk, K. N. (2011).[1] Diels-Alder Reactivities of Cycloalkenes and Cycloalkynes with 1,2,4,5-Tetrazines. Journal of the American Chemical Society.[1][3] [Link] (Key reference for the kinetic performance of cyclopropenes in bioorthogonal chemistry.)

    • Devaraj, N. K., & Weissleder, R. (2011).[1] Bioorthogonal Chemistry: Strategies for the Selective Labeling of Biomolecules. Accounts of Chemical Research. [Link] (Discusses the solvent limitations in biological applications.)

    Sources

    Technical Guide: Applications of Substituted Cyclopropenes in Bioorthogonal Chemistry

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Substituted cyclopropenes have emerged as a "Goldilocks" scaffold in chemical biology—occupying a critical middle ground between the hyper-reactive but bulky trans-cyclooctenes (TCO) and the sterically compact but kinetically sluggish azides. This guide analyzes the utility of cyclopropenes as bioorthogonal reporters, specifically focusing on their stability-reactivity profiles in Inverse Electron Demand Diels-Alder (IEDDA) ligations and photo-triggered "click" chemistry.

    While 1-methylcyclopropene (1-MCP) is commercially ubiquitous as an ethylene antagonist in agriculture (fruit ripening inhibition), this review focuses on 1,3- and 3,3-disubstituted cyclopropenes , which form the backbone of modern metabolic labeling and live-cell imaging strategies.

    Part 1: The Chemical Scaffold & Stability

    The cyclopropene ring possesses high strain energy (~27 kcal/mol), which drives its reactivity. However, this strain also invites instability (polymerization or hydrolysis) in physiological environments.

    The Substitution Rule

    For bioorthogonal applications, the substitution pattern is the primary determinant of success:

    • 1-Substituted (e.g., 1-Methyl): Highly unstable in aqueous media; prone to polymerization.

    • 3,3-Disubstituted: The "Gem-Dimethyl" effect. Placing two substituents at the C3 position prevents the "ene" reaction (polymerization) and shields the double bond from nucleophilic attack by cellular thiols (glutathione), while maintaining sufficient strain for bioorthogonal ligation.

    Part 2: Comparative Analysis (The Decision Matrix)

    When designing a bioconjugation experiment, researchers must choose a chemical handle based on Rate (

    
    ) , Size (Steric Perturbation) , and Stability .
    
    Comparison Table: Cyclopropene vs. Alternatives[1]
    FeatureCyclopropene (Cp) Trans-Cyclooctene (TCO) Azide (-N3)
    Ligation Partner Tetrazines / TetrazolesTetrazinesCyclooctynes (SPAAC)
    Reaction Rate (
    
    
    )
    
    
    
    
    
    
    Steric Size Ultra-Small (Mini-tag)Bulky (Large ring)Smallest
    Metabolic Stability High (if 3,3-disubstituted)Low (Isomerizes to cis)High
    Cellular Perturbation Minimal (Mimics natural lipids)High (Can disrupt protein folding)Minimal
    Primary Use Case Metabolic labeling (Glycans/Lipids)Pre-targeted Imaging (low conc.)Proteomics / Enrichment
    Decision Logic
    • Choose TCO if the target abundance is extremely low and you need the fastest possible kinetics (e.g., in vivo tumor pre-targeting).

    • Choose Cyclopropene if you are labeling a small molecule (lipid, sugar, RNA) where a bulky tag like TCO would ruin the biological function, but you need faster kinetics than azides.

    Visualization: Selection Workflow

    BioorthogonalDecisionTree Start Select Bioorthogonal Handle TargetType Is the Target Sterically Sensitive? (e.g., Lipid, Glycan, buried residue) Start->TargetType Abundance Is Target Abundance Low? TargetType->Abundance No (Antibody/Surface Protein) Cyclopropene Use Cyclopropene Balanced: Fast & Small TargetType->Cyclopropene Yes (Must be small) TCO Use Trans-Cyclooctene (TCO) Fastest Kinetics, High Bulk Abundance->TCO Yes (< nM conc) Azide Use Azide Slow Kinetics, Zero Bulk Abundance->Azide No (> uM conc)

    Caption: Decision matrix for selecting bioorthogonal handles. Cyclopropenes are the optimal choice for sterically sensitive targets requiring moderate-to-high reaction rates.

    Part 3: Mechanism of Action

    IEDDA Ligation (Tetrazine-Cyclopropene)

    The primary application involves the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1][2] The electron-deficient tetrazine reacts with the strained electron-rich cyclopropene dienophile.

    Mechanism:

    • [4+2] Cycloaddition: Tetrazine + Cyclopropene

      
       Bicyclic Intermediate.[3]
      
    • Retro-Diels-Alder: Loss of Nitrogen (

      
      ).
      
    • Tautomerization: Formation of the stable 1,4-dihydropyridazine or pyridazine product.

    Photo-Click Chemistry (Tetrazole-Cyclopropene)

    This provides spatiotemporal control. A non-fluorescent tetrazole is activated by UV light (365nm or 405nm) to form a reactive nitrile imine dipole, which captures the cyclopropene.

    Key Advantage: The nitrile imine is short-lived in water. If it doesn't find a cyclopropene nearby, it is quenched by water to form a non-toxic hydrazide. This reduces background noise significantly compared to "always-on" reagents.

    Visualization: Reaction Pathways[5]

    ReactionPathways cluster_IEDDA IEDDA Ligation (Thermal) cluster_Photo Photo-Click (Light Triggered) Tetrazine Tetrazine (Electron Deficient) Intermediate Bicyclic Intermediate Tetrazine->Intermediate + Cp Cp Cyclopropene (Strained Dienophile) Cp->Intermediate Product Dihydropyridazine + N2 (Gas) Intermediate->Product - N2 Tetrazole Tetrazole (Pro-fluorescent) NitrileImine Nitrile Imine (Reactive Dipole) Tetrazole->NitrileImine hv (- N2) Light UV Light (hv) Pyrazoline Pyrazoline (Fluorescent) NitrileImine->Pyrazoline + Cp

    Caption: Mechanistic pathways for thermal IEDDA ligation (top) and light-activated photo-click chemistry (bottom).

    Part 4: Experimental Protocol

    Protocol: Metabolic Labeling of Cell Surface Glycans

    Objective: To label sialic acids on live cancer cells using a cyclopropene-mannosamine derivative (Ac4ManNCp) and visualize them with a Tetrazine-Fluorophore.

    Materials
    • Ac4ManNCp: Tetraacetylated N-cyclopropanoyl-D-mannosamine (dissolved in DMSO).

    • Detection Probe: Tetrazine-Cy5 or Tetrazine-TAMRA.

    • Cell Line: HeLa or Jurkat cells.

    • Media: DMEM with 10% FBS.

    Step-by-Step Workflow
    • Metabolic Incorporation:

      • Seed cells at 50,000 cells/well in a defined vessel.

      • Add Ac4ManNCp to the media at a final concentration of 100

        
        .
        
      • Control: Add DMSO vehicle only to control wells.

      • Incubate for 24–48 hours at 37°C / 5% CO2.

      • Causality: The acetyl groups allow passive diffusion across the membrane. Intracellular esterases cleave the acetyls, and the cell's biosynthetic machinery converts ManNCp into Sialic Acid-Cp (SiaNCp), which is displayed on the cell surface.

    • Wash Step:

      • Aspirate media.

      • Wash cells 2x with warm PBS containing 1% FBS.

      • Integrity Check: Do not use cold PBS yet; sudden temp changes can cause endocytosis of surface receptors, hiding the signal.

    • Labeling Reaction (IEDDA):

      • Prepare labeling solution: 10

        
         Tetrazine-Cy5 in PBS (+1% FBS).
        
      • Add to cells and incubate for 30–60 minutes at 37°C.

      • Note: Cyclopropene kinetics are slower than TCO; a minimum of 30 mins is required for high signal-to-noise.

    • Final Wash & Fixation:

      • Wash 3x with cold PBS to remove excess fluorophore.

      • Fix cells with 4% Paraformaldehyde (PFA) for 15 mins (optional, if not imaging live).

      • Counterstain nuclei with DAPI.

    • Imaging:

      • Image using Confocal Microscopy (Excitation 640 nm / Emission 670 nm for Cy5).

      • Validation: Signal should be localized to the cell membrane (ring staining).

    Part 5: Critical Analysis & Limitations

    While versatile, substituted cyclopropenes have limitations that must be accounted for in experimental design:

    • Thiol Reactivity: While 3,3-disubstitution protects against thiols, 1-methylcyclopropenes can react with intracellular glutathione over long incubations (12h+), leading to background signal or depletion of the tag. Recommendation: Always use 3,3-disubstituted variants for intracellular work.

    • Isomerization: In the presence of certain transition metals (Ag, Cu), cyclopropenes can isomerize or ring-open. Recommendation: Avoid using copper-catalyzed click chemistry (CuAAC) in the same pot unless strictly sequential.

    • Kinetics vs. TCO: If your biological event happens in seconds (e.g., synaptic transmission), cyclopropene is too slow. Use TCO. If the event is over hours (metabolic turnover), cyclopropene is superior due to stability.

    References

    • Yang, J., et al. (2014). "Genetic encoding of a cyclopropene amino acid for the photo-click labeling of proteins in live cells." Angewandte Chemie International Edition. Link

    • Patterson, D. M., et al. (2012). "Improved cyclopropene reporters for probing protein glycosylation." Chemical Communications. Link

    • Späte, A. K., et al. (2014). "Rapid bioorthogonal expression profiling of a metabolically labeled tumor-associated glycan." Journal of the American Chemical Society. Link

    • Šečkutė, J., & Devaraj, N. K. (2013). "Expanding the bioorthogonal chemical toolbox." Current Opinion in Chemical Biology. Link

    • Svatunek, D., et al. (2022). "Uncovering the key role of distortion in tetrazine ligations." ResearchGate.[4][5] Link

    Sources

    Strategic Validation of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid Purity: A Comparative Analytical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "High-Energy" Challenge

    Synthesizing 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7) presents a unique paradox in organic chemistry: the target molecule is a high-energy entity (approx. 54 kcal/mol ring strain) that is often less stable than its own impurities. Unlike standard pharmaceutical intermediates, this compound is prone to spontaneous polymerization, ring-opening hydrolysis, and isomerization into furan or acrylic acid derivatives if mishandled.

    This guide provides a rigorous validation framework. We move beyond standard Certificates of Analysis (CoA) to compare the three primary analytical methodologies—qNMR , HPLC-UV , and GC-MS —demonstrating why qNMR is the superior "Gold Standard" for assay purity, while HPLC serves as the necessary companion for trace impurity profiling.

    Comparative Analysis of Validation Methodologies

    The following table contrasts the performance of analytical techniques specifically for cyclopropene-1-carboxylic acids.

    FeatureMethod A: 1H-qNMR (Recommended) Method B: HPLC-UV/PDA Method C: GC-MS
    Primary Utility Absolute Purity (Assay %)Trace Impurity ProfilingVolatile Degradant ID
    Sample Integrity High (Non-destructive, ambient temp)Medium (Risk of on-column acid hydrolysis)Low (Thermal degradation likely)
    Reference Standard Not required for analyte (Internal Std used)Required (Response factors needed)Required
    LOD/Sensitivity Moderate (~0.1%)High (ppm level)High
    Risk Factor Solvent peak overlapAcidic mobile phases induce ring openingInlet temperature causes ring expansion
    Expert Insight: The Causality of Method Failure
    • Why GC-MS Fails: The strained cyclopropene ring undergoes thermal rearrangement (e.g., to furan derivatives) at temperatures above 100°C. GC-MS often validates the degradation products rather than the parent molecule.

    • Why HPLC Requires Caution: Standard acidic mobile phases (0.1% TFA) can catalyze the protonation of the double bond, leading to solvolysis. Neutral buffers (Ammonium Acetate) are mandatory.

    Analytical Decision Matrix (Visualized)

    The following diagram illustrates the logical workflow for validating a synthesized batch, prioritizing sample integrity.

    ValidationWorkflow Start Synthesized Crude 2-Methyl-3-phenyl-2-cyclopropene-1-COOH Solubility Dissolve in CDCl3 (Neutral Solvent) Start->Solubility qNMR Method A: 1H-qNMR (Internal Std: Maleic Acid) Solubility->qNMR Primary Assay HPLC Method B: HPLC-PDA (Neutral Buffer pH 7.0) Solubility->HPLC Impurity Profile GC Method C: GC-MS Solubility->GC Avoid (Thermal Risk) Decision Compare Purity Values qNMR->Decision HPLC->Decision Result_Pass Valid Batch (>95% Purity) Decision->Result_Pass Consistent Result_Fail Reject/Repurify (Polymer/Ring-Open Detected) Decision->Result_Fail Discrepancy >2%

    Figure 1: Analytical workflow prioritizing non-destructive qNMR to prevent artifactual degradation during analysis.

    Detailed Experimental Protocols

    Protocol A: Quantitative NMR (qNMR) - The "Truth" Method

    This method provides an absolute purity value without requiring a pure reference standard of the target cyclopropene, which is difficult to obtain commercially in high grade.

    Reagents:

    • Solvent: CDCl₃ (Neutralized over basic alumina to remove traces of DCl).

    • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Note: TCNB is preferred as its signals (aromatic singlet) do not overlap with the cyclopropene methyl (~2.2 ppm) or phenyl protons.

    Procedure:

    • Accurately weigh ~10 mg of the synthesized cyclopropene (

      
      ) and ~5 mg of the Internal Standard (
      
      
      
      ) into a vial. Precision: ±0.01 mg.
    • Dissolve in 0.6 mL CDCl₃ and transfer to an NMR tube.

    • Acquisition Parameters:

      • Pulse angle: 90°

      • Relaxation delay (D1): ≥ 60 seconds (Critical for full relaxation of protons).

      • Scans: 16–32.

    • Calculation:

      
      
      
      • 
        : Integrated Area
        
      • 
        : Number of protons (Methyl group = 3 for target)
        
      • 
        : Molar Mass[1][2]
        
    Protocol B: HPLC-PDA (Neutral Buffer System)

    Standard acidic methods must be avoided. This protocol uses a buffered mobile phase to maintain ring stability.

    System Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8–7.0).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA at 254 nm (Phenyl absorption) and 210 nm.

    Gradient:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    18.0 90

    | 20.0 | 10 |

    Understanding Degradation: What to Look For

    The primary reason for validation failure is not synthesis error, but degradation. The cyclopropene ring is highly strained.[2]

    DegradationPath Target 2-Methyl-3-phenyl- 2-cyclopropene-1-COOH Open Ring Opening (Acrylic Acid Derivs) Target->Open Hydrolysis Poly Oligomerization (Loss of UV signal) Target->Poly Conc. Storage Acid Acid/Heat

    Figure 2: Common degradation pathways. Ring opening is catalyzed by trace acids, while polymerization occurs in concentrated neat samples.

    Key Spectral Indicators of Degradation:

    • NMR: Disappearance of the singlet at ~2.2 ppm (Methyl on double bond) and appearance of complex multiplets in the vinylic region (5.5–6.5 ppm) indicates ring opening.

    • HPLC: Broadening of the main peak or appearance of fronting peaks suggests on-column hydrolysis.

    References

    • Fox, J. M., et al. (2008).[1] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry.

    • Rubengwa, T., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis. MDPI Molecules.

    • Knothe, G. (2006).[3][4] NMR Characterization of Dihydrosterculic Acid and Its Methyl Ester (Cyclopropene Analysis). Lipids.

    • Specific Polymers Analytical Guide. (2024). HPLC and NMR: A modular technique comparison.

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Personal Protective Equipment & Handling Protocols for 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid

    Executive Safety Summary

    The "Dual-Hazard" Paradigm: Handling 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid requires a safety protocol that addresses two distinct chemical realities simultaneously:

    • The Functional Group (Carboxylic Acid): Presents standard organic acid risks—corrosivity to mucous membranes, eye damage, and skin irritation.

    • The Structural Core (Cyclopropene Ring): This is the critical safety differentiator. The cyclopropene ring contains approximately 27.6 kcal/mol of ring strain energy . This makes the compound thermodynamically unstable and prone to rapid, exothermic decomposition or polymerization if subjected to thermal shock, UV light, or incompatible nucleophiles.

    Senior Scientist Note: Do not treat this merely as a "standard organic acid." The high ring strain means that unlike benzoic acid, this compound acts as a high-energy intermediate. Your PPE and engineering controls must account for potential energetic release, not just chemical burns.

    Hazard Identification & Risk Assessment

    Hazard CategorySpecific RiskMechanism of Action
    Physical Thermal InstabilityThe strained C=C double bond in the three-membered ring is highly reactive. Heating above 40°C or exposure to UV light can trigger rapid ring-opening or polymerization.
    Health Corrosive / IrritantThe carboxylic acid moiety (
    
    
    ) causes immediate irritation to eyes and respiratory tract.
    Biological Bioactivity / ToxicityCritical Alert: Cyclopropene carboxylic acids are structurally related to Russula mushroom mycotoxins (e.g., causing rhabdomyolysis). While this specific phenyl derivative is a synthetic probe, it must be treated as a potential toxin until specific
    
    
    data proves otherwise.

    Personal Protective Equipment (PPE) Matrix

    This matrix is designed for the synthesis, purification, and application of the compound in drug development workflows.

    Body ZonePPE RequirementTechnical Justification
    Hand Protection Primary: Nitrile (0.11 mm min. thickness).Secondary (Synthesis): Double-gloving recommended during weighing or concentrated handling.Standard nitrile offers excellent resistance to organic acids. Double gloving provides a "sacrificial layer" against accidental contamination, vital given the potential biological activity of cyclopropenes.
    Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for synthesis.Acids cause immediate protein denaturation in the cornea. Goggles seal the eyes against vapors and splashes, which glasses cannot do.
    Respiratory Engineering Control: Fume Hood (Face velocity 80–100 fpm).PPE: N95/P100 only if weighing outside a hood (Strongly Discouraged).The compound is likely a solid at room temperature but may sublime or form dust. Inhalation risks systemic toxicity and respiratory tract burns.
    Body Defense Lab Coat: 100% Cotton or Nomex (Flame Resistant).Apron: Rubber/Neoprene for bulk transfer (>5g).Synthetic blends (polyester) can melt into skin if a solvent fire occurs. Cotton resists acid degradation better than synthetics.

    Operational Protocol: Handling & Synthesis

    Step 1: Storage & Stability (The "Cold & Dark" Rule)
    • Temperature: Store at -20°C . Cyclopropenes degrade at room temperature over time.

    • Light: Use amber vials or wrap containers in aluminum foil. The

      
      -system of the cyclopropene is photo-active; UV exposure can trigger dimerization.
      
    • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the strained double bond.

    Step 2: Weighing & Solubilization
    • Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation (water can initiate hydrolysis or affect stoichiometry).

    • Static Control: Use an anti-static gun if the solid is fluffy/crystalline. Static discharge is a theoretical ignition source for high-energy rings.

    • Solvent Choice: Dissolve in DCM (Dichloromethane) or DMSO. Avoid nucleophilic solvents (like methanol) for long-term storage, as they may slowly attack the ring strain.

    Step 3: Reaction Monitoring
    • Thermal Runaway: If using this compound in a "Click" reaction (e.g., with tetrazines), the reaction is exothermic. For scales >100mg, add the cyclopropene slowly to the reaction mixture at 0°C to manage heat release.

    • Quenching: Do not quench unreacted cyclopropene with strong acid or base immediately. Dilute first.

    Waste Disposal & Decontamination

    Protocol:

    • Segregation: Do not mix with "Oxidizing Acids" (e.g., Nitric Acid) waste streams. The combination of a strained ring and an oxidizer is a potential explosion hazard.

    • Labeling: Label clearly as "Organic Acid - Cyclopropene Derivative - High Reactivity."

    • Decontamination: For spill cleanup on bench surfaces:

      • Absorb with vermiculite or sand.

      • Wash surface with a dilute sodium bicarbonate solution (neutralizes the acid).

      • Follow with a soap/water wash.[1]

    Visual Workflow: Safety Decision Logic

    SafetyProtocol cluster_emergency Emergency Response Start Start: Handling 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid RiskAssess Risk Assessment: 1. Acidic (Corrosive) 2. Strained Ring (Unstable) 3. Bioactive (Toxin Risk) Start->RiskAssess PPE_Check PPE Selection: - Nitrile Gloves (Double) - Splash Goggles - Lab Coat (Cotton) RiskAssess->PPE_Check Control_Check Engineering Controls: - Fume Hood Required - Amber Glassware (UV Protection) - Inert Atmosphere (Argon) PPE_Check->Control_Check Action_Weigh Action: Weighing/Synthesis Keep T < 40°C Avoid Nucleophiles Control_Check->Action_Weigh Disposal Disposal: Segregate from Oxidizers Label 'Reactive Organic Acid' Action_Weigh->Disposal Spill Spill Detected Neutralize Neutralize: Sodium Bicarbonate Spill->Neutralize

    Figure 1: Decision logic flow for safe handling, emphasizing the progression from risk identification to disposal.

    References

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

    • Matsuura, M., et al. (2011). Identification of the toxic trigger in the mushroom Russula subnigricans. Nature Chemical Biology. (Provides grounding on the toxicity of cyclopropene carboxylic acid derivatives). [Link]

    • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]

    • PubChem. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid Compound Summary. (For structural and physical property verification). [Link]

    Sources

    ×

    Retrosynthesis Analysis

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    Precursor scoring Relevance Heuristic
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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
    Reactant of Route 2
    2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.